3-Aminopyrrolidine-3-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001309 | |
| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80546-88-9 | |
| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminopyrrolidine-3-carboxylic Acid
Preamble: The Strategic Importance of Constrained Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Within this pursuit, conformationally constrained amino acids have emerged as invaluable scaffolds. 3-Aminopyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid, represents a cornerstone of this class. Its rigid pyrrolidine ring system locks the relative orientation of the amino and carboxylic acid functional groups, a structural feature that is highly sought after for designing peptidomimetics, enzyme inhibitors, and receptor agonists with predictable and stable three-dimensional conformations.[1][2][3] The pyrrolidine scaffold is a privileged structure in numerous approved drugs, underscoring its utility in exploring chemical space for new biological activities.[4]
This guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing this compound and the analytical techniques essential for its thorough characterization. The protocols and insights presented herein are curated to empower researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this versatile building block in their research endeavors.
Part 1: Strategic Synthesis of this compound
The synthesis of this compound, particularly in its enantiomerically pure forms, presents a significant chemical challenge. The quaternary stereocenter bearing both an amino and a carboxyl group necessitates carefully orchestrated synthetic strategies. Below, we detail two robust and widely adopted approaches.
Asymmetric Synthesis Commencing from L-Aspartic Acid
This classical and reliable pathway leverages the inherent chirality of L-aspartic acid to establish the desired stereochemistry. The core logic involves the formation of the pyrrolidine ring through intramolecular cyclization.
Workflow: Synthesis from L-Aspartic Acid
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Constrained Amino Acid of Significant Pharmacological Interest
An In-depth Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 3-Aminopyrrolidine-3-carboxylic Acid
This compound is a non-proteinogenic, cyclic β-amino acid that has garnered substantial interest within the fields of medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold introduces conformational constraints that are highly desirable in the design of potent and selective therapeutic agents. The presence of a quaternary stereocenter, along with both acidic (carboxylic acid) and basic (primary and secondary amine) functionalities, makes it a versatile chiral building block for a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies, isolation techniques, and chiral separation methods for this compound, tailored for researchers and professionals in drug development.
The Emergence of a Key Synthetic Intermediate
While not a naturally occurring compound, the significance of this compound and its derivatives became prominently recognized with their incorporation into potent antibacterial agents of the quinolonecarboxylic acid class.[1] The stereochemistry of the aminopyrrolidine moiety was found to be critical for antibacterial activity, with the (S)-enantiomer often exhibiting significantly greater potency than the (R)-enantiomer against both aerobic and anaerobic bacteria.[1] This stereochemical dependence underscored the necessity for robust and efficient asymmetric syntheses and reliable methods for chiral separation. Its utility extends beyond antibacterial agents, serving as a versatile scaffold in the broader landscape of drug discovery.[2]
Strategies for the Synthesis of this compound
The synthesis of this constrained amino acid can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the desired stereochemistry, scalability, and the availability of starting materials.
Asymmetric Synthesis from Chiral Precursors
A common and effective strategy involves the use of readily available chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. L-aspartic acid is a frequently employed precursor for this purpose.
A representative synthetic pathway commencing from L-aspartic acid involves the following key transformations:
-
Protection and Anhydride Formation: The synthesis can be initiated by the N-formylation of L-aspartic acid, followed by condensation to form N-formyl-L-aspartic anhydride.[1]
-
Ring Formation and Reduction: The anhydride is then subjected to acylation and esterification, followed by a reduction and ring-closing sequence to yield an N-protected 3-aminopyrrolidine derivative.[1]
-
Deprotection: The final step involves the removal of the protecting groups to afford the target molecule.[1]
Organocatalytic Michael Addition
More recent advancements have focused on the development of concise and highly enantioselective methods. Organocatalytic Michael addition reactions of carboxylate-substituted enones with nitroalkanes have emerged as a powerful tool for the synthesis of pyrrolidine-3-carboxylic acid derivatives.[3][4]
This approach offers several advantages, including:
-
High Stereoselectivity: The use of chiral organocatalysts allows for precise control over the stereochemical outcome of the reaction.[3]
-
Atom Economy: This method can be more atom-economical compared to multi-step syntheses from chiral pool starting materials.
-
Concise Synthesis: In some cases, the target compounds can be obtained in as few as two steps from readily available starting materials.[3][4]
Isolation, Purification, and Chiral Resolution
The isolation and purification of this compound, particularly the separation of its enantiomers, are critical steps that demand careful consideration. The choice of method depends on the scale of the separation, the desired level of enantiomeric purity, and the available instrumentation.[5]
Comparative Analysis of Chiral Separation Techniques
| Separation Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% | Analytical | [5] |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High | [5][6] |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) | [5] |
| Enzymatic Kinetic Resolution | Lipase AS (from Aspergillus niger) | Phosphate Buffer | Kinetic Resolution | > 99% (for one enantiomer) | < 50% (for one enantiomer) | [5] |
Experimental Protocols for Chiral Resolution
Protocol 1: Indirect Chiral HPLC via Derivatization [5][6]
This method involves the reaction of the racemic amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Derivatization: React racemic this compound with a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.
-
Chromatographic Separation: Inject the resulting diastereomeric mixture onto a standard C18 reversed-phase HPLC column.
-
Elution: Employ a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase to separate the diastereomers.
-
Detection: Monitor the elution profile using a suitable detector (e.g., UV or MS).
Protocol 2: Diastereomeric Salt Crystallization [5]
This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.
-
Salt Formation: Dissolve the racemic this compound and a molar equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in a suitable solvent, such as ethanol.
-
Crystallization: Heat the mixture to ensure complete dissolution and then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation: Collect the crystals by filtration.
-
Liberation of Enantiomer: Recover the enantiomerically enriched this compound by treating the salt with a base to neutralize the resolving agent, followed by appropriate workup and purification.
Structural Characterization
Following synthesis and purification, the identity and purity of this compound must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of key functional groups, and assessing the purity of the sample.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.[]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid (O-H and C=O stretches) and amine (N-H stretch) groups.
Conclusion and Future Outlook
This compound stands as a testament to the power of synthetic chemistry in creating novel molecular architectures for drug discovery. The development of efficient and stereoselective synthetic routes, coupled with robust methods for chiral separation, has made this valuable building block more accessible to researchers. As the demand for conformationally constrained and stereochemically defined drug candidates continues to grow, the importance of this compound and its derivatives is poised to increase, paving the way for the discovery of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
mass spectrometry of 3-Aminopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3-Aminopyrrolidine-3-carboxylic Acid
Foreword
The analysis of non-canonical amino acids is a cornerstone of modern drug development, metabolomics, and chemical biology. This compound, a constrained cyclic amino acid, presents unique analytical challenges and opportunities. Its rigid structure is of significant interest in peptide and small molecule therapeutics, necessitating robust and precise analytical methodologies for its characterization and quantification. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in first principles and practical, field-proven strategies. We will explore the journey of the molecule from sample preparation to detection, emphasizing the causality behind each methodological choice.
Physicochemical Profile: The Key to Analytical Strategy
Understanding the inherent chemical nature of this compound is the first step in developing a successful mass spectrometry method. As a cyclic amino acid, it possesses distinct properties that dictate its behavior in both chromatographic and mass spectrometric systems.
The molecule's structure, featuring both a primary amine and a carboxylic acid group attached to a quaternary carbon within a pyrrolidine ring, results in high polarity. This polarity is a critical factor, presenting challenges for retention on traditional reversed-phase liquid chromatography (RPLC) columns but making it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI).[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 130.15 g/mol | [2][3] |
| CAS Number | 80546-88-9 | [4][5] |
| Topological Polar Surface Area (TPSA) | 75.35 Ų | [2] |
| logP | -1.2382 | [2] |
The Analytical Workflow: From Sample to Signal
The mass spectrometric analysis of a small, polar molecule like this compound from a biological or synthetic matrix is a multi-stage process. Each stage must be optimized to ensure sensitivity, specificity, and reproducibility. The general workflow is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Chromatographic Separation: Taming a Polar Analyte
Direct infusion into a mass spectrometer is possible but often plagued by ion suppression from the sample matrix.[6] Therefore, Liquid Chromatography (LC) is an indispensable step for separating the analyte from interfering components. The high polarity of this compound makes this non-trivial.
Underivatized Analysis: The Direct Approach
Analyzing the molecule in its native form is often preferred for its simplicity and speed.[7] However, its polar nature leads to poor or no retention on standard C18 reversed-phase columns.
Expert Insight: The key to retaining highly polar compounds like this is to use alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it uses a high organic mobile phase to partition the analyte onto a polar stationary phase. Porous graphitic carbon (PGC) columns are another powerful option, offering a unique retention mechanism for polar analytes that is distinct from silica-based phases.[8]
Protocol: HILIC-MS Method for Underivatized Analysis
-
Column: Use a HILIC column (e.g., amide, zwitterionic, or bare silica phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at high %B (e.g., 95%) and decrease to elute the analyte. A typical gradient might be 95% B held for 2 min, ramp down to 40% B over 8 min, hold for 2 min, then re-equilibrate at 95% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Derivatization: Enhancing Chromatographic Performance
When HILIC is not available or suitable, chemical derivatization is a robust alternative. This strategy involves reacting the analyte's functional groups (amine and/or carboxylic acid) to make it more hydrophobic, thereby improving its retention on reversed-phase columns.[9] Derivatization can also improve ionization efficiency.[10]
Expert Insight: While derivatization adds sample preparation steps, it can significantly boost sensitivity and allows the use of ubiquitous C18 columns. A potential drawback is the introduction of artifacts or incomplete reactions, which must be carefully monitored.[8]
Protocol: General Derivatization with an Acylating Agent
-
Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization: Add the derivatization reagent (e.g., an acyl chloride or chloroformate) and a catalyst base (e.g., pyridine or triethylamine).
-
Reaction: Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quenching: Quench the reaction if necessary and dilute the sample for LC-MS analysis.
Ionization and Mass Analysis: Generating and Weighing the Ions
Ionization: The Gentle Transition to the Gas Phase
Given its non-volatile and polar nature, Electrospray Ionization (ESI) is the premier technique for this compound.[11] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[11]
-
Positive Ion Mode ([M+H]⁺): This is the most common and generally most sensitive mode for amino acids. The basic nitrogen atoms in the pyrrolidine ring are readily protonated in the acidic mobile phases typically used for LC-MS. The expected protonated molecule will appear at an m/z of 131.08 .
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group can also occur, especially in neutral or basic mobile phases. This would yield an ion at an m/z of 129.06 . Sensitivity in negative mode is often lower for compounds with basic amines.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
To confirm the identity of the analyte and achieve high selectivity for quantification, tandem mass spectrometry (MS/MS) is essential. This involves selecting the precursor ion (the [M+H]⁺ at m/z 131.08) and subjecting it to Collision-Induced Dissociation (CID) to generate characteristic product ions.
The fragmentation of cyclic compounds is often more complex than that of their linear counterparts, sometimes requiring an initial ring-opening event.[12][13] For this compound, the quaternary carbon atom at the 3-position is a key structural feature that will direct fragmentation.
Predicted Fragmentation Pathway:
The protonated molecule ([M+H]⁺, m/z 131.08) is expected to fragment via several key pathways:
-
Loss of Formic Acid (HCOOH): A common loss from protonated carboxylic acids, resulting in a loss of 46.01 Da to yield an ion at m/z 85.07.
-
Loss of Ammonia (NH₃): Loss of the exocyclic amino group (17.03 Da) would produce an ion at m/z 114.05.
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44.00 Da) is another plausible fragmentation, leading to an ion at m/z 87.08.
-
Ring Cleavage: Following initial losses, the pyrrolidine ring can undergo further fragmentation, leading to smaller, stable product ions.
Caption: Predicted MS/MS fragmentation of protonated this compound.
Quantitative Analysis: From Signal to Concentration
For drug development and research applications, accurate quantification is paramount. The gold standard for this is tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[14]
In this mode, the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions. This is highly specific and filters out chemical noise, leading to excellent signal-to-noise ratios.
Expert Insight: For robust quantification, it is crucial to select at least two transitions per analyte: one for quantification (the "quantifier") and one for confirmation (the "qualifier"). The ratio of these two transitions should be constant across all samples and standards. An isotopically labeled internal standard (e.g., containing ¹³C or ¹⁵N) is highly recommended to correct for matrix effects and variations in instrument response.
| Parameter | Ion Transition (m/z) | Role |
| Precursor Ion | 131.1 | - |
| Product Ion 1 | 85.1 | Quantifier |
| Product Ion 2 | 114.1 | Qualifier |
| Product Ion 3 | 87.1 | Qualifier |
| (Note: These are proposed transitions and must be empirically optimized on the specific mass spectrometer being used.) |
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that hinges on a foundational understanding of its physicochemical properties. Its high polarity necessitates specialized chromatographic techniques like HILIC or a derivatization strategy to achieve reliable separation. Electrospray ionization in positive mode provides sensitive detection of the protonated molecule, while tandem mass spectrometry (MS/MS) offers the specificity required for unambiguous identification and precise quantification. By carefully selecting and optimizing each step of the analytical workflow—from sample preparation to data acquisition—researchers can develop robust and reliable methods to support critical advancements in drug discovery and the broader life sciences.
References
- 1. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape: A Technical Guide to the Computational Modeling of 3-Aminopyrrolidine-3-carboxylic Acid
Abstract
3-Aminopyrrolidine-3-carboxylic acid (APCA) is a constrained amino acid analog with significant potential in the development of peptidomimetics and novel therapeutics. Its rigid pyrrolidine ring structure imparts predictable conformational constraints on peptide backbones, which can lead to enhanced biological activity and selectivity. A thorough understanding of the three-dimensional structure and dynamic behavior of APCA is therefore crucial for rational drug design. This in-depth technical guide provides a comprehensive framework for the computational modeling of APCA, covering methodologies from initial structure generation to advanced conformational analysis. This guide delves into both quantum mechanical and classical molecular mechanics approaches, presenting field-proven insights and detailed protocols to aid researchers in their in silico exploration of this promising molecule.
Introduction: The Strategic Advantage of Conformational Constraint in Drug Discovery
The biological function of a molecule is intrinsically linked to its three-dimensional conformation. In the field of peptide-based drug development, the inherent flexibility of linear peptides often results in diminished metabolic stability and reduced affinity for their biological targets. The incorporation of conformationally constrained amino acids, such as this compound, is a powerful strategy to overcome these limitations. The pyrrolidine moiety of APCA restricts the torsional freedom of the peptide backbone, effectively pre-organizing it into a specific, bioactive conformation.
This guide will provide a detailed roadmap for the computational workflows required to elucidate the preferred conformations of APCA and its derivatives. By harnessing the predictive power of computational modeling, researchers can gain critical insights into the structural consequences of incorporating APCA, thereby accelerating the iterative design-build-test-learn cycle in modern drug discovery.
Theoretical Underpinnings: A Synergistic QM/MM Approach to Modeling
A robust computational investigation of APCA necessitates a multi-pronged strategy that synergistically combines the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM).
-
Quantum Mechanics (QM): At the most fundamental level, molecular structure is governed by the principles of quantum mechanics. QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. This allows for the precise calculation of molecular geometries, energies, and a variety of other essential properties. For a molecule such as APCA, QM is indispensable for obtaining an accurate initial structure and for the subsequent parameterization of classical force fields.
-
Molecular Mechanics (MM): While QM methods offer exceptional accuracy, their high computational cost makes them impractical for simulating the dynamic behavior of molecules over biologically relevant timescales. Molecular mechanics offers a computationally efficient alternative by employing classical physics and a set of empirically derived potential energy functions, collectively known as a "force field," to approximate molecular interactions. Molecular dynamics (MD) simulations, which are based on these MM force fields, enable the exploration of the conformational landscape of APCA, revealing its dynamic behavior and preferred conformations in a solution phase.
A Unified Workflow for the Computational Analysis of APCA
The following diagram outlines the overarching workflow for the computational modeling of this compound, seamlessly integrating both quantum mechanical and molecular mechanics methodologies.
Caption: Integrated workflow for APCA computational modeling.
Part I: Quantum Mechanical Characterization of this compound
The initial and most critical phase of the computational investigation involves a rigorous quantum mechanical analysis to determine a precise and energetically favorable three-dimensional structure of APCA.
Step-by-Step Protocol: Geometry Optimization and Electronic Structure Calculation
Objective: To obtain the lowest energy conformation of APCA and to calculate its electronic properties, which are essential for the subsequent molecular mechanics simulations.
Methodology:
-
Initial Structure Generation:
-
Construct a preliminary 3D structure of this compound using a molecular building tool such as Avogadro or GaussView.
-
Perform an initial, rapid geometry optimization using a computationally inexpensive semi-empirical method like PM7 to resolve any significant steric clashes.
-
-
Quantum Mechanical Geometry Optimization:
-
Recommended Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Level of Theory: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules. The B3LYP functional is a robust and widely utilized choice for such calculations.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for the calculations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Solvation Effects: To account for the influence of a solvent environment (e.g., water), an implicit solvation model such as the Polarizable Continuum Model (PCM) should be incorporated into the calculations.
-
Execution: Submit the prepared input file for a geometry optimization calculation. This process will iteratively adjust the atomic coordinates to locate a minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point on the potential energy surface.
-
Procedure: Following the successful geometry optimization, perform a frequency calculation at the same level of theory.
-
Validation: A true energy minimum will exhibit no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which would necessitate further structural exploration.
-
-
Electronic Property Calculation:
-
Objective: To derive atomic partial charges for use in the molecular mechanics force field.
-
Method: Calculate the electrostatic potential (ESP) on the molecular surface. Subsequently, utilize a charge fitting procedure, such as the Merz-Kollman (MK) or CHELPG scheme, to derive the partial charges that best reproduce the QM-calculated ESP.
-
Part II: Exploring the Dynamic Landscape with Molecular Dynamics Simulations
With a well-parameterized force field in hand, we can now proceed to simulate the dynamic behavior of APCA in a more realistic, explicitly solvated environment.
Step-by-Step Protocol: Molecular Dynamics Simulation
Objective: To explore the conformational space of APCA in an aqueous environment and to identify its most populated conformational states.
Methodology:
-
Force Field Parameterization:
-
Choice of Force Field: Select a well-established force field that is suitable for biomolecular simulations, such as AMBER, CHARMM, or GROMOS.
-
Parameter Assignment: Utilize the antechamber module of AmberTools or a similar utility to assign atom types and parameters from the General Amber Force Field (GAFF) for the organic portion of the APCA molecule.
-
Charge Integration: Replace the default GAFF charges with the more accurate ESP-derived charges that were obtained from the preceding QM calculations.
-
-
System Setup:
-
Solvation: Place the parameterized APCA molecule in the center of a periodic box of water molecules (e.g., the TIP3P water model). Ensure a sufficient buffer of water around the molecule, typically 10-12 Å in all directions.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological ionic strength.
-
-
Energy Minimization and Equilibration:
-
Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute, solvent, and ions. This is typically carried out in a staged manner, initially minimizing the solvent and ions while restraining the solute, followed by minimization of the entire system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under a constant volume (NVT) ensemble. Subsequently, switch to a constant pressure (NPT) ensemble to allow the system density to equilibrate. This multi-step equilibration protocol is crucial for achieving a stable starting point for the production simulation.
-
-
Production Molecular Dynamics:
-
Execution: Run the MD simulation for a duration that is sufficient to ensure adequate sampling of the conformational space. For a small molecule like APCA, a simulation length of at least 100 ns is recommended.
-
Data Collection: Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.
-
Data Analysis and Interpretation
The raw trajectory data generated from the MD simulation must be carefully analyzed to extract meaningful structural and energetic information.
Conformational Analysis
-
Clustering: Employ a clustering algorithm, such as an RMSD-based clustering method, to group similar conformations from the MD trajectory. This will reveal the most populated conformational states of APCA.
-
Dihedral Angle Analysis: Analyze the distribution of key dihedral angles within the pyrrolidine ring and the peptide backbone to characterize the conformational preferences of the molecule.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the computational analysis.
| Parameter | Quantum Mechanics (DFT) | Molecular Dynamics (AMBER) |
| Geometry | ||
| Cα-Cβ Bond Length (Å) | Calculated Value | Average Value ± SD |
| N-Cα-C' Angle (°) | Calculated Value | Average Value ± SD |
| Energetics | ||
| Relative Energy of Conformers (kcal/mol) | Calculated Values | Free Energy Differences |
| Conformational Population | N/A | |
| Conformer 1 Population (%) | N/A | Calculated Value |
| Conformer 2 Population (%) | N/A | Calculated Value |
Conclusion: From In Silico Insights to Strategic Drug Design
The computational modeling of this compound provides invaluable insights into its structural preferences and dynamic behavior. The synergistic QM/MM approach detailed in this guide offers a robust and reliable framework for obtaining a comprehensive understanding of this important constrained amino acid. The knowledge gained from these in silico studies can directly inform the design of novel peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of the next generation of therapeutics.
theoretical studies on 3-Aminopyrrolidine-3-carboxylic acid properties
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Aminopyrrolidine-3-carboxylic Acid
Abstract
This compound is a non-natural, conformationally constrained cyclic amino acid that represents a valuable scaffold in medicinal chemistry and drug development. Its rigid five-membered ring structure allows for the precise positioning of functional groups, making it an attractive building block for designing peptidomimetics and small molecule inhibitors with improved potency and metabolic stability. This guide provides a comprehensive technical overview of the state-of-the-art theoretical and computational methodologies essential for characterizing the intrinsic properties of this compound. We will delve into the causality behind selecting specific computational experiments, from conformational analysis and quantum chemical calculations to molecular docking and dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to predict molecular properties and accelerate the discovery of novel therapeutics based on this promising scaffold.
Introduction
The rational design of therapeutic agents increasingly relies on a deep understanding of molecular structure, conformation, and reactivity. Non-natural amino acids are particularly powerful tools in this endeavor, as they allow for the exploration of chemical space beyond that dictated by nature. This compound, a β-amino acid derivative, embodies this principle. The geminal substitution on the C3 carbon of the pyrrolidine ring introduces significant conformational constraints, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.
While extensive research has been conducted on derivatives of pyrrolidine-3-carboxylic acid for various therapeutic targets, including cancer and hypertension, dedicated theoretical studies on the parent molecule are less common.[1][2][3] This guide, therefore, aims to bridge this gap by providing a foundational framework for the theoretical investigation of this molecule. We will outline robust, self-validating computational protocols that enable the prediction of its structural, electronic, and interactive properties, using insights from studies on analogous systems to inform our approach.
Core Physicochemical Properties
Before delving into theoretical analysis, it is crucial to establish the known properties of the molecule. The following data has been consolidated from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 80546-88-9 | iChemical[4] |
| Molecular Formula | C₅H₁₀N₂O₂ | Santa Cruz Biotechnology[5] |
| Molecular Weight | 130.15 g/mol | Santa Cruz Biotechnology[5], Chemenu[6] |
| Boiling Point | 279 °C at 760 mmHg | iChemical[4], Chemenu[6] |
| Density | 1.263 g/cm³ | iChemical[4] |
| Flash Point | 122.6 °C | iChemical[4] |
Part 1: Conformational Landscape Analysis
Expertise & Causality: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule, a significant portion of its binding energy is consumed by the entropic cost of adopting a single, receptor-compatible conformation. The pyrrolidine ring in this compound mitigates this by restricting the available conformational space. Therefore, the first and most critical theoretical task is to accurately map its conformational landscape. The primary determinant of this landscape is the puckering of the five-membered ring.
The pyrrolidine ring typically adopts non-planar "envelope" conformations to relieve steric strain. The two predominant pucker modes are defined by the position of the C4 (Cγ) atom relative to the plane formed by the other four ring atoms:
-
Cγ-endo (Up): The C4 atom is on the same side of the ring as the C3-carboxyl group.
-
Cγ-exo (Down): The C4 atom is on the opposite side of the ring from the C3-carboxyl group.
The relative stability of these puckers is highly sensitive to the nature and orientation of substituents.[7] Introducing a bulky tert-butyl group at the C4 position, for instance, can lock the ring into a specific pucker to minimize steric clashes.[7] For this compound, the interplay between the amino and carboxylic acid groups, along with potential intramolecular hydrogen bonding, will dictate the preferred conformation.
Experimental Protocol: Conformational Search Workflow
A robust conformational analysis requires a multi-step approach to efficiently sample conformational space and refine the energies of the resulting structures.
-
Initial 3D Structure Generation: Generate the 3D structure of this compound. It is crucial to consider its zwitterionic form, which is expected to be dominant at physiological pH.
-
Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic search of the potential energy surface. This step rapidly generates thousands of low-energy conformers by rotating torsion angles and exploring ring puckers.
-
Clustering and Redundancy Removal: Group the generated conformers by structural similarity (e.g., RMSD) and select the lowest energy representative from each cluster for further analysis.
-
Quantum Mechanics (QM) Optimization and Ranking: Perform geometry optimization and energy calculation on the selected conformers using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set for initial ranking, followed by a larger basis set like 6-311++G(d,p) for final, high-accuracy energies. This QM step is essential for accurately describing the electronic effects, such as hydrogen bonding, that MM force fields may not fully capture.
-
Thermodynamic Analysis: Perform a vibrational frequency calculation at the final level of theory. This confirms that each structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the calculation of Gibbs free energies, providing the most accurate prediction of the relative populations of conformers at a given temperature.
Caption: Pyrrolidine puckering modes and the computational workflow for conformational analysis.
Part 2: Quantum Chemical Characterization with DFT
Trustworthiness: Once the key low-energy conformers are identified, DFT is employed to compute a wide range of molecular properties. DFT provides a reliable approximation of the Schrödinger equation, balancing computational cost with high accuracy for organic molecules. The choice of functional and basis set is critical for self-validation; results should be checked for consistency across different, well-established functionals (e.g., B3LYP, M06-2X) and basis sets.
Key Molecular Properties from DFT
-
Optimized Geometries: DFT provides highly accurate bond lengths, angles, and dihedral angles for the most stable conformers. These can be directly compared with experimental data from X-ray crystallography if available.
-
Vibrational Frequencies: The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra. Key vibrational modes, such as N-H and C=O stretches, can provide definitive evidence for specific conformations and hydrogen bonding patterns.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability.[8] A large gap implies high stability, while a small gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[8][9] It is an invaluable tool for predicting intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate group, which are susceptible to electrophilic attack and act as hydrogen bond acceptors.
-
Positive Regions (Blue): Indicate electron-poor areas, such as the protons of the ammonium group, which are susceptible to nucleophilic attack and act as hydrogen bond donors.
-
-
Solvation Effects: Performing calculations in the gas phase is a necessary first step, but properties in solution can differ dramatically. The use of a continuum solvation model (like the Polarizable Continuum Model, PCM) is essential to simulate the bulk solvent environment and accurately model the zwitterionic state and intermolecular interactions in a biological context.
Caption: A typical workflow for calculating molecular properties using Density Functional Theory.
Part 3: Applications in Drug Discovery
Authoritative Grounding: The true value of theoretical studies lies in their ability to guide and rationalize experimental drug discovery efforts. The this compound scaffold has been successfully incorporated into potent and selective inhibitors for multiple disease targets.[1][2][10] Computational methods like molecular docking and molecular dynamics (MD) simulations are central to understanding how these molecules interact with their protein targets.
Case Study: Pyrrolidine Derivatives as Enzyme Inhibitors
-
Mcl-1 Inhibitors: A study on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, utilized a combination of 3D-QSAR, molecular docking, and MD simulations.[1] Docking studies revealed the specific hydrogen bonding and hydrophobic interactions between the pyrrolidine-based ligands and key residues in the Mcl-1 binding pocket. The subsequent MD simulations confirmed the stability of these interactions over time, providing a dynamic view of the binding event.[1]
-
Abl and PI3K Dual Inhibitors: In the discovery of dual inhibitors for Abl and PI3K kinases, molecular docking was used to show how a compound bearing the (S)-3-aminopyrrolidine scaffold could bind to both targets.[10] This computational insight helped rationalize the observed cytotoxic effects of the novel compounds.[10]
Protocol: Molecular Docking and Dynamics Workflow
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative. Assign partial charges using a quantum mechanical method for best accuracy.
-
Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or known catalytic residues.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the active site. The program samples many possible orientations and conformations of the ligand, scoring them based on a function that approximates the binding free energy.
-
Pose Analysis and Selection: Analyze the top-scoring poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
-
Molecular Dynamics (MD) Simulation: Take the most promising protein-ligand complex from the docking experiment and run an MD simulation. This involves simulating the movement of every atom in the system over time (typically nanoseconds to microseconds) in a solvated environment. MD simulations provide crucial information on the stability of the binding pose and can reveal subtle conformational changes in the protein or ligand upon binding.
Caption: A standard workflow for molecular docking and molecular dynamics simulations.
Conclusion
Theoretical and computational studies provide an indispensable toolkit for the modern drug discovery scientist. For a molecule like this compound, these methods transform it from a simple chemical structure into a well-characterized scaffold with predictable properties. By systematically analyzing its conformational preferences, electronic nature, and potential interactions, researchers can make more informed decisions in the design of novel derivatives. The protocols outlined in this guide—from conformational analysis and DFT to molecular docking and MD—represent a validated, logical, and powerful approach to unlocking the full therapeutic potential of the this compound core.
References
- 1. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]
- 5. scbt.com [scbt.com]
- 6. cas 80546-88-9|| where to buy this compound [french.chemenu.com]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 3-Aminopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine-3-carboxylic Acid
Introduction: A Unique Constrained Amino Acid
This compound is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and materials science. Its rigid pyrrolidine scaffold introduces conformational constraints not present in its linear counterparts, making it a valuable building block for synthesizing novel peptides, peptidomimetics, and small molecule inhibitors. The presence of three key functional groups—a primary amine, a secondary amine, and a carboxylic acid—all in close spatial proximity, imparts a unique set of physicochemical properties that are critical for its application in drug design, catalysis, and molecular recognition. This guide provides a comprehensive overview of these properties, grounded in experimental data and theoretical principles, to serve as a foundational resource for researchers and drug development professionals.
Molecular Identity and Structural Characteristics
The fundamental identity of a molecule is defined by its structure and composition. This compound is a saturated heterocyclic compound containing a five-membered pyrrolidine ring.
-
Molecular Formula : C₅H₁₀N₂O₂[1]
-
Molecular Weight : 130.15 g/mol [1]
-
IUPAC Name : 3-amino-3-pyrrolidinecarboxylic acid
-
CAS Number : 80546-88-9[2]
-
Canonical SMILES : C1C(CN1)(C(=O)O)N
-
InChI Key : DWAKXSZUASEUHH-UHFFFAOYSA-N
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Data
A summary of the key physical and chemical properties is essential for laboratory use, including handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 80546-88-9 | [2][3] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 130.15 g/mol | [1] |
| Boiling Point | 279 °C at 760 mmHg | [3][4] |
| Density | 1.263 g/cm³ | [3] |
| Vapor Pressure | 0.0011 mmHg at 25°C | [3] |
| Flash Point | 122.6 °C | [3] |
| Storage Temperature | 2-8°C or Ambient | [4] |
| Purity | Typically ≥95% | [2] |
Acidity, Basicity, and Zwitterionic Nature (pKa)
The acid-base properties of this compound are arguably its most critical feature for biological applications. With a carboxylic acid, a primary amine, and a secondary amine, the molecule can exist in multiple protonation states depending on the pH of the environment.
-
Carboxylic Acid (pKa₁) : Expected to be in the range of 2.0 - 3.5 . The electron-withdrawing effect of the adjacent quaternary carbon and amino group will likely make it slightly more acidic than a simple alkyl carboxylic acid.
-
Primary Amino Group (pKa₂) : Expected to be in the range of 8.5 - 9.5 . This is slightly lower than a typical primary amine due to the influence of the nearby carboxylic acid.
-
Secondary Ring Amine (pKa₃) : Expected to be in the range of 10.0 - 11.0 . The secondary amine within the pyrrolidine ring is typically more basic than the exocyclic primary amine.
The interplay of these groups means that the molecule will be predominantly zwitterionic over a broad physiological pH range.
Caption: Ionization states of this compound vs. pH.
Spectroscopic Profile
Spectroscopic analysis is crucial for structure verification and purity assessment. The following are the expected spectral characteristics for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum will be complex due to the rigid ring structure and diastereotopic protons.
-
Pyrrolidine Ring Protons (CH₂) : Expect multiple overlapping multiplets in the range of 2.5 - 4.0 ppm . The protons adjacent to the nitrogen atoms will be the most downfield.
-
Amine Protons (NH, NH₂) : These signals will be broad and their chemical shift will be highly dependent on the solvent and concentration, typically appearing between 1.5 - 4.0 ppm for the free base or further downfield if protonated.
-
-
¹³C NMR : The carbon spectrum provides a clearer picture of the carbon backbone.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the stretches of its functional groups.[5][8]
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption from 2500 - 3300 cm⁻¹ , characteristic of a hydrogen-bonded carboxyl group.[7]
-
N-H Stretch (Amines) : Moderate absorptions in the 3200 - 3500 cm⁻¹ range. The primary amine may show two distinct bands (symmetric and asymmetric stretching).
-
C-H Stretch (Aliphatic) : Sharp peaks just below 3000 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption around 1700 - 1750 cm⁻¹ . The exact position can be shifted lower due to intramolecular hydrogen bonding (zwitterion formation), often appearing closer to 1600-1650 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 131.08.
-
Fragmentation : Common fragmentation pathways would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid, as well as cleavage of the pyrrolidine ring.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Determining the pKa values experimentally is critical for understanding how the molecule will behave in different environments. Potentiometric titration is a robust and reliable method for this purpose.
Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.
Materials:
-
This compound (accurately weighed)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Methodology:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 130 mg (1 mmol) of this compound and dissolve it in 50 mL of deionized water in the beaker.
-
Add a magnetic stir bar to the solution.
-
-
Acidification:
-
To ensure all functional groups are fully protonated, add a known excess of standardized 0.1 M HCl (e.g., 2.5 equivalents, which is 25 mL for a 1 mmol sample). This brings the starting pH to < 2.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.
-
Fill the burette with standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the solution at a moderate, constant speed.
-
Add the NaOH titrant in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue this process until the pH reaches approximately 12, ensuring smaller increments are used near the equivalence points (where pH changes rapidly).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence points (inflection points) on the curve. Three equivalence points are expected, corresponding to the deprotonation of the excess HCl, the carboxylic acid, the primary ammonium, and the secondary ammonium group.
-
The pKa values are determined at the half-equivalence points. For example, pKa₁ is the pH at the point where half the volume of NaOH required to neutralize the carboxylic acid has been added.
-
Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to more accurately locate the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Applications and Significance in Drug Development
The physicochemical properties of this compound directly influence its utility as a molecular scaffold.
-
Conformational Rigidity: The cyclic structure reduces the number of rotatable bonds compared to a linear amino acid. This pre-organization is highly desirable in drug design as it can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding.
-
Solubility and Bioavailability: The zwitterionic nature and ability to form hydrogen bonds confer good aqueous solubility, which is a critical factor for drug formulation and administration.
-
Synthetic Handle: The multiple functional groups provide versatile points for chemical modification. For instance, it has been used as a spacer in peptide nucleic acids (PNAs) where the ring nitrogen serves as a handle for internal labeling.[9] Its derivatives are also key intermediates in the synthesis of more complex molecules, including antibacterial agents.[10]
Conclusion
This compound is a structurally unique and chemically versatile building block. Its defining physicochemical characteristics—a rigid five-membered ring, three distinct ionizable functional groups, and a zwitterionic nature—make it a powerful tool for introducing conformational constraint and modulating solubility in the design of peptides and small molecules. A thorough understanding of its pKa values, spectroscopic signatures, and stability, as outlined in this guide, is fundamental for any researcher aiming to leverage its unique properties in the fields of medicinal chemistry, chemical biology, and materials science.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]
- 4. cas 80546-88-9|| where to buy this compound [french.chemenu.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Aminopyrrolidine-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Constrained Scaffold
In the landscape of drug discovery, the pursuit of novel chemical matter is relentless. Small molecules that occupy a unique chemical space are of particular interest, as they offer the potential for new mechanisms of action and intellectual property. 3-Aminopyrrolidine-3-carboxylic acid represents one such molecule. As a conformationally constrained amino acid analog, its rigid pyrrolidine ring distinguishes it from flexible, linear amino acids. This structural constraint can pre-organize the molecule into a conformation favorable for binding to a biological target, potentially leading to higher affinity and selectivity.[1][2] The pyrrolidine scaffold itself is a privileged structure, found in numerous biologically active compounds.[3]
Derivatives of 3-aminopyrrolidine have already shown promise, for instance, as antagonists for the human chemokine receptor 2 (CCR2), a target for inflammatory diseases.[4] The therapeutic applications for amino acid analogs are broad, ranging from neurological disorders to metabolic diseases, underscoring the rationale for a comprehensive screening effort.[5]
This guide provides a strategic and technical framework for the systematic biological activity screening of this compound. It is designed not as a rigid protocol, but as a decision-making guide that a senior scientist would employ, emphasizing scientific integrity, causality, and the establishment of a self-validating experimental cascade.
Part 1: The Strategic Framework for Screening
The initial and most critical decision in a screening campaign is the overarching strategy. The choice between a target-based approach and a phenotypic approach will dictate the entire discovery pipeline.[6][7][8]
-
Target-Based Screening: This classical approach involves screening the compound against a specific, isolated biological target, such as a purified enzyme or receptor.[9][10] Its primary advantage is mechanistic clarity; if a hit is found, its direct molecular target is already known.[7] Given that this compound is an amino acid analog, logical targets would include enzymes involved in amino acid metabolism (e.g., aminotransferases, decarboxylases), amino acid transporters, or receptors that bind amino acid neurotransmitters.[5]
-
Phenotypic Screening: This approach is target-agnostic.[8] The compound is tested in a complex biological system, such as a cell line or even a whole organism, to identify molecules that induce a desired change in phenotype (e.g., cancer cell death, reduction of an inflammatory marker).[6][7][11] The key advantage is the potential to discover first-in-class drugs with novel mechanisms of action, as no prior knowledge of the target is required.[7][12]
Our Recommended Strategy: A Parallel, Two-Pronged Approach
For a molecule with a novel scaffold like this compound, a dual strategy is optimal. A focused target-based screen against a panel of logically chosen enzymes (e.g., kinases, proteases) can yield quick, mechanistically clear hits.[9][10] Concurrently, a broader phenotypic screen in disease-relevant cell models (e.g., cancer cell lines, immune cells) casts a wider net, maximizing the opportunity for novel discoveries.[6][]
Part 2: The Screening Cascade: A Self-Validating Workflow
A successful screening campaign is not a single experiment but a multi-stage cascade designed to identify true hits and systematically eliminate false positives.[14][15] This process ensures that resources are focused only on the most promising compounds.
Below is a diagram representing a robust screening cascade, which forms the core of our validation system.
Caption: A robust, multi-stage screening cascade to identify and validate bioactive compounds.
Part 3: Experimental Protocols & Methodologies
Primary High-Throughput Screen (HTS): An Enzyme Inhibition Assay Example
Rationale: Enzymes are among the most common drug targets.[9][10] A fluorescence-based biochemical assay is a robust, scalable, and sensitive format for HTS.[9][10] We will use a generic protease inhibition assay as a representative example. The principles described here are broadly applicable and are detailed extensively in the NIH's Assay Guidance Manual.[16][17]
Protocol: Protease Inhibition HTS
-
Assay Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a lower signal.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock: Recombinant human protease (e.g., Caspase-3) diluted to 2X final concentration (e.g., 2 nM) in assay buffer.
-
Substrate Stock: Fluorogenic substrate (e.g., Ac-DEVD-AMC) diluted to 2X final concentration (e.g., 20 µM) in assay buffer.
-
Compound Plate: this compound and library compounds are serially diluted in 100% DMSO, then diluted into assay buffer to create a 100X stock. This is then used to prepare the final compound plate.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of compound solution (from 100X stock) into assay plates using an acoustic liquid handler. This yields a final assay concentration of 10 µM.
-
Controls: Dispense 50 nL of DMSO for negative controls (100% activity) and 50 nL of a known potent inhibitor for positive controls (0% activity).
-
Add 2.5 µL of the 2X Enzyme Stock to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 2.5 µL of the 2X Substrate Stock to all wells.
-
Read the plate on a fluorescent plate reader (Excitation/Emission appropriate for the fluorophore) every 2 minutes for 30 minutes (kinetic read).
-
-
Data Analysis & Quality Control:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize data: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Assay Quality: Calculate the Z'-factor. A Z' > 0.5 indicates an excellent, robust assay suitable for HTS.[10]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Hit Confirmation and Secondary Assays
Causality: A primary hit is merely a starting point. It is critical to confirm its activity and rule out non-specific mechanisms of action.[15][18] This triage process saves immense resources by eliminating artifactual hits early.[18][19]
Protocol: Dose-Response and IC50 Determination
-
Objective: To determine the potency of a confirmed hit.
-
Procedure:
-
Prepare a serial dilution of the confirmed hit compound, typically 10 points ranging from 100 µM to 1 nM.
-
Perform the primary assay (e.g., the protease assay) with this dilution series.
-
Plot % Inhibition versus log[Compound Concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the enzyme's activity is inhibited).
-
Data Presentation: Hypothetical Dose-Response Data
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Hit A | 1.2 | 1.1 | 98.5 |
| Hit B | 15.7 | 0.9 | 99.1 |
| Hit C | > 100 | - | 20.3 |
Protocol: Counterscreen for Assay Interference
-
Rationale: Many compounds interfere with assay technologies (e.g., fluorescence quenching, light scattering).[20] A counterscreen is essential to identify these "Pan-Assay Interference Compounds" (PAINS).[15][18]
-
Procedure:
-
Run the assay in the absence of the enzyme.
-
Add the compound and the fluorogenic substrate.
-
A compound that directly affects the fluorescent signal without enzymatic activity will be flagged as an artifact.
-
Phenotypic Screening: A Cell Viability Assay Example
Rationale: Phenotypic screening can uncover activities in complex cellular environments that are missed in simple biochemical assays.[6][11] A cell viability assay is a fundamental phenotypic screen, particularly relevant for oncology.[]
Protocol: Anti-proliferative Activity in A549 Lung Cancer Cells
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence indicates cell death or growth inhibition.
-
Procedure:
-
Seed A549 cells into 384-well white, clear-bottom plates at a density of 1,000 cells/well in 25 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Add 50 nL of compound (final concentration 10 µM) or controls (DMSO for negative, Staurosporine for positive).
-
Incubate for an additional 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize data to controls to determine % cell viability. Hits are compounds that significantly reduce viability. These would then proceed through the same confirmation and dose-response cascade described above to determine their EC50.
Part 4: Advanced Characterization & Mechanism of Action
For a validated hit, the next crucial phase is to understand how it works.
Hypothetical Pathway: Inhibition of a Pro-Survival Kinase
Let's hypothesize our compound, "APC-123," is a confirmed hit from the phenotypic screen. We suspect it inhibits a kinase in a pro-survival pathway like PI3K/Akt.
Caption: Hypothetical mechanism of action where the hit compound APC-123 inhibits the Akt kinase.
Experimental Validation:
-
Target Engagement: Use a technique like a cellular thermal shift assay (CETSA) to confirm that APC-123 binds to Akt inside the cell.
-
Western Blot: Treat A549 cells with APC-123 and measure the phosphorylation status of Akt and its downstream substrates. A decrease in phosphorylation would confirm inhibition of the pathway.
-
In Vitro Kinase Panel: Screen APC-123 against a broad panel of recombinant kinases to determine its selectivity profile.
Conclusion
The biological screening of a novel molecule like this compound is a systematic journey of discovery, guided by a robust strategic framework. By employing a multi-stage screening cascade that integrates both target-based and phenotypic approaches, researchers can efficiently identify and validate true biological activity. Each step, from the primary HTS to detailed MoA studies, is a critical filter designed to ensure scientific rigor and build confidence in a hit compound. This self-validating process is fundamental to translating a promising molecule from the bench into a potential therapeutic lead.
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. revvity.com [revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
- 20. New in Assay Guidance Manual - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic deployment of 3-Aminopyrrolidine-3-carboxylic Acid in Chiral Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrrolidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid, has emerged as a pivotal chiral building block in contemporary medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined quaternary center bearing both an amino and a carboxyl group, offers a unique topographical presentation of functional groups. This guide provides a senior application scientist’s perspective on the synthesis, strategic application, and proven utility of this versatile molecule. We will delve into the causality behind synthetic choices, explore its role in crafting potent therapeutics, and provide detailed protocols for its incorporation into novel molecular architectures.
Introduction: The Architectural Advantage of Conformational Constraint
The pyrrolidine ring is a frequently occurring motif in a vast number of natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a quaternary stereocenter, as seen in this compound, provides a significant architectural advantage. This constraint reduces the conformational flexibility of molecules into which it is incorporated, a critical factor in enhancing binding affinity and selectivity for biological targets.[2] By locking a portion of a molecule into a specific bioactive conformation, researchers can minimize the entropic penalty upon binding, often leading to a substantial increase in potency. This guide will focus on the practical applications and synthetic nuances of leveraging this unique chiral scaffold.
Enantioselective Synthesis: Accessing the Chiral Landscape
The biological activity of molecules derived from this compound is critically dependent on the absolute stereochemistry at the C3 position. Therefore, robust and scalable enantioselective synthetic routes are paramount. Several strategies have been successfully employed, each with its own merits and considerations.
Chiral Pool Synthesis
A common and efficient approach is to start from readily available chiral precursors. For instance, L-aspartic acid can be elaborated through a series of steps including acylation, esterification, reduction, and ring-closing to yield the desired (S)-enantiomer.[3] This method leverages the inherent chirality of the starting material, obviating the need for a separate chiral resolution or asymmetric catalysis step.
Asymmetric Michael Addition
Organocatalytic asymmetric Michael additions have also proven to be a powerful tool for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[4][5] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral small molecule. The stereochemical outcome is dictated by the catalyst, allowing for access to either enantiomer of the product.
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products (e.g., L-aspartic acid) as starting materials.[3] | Cost-effective, leverages existing chirality. | Limited to the stereochemistry of the starting material. |
| Asymmetric Michael Addition | Organocatalyzed conjugate addition to α,β-unsaturated systems.[4][5] | High enantioselectivity, access to both enantiomers. | May require optimization of catalyst and reaction conditions. |
Strategic Applications in Medicinal Chemistry
The rigid scaffold of this compound makes it an ideal component for the design of enzyme inhibitors and receptor modulators.[6]
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
A prominent application of pyrrolidine-based structures is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[7] The pyrrolidine ring provides the necessary stereochemistry for potent and selective inhibition of the DPP-IV enzyme, which is responsible for the degradation of incretin hormones.
Constrained Peptide Mimetics
Incorporating this compound into peptides induces specific secondary structures, such as β-turns.[8] This conformational control is crucial for mimicking the bioactive conformation of natural peptides, leading to enhanced stability and biological activity.[9] The pyrrolidine ring nitrogen can also serve as a handle for further functionalization.[10]
Experimental Protocols: A Practical Guide
General Protocol for Peptide Synthesis Incorporating this compound
The incorporation of this compound into peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.[9][11]
Step-by-Step Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxylic acid of the orthogonally protected this compound monomer (e.g., Fmoc-(S)-3-amino-1-Boc-pyrrolidine-3-carboxylic acid) using a coupling reagent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed to completion.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Future Perspectives
The unique structural features of this compound will continue to make it a valuable tool in drug discovery and development. Future research will likely focus on its application in novel therapeutic areas, the development of new synthetic methodologies for its derivatives, and its use in the construction of complex molecular architectures with tailored biological functions. Its role as a constrained dipeptide isostere holds particular promise for the design of next-generation peptide therapeutics with improved pharmacological profiles.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bif.wisc.edu [bif.wisc.edu]
- 10. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Novel 3-Aminopyrrolidine-3-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyrrolidine-3-carboxylic acid scaffold is a privileged structural motif in modern drug discovery, valued for its conformational rigidity and stereochemically rich framework. As a proline derivative, it serves as a crucial building block in the synthesis of enzyme inhibitors, peptide nucleic acids, and other bioactive molecules.[1][2][3] However, the very features that make this scaffold attractive—its non-planar structure, multiple chiral centers, and complex substitution patterns—present significant challenges to its unambiguous structural elucidation. This guide provides an in-depth, experience-driven approach to navigating these challenges. We will move beyond a simple recitation of techniques to explore the strategic integration of modern spectroscopic and crystallographic methods, explaining the causality behind experimental choices to build a self-validating system for structural confirmation.
The Foundational Analysis: Building the 2D Hypothesis
The initial phase of structural elucidation focuses on assembling a two-dimensional map of the molecule. This stage is not merely about data collection; it is about asking the right questions of the primary spectroscopic data to form a robust, testable hypothesis of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is the most powerful tool for determining the carbon-hydrogen framework. For this compound derivatives, the complexity of the spin systems within the five-membered ring necessitates a multi-pronged approach.
-
¹H NMR Spectroscopy: The initial ¹H NMR spectrum provides the first overview of the proton environment. Protons on the pyrrolidine ring typically resonate in the 2.0-4.0 ppm range.[4] However, significant signal overlap is common due to the conformational constraints of the ring. The key insight here is to use this initial spectrum to identify the number of distinct proton environments and to look for characteristic signals from substituents, rather than attempting a full assignment from this spectrum alone.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is critical for confirming the carbon count and identifying key functional groups. The carbonyl carbon of the carboxylic acid is a hallmark signal, typically appearing in the highly deshielded region of 160-185 ppm.[5][6] Carbons within the pyrrolidine ring and those of attached substituents will appear in their respective characteristic regions.[4][6]
-
2D NMR for Unambiguous Assignment (COSY, HSQC, HMBC): Two-dimensional NMR experiments are non-negotiable for derivatives of this class. The causality for their use is clear:
-
COSY (Correlation Spectroscopy): This experiment is chosen first to establish proton-proton coupling networks. It allows for the tracing of the connectivity of protons around the pyrrolidine ring, definitively linking adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): With the proton network established, the HSQC experiment is used to link each proton directly to the carbon it is attached to. This is a crucial step for resolving ambiguities where ¹H NMR signals are overlapped but their corresponding ¹³C signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides the long-range (2-3 bond) correlations between protons and carbons. Its primary utility is in placing substituents. For example, an HMBC correlation from a proton on a substituent to the C3 carbon of the pyrrolidine ring provides definitive proof of the substituent's location.
-
Mass Spectrometry (MS): The Formula and Fragmentation Blueprint
Mass spectrometry provides two essential pieces of the puzzle: the exact molecular formula and clues about the molecule's assembly through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): The first and most critical MS experiment is HRMS (e.g., via ESI-TOF). Its purpose is to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous calculation of the molecular formula, which validates the elemental composition suggested by the NMR data.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS provides a roadmap of the molecule's weakest bonds. For these derivatives, a common and diagnostic fragmentation is the cleavage to form an acylium ion (R-CO⁺).[7] The masses of the resulting fragments can confirm the identity of substituents and their attachment to the core structure.[8][9] For instance, the loss of a specific neutral fragment corresponding to a substituent on the pyrrolidine nitrogen is strong evidence for that connection.
Definitive 3D Structure: Resolving Stereochemistry and Conformation
With a confident 2D structure, the next critical phase is to determine the molecule's three-dimensional arrangement in space. This involves establishing the absolute configuration of stereocenters and understanding the preferred conformation of the pyrrolidine ring.
Single Crystal X-ray Crystallography: The Gold Standard
When a molecule can be coaxed into forming a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural information.[10] It directly maps the electron density of the molecule, revealing:
-
Absolute Stereochemistry: The absolute configuration of every chiral center (e.g., the C3 carbon) can be determined, often using anomalous dispersion from the data itself.[11]
-
Bond Lengths and Angles: Precise measurements that confirm the proposed connectivity.
-
Solid-State Conformation: A clear picture of the molecule's shape and the puckering of the pyrrolidine ring.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, which can be relevant for understanding physical properties.[12][13]
The primary challenge is experimental: obtaining diffraction-quality crystals. This often requires extensive screening of solvents and crystallization conditions.
Chiroptical Methods: Probing Chirality in Solution
When crystallography is not feasible, chiroptical techniques like Circular Dichroism (CD) spectroscopy can provide valuable, albeit indirect, evidence for the absolute configuration. By comparing the experimental CD spectrum to spectra of known compounds or to theoretical spectra predicted by quantum chemical calculations, one can often assign the absolute stereochemistry.
The Integrated Elucidation Workflow
A robust structural elucidation is not a linear path but an integrated, iterative process where data from multiple techniques are used to build and validate a single, coherent structural model. The workflow below illustrates the logical progression from a newly synthesized compound to a fully confirmed structure.
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lit.jinr.ru [lit.jinr.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Analysis of 3-Aminopyrrolidine-3-carboxylic Acid: A Roadmap for Drug Discovery
Abstract
3-Aminopyrrolidine-3-carboxylic acid represents a unique and conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid five-membered ring, substituted with geminal amino and carboxylic acid groups at the C3 position, offers a three-dimensional diversity that can be exploited for the design of novel therapeutics. The precise spatial arrangement of these functional groups, dictated by the puckering of the pyrrolidine ring, is critical for molecular recognition and biological activity. This technical guide provides a comprehensive framework for elucidating the conformational landscape of this compound. We will delve into the fundamental principles of pyrrolidine ring conformation, detail robust experimental and computational methodologies for its analysis, and offer expert insights into the interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical entity.
Introduction: The Significance of Conformational Rigidity
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar nature allows it to adopt various puckered conformations, which can significantly influence the orientation of its substituents and, consequently, its interaction with biological targets.[1][3][4][5] In the case of this compound, the gem-disubstitution at the C3 position introduces a fascinating layer of complexity and conformational constraint.
The conformational preferences of the pyrrolidine ring are generally described by two predominant "envelope" or "twist" forms. For substituted pyrrolidines, these are often simplified to "Cγ-exo" (down) and "Cγ-endo" (up) puckers, where Cγ (C4) is out of the plane of the other four ring atoms.[3] The equilibrium between these conformers is influenced by the nature and stereochemistry of the substituents.[1][3] Understanding and controlling this equilibrium is a cornerstone of rational drug design.
This guide will provide a systematic approach to characterizing the conformational isomers of this compound, a molecule for which detailed public-domain conformational studies are not extensively available. The methodologies outlined herein are based on established principles and best practices in the field of conformational analysis.
Theoretical Underpinnings: Pyrrolidine Puckering and Influencing Factors
The conformational landscape of the pyrrolidine ring is a delicate balance of several energetic factors:
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the ring favor puckered conformations over a planar arrangement.
-
Angle Strain: Deviation of the internal ring angles from the ideal tetrahedral angle of 109.5° contributes to the overall strain energy.
-
Steric Interactions: Repulsive interactions between substituents on the ring can significantly favor one pucker over another.
-
Electronic Effects: The gauche effect, involving electronegative substituents, can influence the preferred dihedral angles within the ring.[6]
-
Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the amino group and the carboxylic acid proton) and acceptors (the amino nitrogen and the carbonyl oxygen) in this compound creates the potential for intramolecular hydrogen bonds that could stabilize specific conformations.[7][8][9]
For this compound, the key determinants of its conformational preference will be the steric and electronic interactions of the geminal amino and carboxylic acid groups, as well as the potential for intramolecular hydrogen bonding between them.
Experimental Approaches to Conformational Elucidation
A multi-faceted experimental approach is crucial for a comprehensive understanding of the conformational behavior of this compound in both the solid state and in solution.
X-Ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single, low-energy conformation.
Causality Behind Experimental Choices: The crystal structure serves as a crucial validation point for computational models and provides precise bond lengths, bond angles, and dihedral angles that define the ring pucker. Obtaining a high-quality crystal is paramount and may require screening of various crystallization conditions (e.g., solvent systems, pH, counterions).
Step-by-Step Protocol for X-Ray Crystallography:
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals.
-
Carefully select a crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[10] For this compound, a combination of one- and two-dimensional NMR experiments will be essential.
Causality Behind Experimental Choices: In solution, molecules are often in dynamic equilibrium between multiple conformations. NMR allows for the characterization of this equilibrium by measuring parameters that are averaged over all populated states. Key NMR observables for conformational analysis include:
-
Chemical Shifts (¹H and ¹³C): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring pucker.
-
³J-Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. This provides valuable information about the ring torsion angles.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons. NOE measurements can identify protons that are close in space, providing crucial distance restraints for structure determination.
Experimental Workflow for NMR-Based Conformational Analysis:
Caption: Workflow for NMR-based conformational analysis.
Detailed NMR Protocols:
-
¹H and ¹³C NMR: Acquire standard 1D spectra to identify all proton and carbon resonances.
-
COSY: Use a 2D COSY experiment to establish proton-proton connectivity within the pyrrolidine ring.
-
HSQC: Employ an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C spectrum.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The intensities of the cross-peaks provide information about interproton distances.
-
J-Coupling Analysis: Extract ³JHH values from a high-resolution 1D ¹H spectrum or from the cross-peaks in a J-resolved 2D spectrum. Use the Karplus equation to estimate the corresponding dihedral angles.
Computational Modeling: A Powerful Predictive and Interpretive Tool
Computational chemistry provides a powerful means to explore the conformational energy landscape of this compound, predict the relative stabilities of different conformers, and interpret experimental data.
Causality Behind Computational Choices: A hierarchical computational approach is recommended, starting with a broad conformational search using a computationally inexpensive method, followed by higher-level calculations on the low-energy conformers.
-
Molecular Mechanics (MM): MM methods are fast and suitable for exploring a large conformational space to identify potential energy minima.
-
Density Functional Theory (DFT): DFT provides a good balance of accuracy and computational cost for optimizing the geometries and calculating the relative energies of the low-energy conformers identified by MM.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including the transitions between different conformational states.
Computational Workflow for Conformational Analysis:
Caption: Workflow for computational conformational analysis.
Step-by-Step Computational Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify a set of low-energy conformers.
-
DFT Optimization: Optimize the geometry of each low-energy conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).[11]
-
Solvation Effects: Include the effects of the solvent using an implicit solvation model (e.g., Polarizable Continuum Model - PCM) to obtain more accurate relative energies in solution.
-
Thermodynamic Analysis: Calculate the Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature.
-
NMR Parameter Prediction: Predict the ¹H and ¹³C chemical shifts and ³JHH coupling constants for the low-energy conformers. A comparison of these predicted values with the experimental data can help to validate the computational model and provide a more detailed understanding of the conformational equilibrium.
Data Synthesis and Interpretation: Building a Coherent Model
The true power of this approach lies in the integration of experimental and computational data.
-
The X-ray crystal structure provides a starting point for computational modeling and a benchmark for the solid-state conformation.
-
NMR-derived distance and dihedral angle restraints can be used to guide and validate computational models of the solution-state conformations.
-
Computational modeling can help to resolve ambiguities in the NMR data and provide a detailed energetic and geometric description of the conformational landscape.
Quantitative Data Summary:
The following table provides a template for summarizing the key quantitative data that should be obtained from the proposed analysis.
| Parameter | Cγ-exo (Down) Conformer | Cγ-endo (Up) Conformer |
| Relative Energy (kcal/mol) | ||
| Population (%) | ||
| Key Dihedral Angles (°) | ||
| H2-C2-C3-H3 | ||
| H3-C3-C4-H4a | ||
| H3-C3-C4-H4b | ||
| Key NOE Distances (Å) | ||
| H2...H4a | ||
| H2...H5a | ||
| H3...H5b |
Conclusion: A Pathway to Conformationally-Defined Molecules
The conformational analysis of this compound is a critical step in harnessing its potential as a scaffold in drug discovery. By employing a synergistic combination of X-ray crystallography, advanced NMR spectroscopy, and robust computational modeling, researchers can gain a deep understanding of its three-dimensional structure and dynamic behavior. This knowledge will empower the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and workflows presented in this guide provide a clear and actionable roadmap for achieving this goal, transforming a promising molecular framework into a powerful tool for the development of next-generation medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-Aminopyrrolidine-3-carboxylic Acid
Introduction: The Significance of a Constrained Amino Acid
3-Aminopyrrolidine-3-carboxylic acid is a non-proteinogenic, conformationally constrained α,α-disubstituted amino acid. Its rigid pyrrolidine backbone makes it a highly valuable building block for medicinal chemists and drug development professionals. Incorporating this scaffold into peptides can induce specific secondary structures, such as β-turns, enhancing metabolic stability and receptor-binding affinity.[1] The primary synthetic challenge lies in the stereocontrolled construction of the C3 quaternary stereocenter, which bears both an amino and a carboxyl group. This guide provides detailed protocols for two distinct and effective catalytic asymmetric methods to access this valuable chiral synthon.
Overview of Catalytic Asymmetric Strategies
The creation of a chiral quaternary center is a formidable task in organic synthesis. For this compound, two principal strategies have emerged as powerful solutions:
-
Catalytic Asymmetric Alkylation: This approach involves the enantioselective alkylation of a prochiral N-protected 3-oxopyrrolidine-3-carboxylate derivative. Using a chiral phase-transfer catalyst, one can effectively control the facial selectivity of the enolate alkylation.[2][3]
-
Catalytic Asymmetric Strecker Reaction: A classic and versatile method for amino acid synthesis, the Strecker reaction can be rendered asymmetric through the use of a chiral catalyst.[4] This strategy employs an N-protected 3-pyrrolidinone as the ketone starting material, which is converted to a chiral α-aminonitrile intermediate in the presence of a cyanide source and a chiral catalyst. Subsequent hydrolysis yields the target amino acid.[5][6]
This document will detail the experimental protocols for both approaches, offering insights into the rationale behind procedural steps and catalyst selection.
Method 1: Phase-Transfer Catalyzed (PTC) Asymmetric Synthesis
This method leverages a chiral phase-transfer catalyst to shuttle a hydroxide base from an aqueous or solid phase into an organic phase, creating a chiral ion pair with the substrate's enolate. This chiral environment dictates the trajectory of the incoming electrophile, leading to high enantioselectivity.
Causality and Experimental Design
The success of this protocol hinges on the chiral catalyst, typically a quaternary ammonium salt derived from the Cinchona alkaloid family. The catalyst's rigid structure creates a well-defined chiral pocket around the enolate, effectively shielding one face from the alkylating agent. Cesium hydroxide is often used as the base due to its high basicity and solubility in the organic phase when complexed with the catalyst. The choice of an appropriate electrophile for the carboxylate precursor is crucial; a benzyl ester is often preferred as it can be readily removed under mild hydrogenolysis conditions in a later step.
Visual Workflow: PTC Alkylation Route
Caption: Workflow for PTC Asymmetric Alkylation.
Detailed Experimental Protocol: PTC Alkylation
This protocol is adapted from the general principles established by Park et al. for the synthesis of cyclic amino acids with quaternary stereocenters.[2]
Materials:
-
Benzyl 1-(tert-butoxycarbonyl)-3-oxopyrrolidine-3-carboxylate (1.0 equiv)
-
N-(Diphenylmethylene)aminoacetonitrile (as an amino group precursor surrogate after modification) or a suitable electrophilic amine source. For this protocol, we will use N-(chloromethyl)diphenylmethanimine.
-
(8S,9R)-O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Catalyst, 10 mol%)
-
Cesium hydroxide monohydrate (CsOH·H₂O, 5.0 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyl 1-(tert-butoxycarbonyl)-3-oxopyrrolidine-3-carboxylate (e.g., 347 mg, 1.0 mmol) and the chiral phase-transfer catalyst (e.g., 62 mg, 0.1 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) to the flask. Vigorously stir the mixture and add powdered cesium hydroxide monohydrate (e.g., 840 mg, 5.0 mmol).
-
Cooling: Cool the resulting suspension to -40 °C using an acetonitrile/dry ice bath.
-
Electrophile Addition: In a separate flask, dissolve N-(chloromethyl)diphenylmethanimine (1.1 equiv) in anhydrous toluene (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir the reaction vigorously at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected quaternary amino acid derivative.
-
Deprotection: The resulting product can be fully deprotected in a two-step sequence: (a) Hydrolysis of the diphenylmethanimine group using mild aqueous acid (e.g., 1N HCl) to reveal the primary amine. (b) Simultaneous removal of the N-Boc and O-benzyl protecting groups via hydrogenolysis (H₂, Pd/C) followed by treatment with an acid like TFA or HCl to yield the final product.
Data Presentation: PTC Alkylation
| Substrate | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl N-Boc-3-oxopyrrolidine-3-carboxylate | 10 mol% | ~75-85 | >95 |
Note: Data are representative values based on analogous systems described in the literature.[2][3]
Method 2: Catalytic Asymmetric Strecker Reaction
The Strecker reaction is a three-component reaction between a ketone, a cyanide source, and an amine source to form an α-aminonitrile.[7] By using a chiral catalyst, the addition of cyanide to the intermediate imine can be rendered highly enantioselective.[4][6]
Causality and Experimental Design
This protocol uses N-Boc-3-pyrrolidinone as the starting ketone. An imine is formed in situ, which is the key electrophile. A chiral thiourea catalyst is employed due to its ability to act as a dual hydrogen-bond donor.[6] The catalyst simultaneously activates the imine by hydrogen bonding to the nitrogen and delivers the cyanide ion (also via hydrogen bonding), facilitating nucleophilic attack on one specific face of the imine. Trimethylsilyl cyanide (TMSCN) is a commonly used, non-gaseous cyanide source. The resulting α-aminonitrile is then hydrolyzed under acidic conditions to give the final carboxylic acid.
Visual Workflow: Asymmetric Strecker Route
Caption: Workflow for Catalytic Asymmetric Strecker Synthesis.
Detailed Experimental Protocol: Strecker Reaction
This protocol is based on established methods for catalytic asymmetric Strecker reactions on ketones.[6]
Materials:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
p-Anisidine (PMP-NH₂, 1.1 equiv)
-
Trimethylsilyl cyanide (TMSCN, 1.5 equiv)
-
Chiral Amido-Thiourea Catalyst (e.g., Jacobsen's catalyst, 2-5 mol%)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Imine Formation (in situ): In a flame-dried flask under argon, dissolve N-Boc-3-pyrrolidinone (e.g., 185 mg, 1.0 mmol), p-anisidine (135 mg, 1.1 mmol), and the chiral thiourea catalyst (e.g., 20 mg, 0.05 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Cyanide Addition: Add anhydrous methanol (0.2 mL) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 0.2 mL, 1.5 mmol).
-
Reaction: Stir the mixture at -78 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone and formation of the aminonitrile product.
-
Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude α-aminonitrile can be purified by flash chromatography, though it is often sufficiently pure to be carried directly to the next step.
-
Hydrolysis and Deprotection: Transfer the crude aminonitrile to a pressure vessel. Add concentrated HCl (10 mL) and heat the mixture to 100 °C for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and removes the N-Boc group. After cooling, the p-anisidyl (PMP) group can be removed by oxidative cleavage with Ceric Ammonium Nitrate (CAN) if it has not been cleaved by the strong acid. Finally, purify the resulting amino acid by ion-exchange chromatography to obtain the final product as its hydrochloride salt.
Data Presentation: Strecker Reaction
| Substrate | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc-3-pyrrolidinone | 5 mol% | ~60-75 (over 2 steps) | >90 |
Note: Data are representative values based on analogous systems in the literature.[6]
Conclusion
The asymmetric synthesis of this compound can be successfully achieved through robust catalytic methods. The Phase-Transfer Catalyzed alkylation offers a direct approach to functionalizing a pre-formed pyrrolidine ring with high enantiocontrol. Alternatively, the Catalytic Asymmetric Strecker reaction provides a powerful method for constructing the C3-stereocenter from a simple cyclic ketone. The choice of method will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both protocols provide reliable pathways to this highly sought-after chiral building block for advanced drug discovery programs.
References
- 1. longdom.org [longdom.org]
- 2. Asymmetric synthesis of functionalized aza-cyclic amino acids with quaternary stereocenters by a phase-transfer-catalyzed alkylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Asymmetric synthesis of functionalized aza-cyclic amino acids with quaternary stereocenters by a phase-transfer-catalyzed alkylation strategy. | Semantic Scholar [semanticscholar.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Incorporation of 3-Aminopyrrolidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These unique building blocks can impart desirable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.[1] 3-Aminopyrrolidine-3-carboxylic acid (Apy), a conformationally constrained α,α-disubstituted amino acid, is a prime example of such a building block. Its rigid pyrrolidine ring introduces a significant conformational constraint on the peptide backbone, which can lock the peptide into a bioactive conformation.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Furthermore, the α,α-disubstitution at the Cα position provides steric shielding, rendering the adjacent peptide bonds resistant to enzymatic degradation by proteases and peptidases.[1][2]
This technical guide provides a comprehensive protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling conditions for this sterically hindered amino acid, and post-synthesis handling.
The Challenge of Trifunctionality and Steric Hindrance: A Strategic Approach
The successful incorporation of Apy into a growing peptide chain hinges on overcoming two primary challenges: its trifunctional nature and the steric hindrance at the α-carbon.
-
Trifunctionality : Apy possesses three reactive functional groups: the α-amino group, the α-carboxylic acid group, and the secondary amine within the pyrrolidine ring. To ensure selective peptide bond formation, a robust and orthogonal protecting group strategy is essential.[3][4]
-
Steric Hindrance : As an α,α-disubstituted amino acid, the Cα of Apy is exceptionally crowded. This steric bulk can significantly impede the approach of the incoming activated carboxyl group and the resident amino group of the growing peptide chain, making peptide bond formation difficult with standard coupling reagents.[5][6]
Our recommended approach addresses these challenges through a carefully selected protecting group scheme and the use of potent coupling reagents.
Orthogonal Protecting Group Strategy for this compound
For seamless integration into Fmoc-based SPPS, an orthogonal protection scheme is paramount. This ensures that the protecting groups on the Apy monomer can be selectively removed without affecting other protecting groups on the peptide or the solid support.[3][4] Based on established strategies for similar cyclic amino acids, the following orthogonally protected Apy derivative is recommended for SPPS:
Fmoc-Apy(Boc)-OH
-
α-Amino Group Protection (Fmoc) : The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for protecting the α-amino group in Fmoc-SPPS. It is readily cleaved by a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[7][8][9][]
-
Pyrrolidine Ring Nitrogen Protection (Boc) : The acid-labile tert-butyloxycarbonyl (Boc) group is ideal for protecting the secondary amine within the pyrrolidine ring. It is stable to the basic conditions used for Fmoc deprotection but is efficiently removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[][11]
This Fmoc/Boc orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation while keeping the pyrrolidine nitrogen protected until the final cleavage step.
Visualizing the Protecting Group Strategy
References
- 1. Fmoc-α-Me-Trp(Boc)-OH [myskinrecipes.com]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc) -OH - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. bif.wisc.edu [bif.wisc.edu]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing the 3-Aminopyrrolidine-3-carboxylic Acid Scaffold
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and stereochemical complexity, which allows for precise three-dimensional exploration of enzyme active sites.[1] Among its derivatives, 3-Aminopyrrolidine-3-carboxylic acid stands out as a versatile building block for the design of potent and selective enzyme inhibitors. Its unique structure, featuring a constrained cyclic backbone with strategically positioned amino and carboxylic acid functionalities, provides an excellent starting point for generating diverse chemical libraries.[2][3] This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for developing novel enzyme inhibitors based on this powerful scaffold, intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the this compound Scaffold
The effectiveness of a drug candidate is fundamentally linked to its three-dimensional shape and its ability to interact with a biological target with high affinity and specificity. The this compound scaffold offers several intrinsic advantages for achieving this:
-
Stereochemically Defined Core: The chiral centers on the pyrrolidine ring provide a rigid framework. This conformational constraint reduces the entropic penalty upon binding to an enzyme's active site, often leading to higher potency.[4]
-
Mimicry of Natural Substrates: The cyclic structure can effectively mimic the transition states of peptide substrates, particularly for proteases and peptidases. For example, pyrrolidine-based structures are highly effective at targeting the active site of dipeptidyl peptidase-4 (DPP-IV).[4]
-
Multiple Functionalization Points: The presence of a secondary amine, a primary amine, and a carboxylic acid allows for orthogonal chemical modifications. This enables the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with different pockets of the enzyme's active site.[5]
This scaffold has been successfully employed in the development of inhibitors for several important enzyme classes, including Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes, Matrix Metalloproteinases (MMPs) implicated in cancer and arthritis, and viral Neuraminidase for influenza.[6][7][8]
Design and Synthesis of this compound-Based Inhibitors
The development of potent inhibitors is an iterative process of design, synthesis, and testing. The constrained nature of the pyrrolidine scaffold makes it particularly amenable to structure-based drug design.
Core Design Principles
The primary goal is to design a molecule that complements the shape and chemical environment of the enzyme's active site. The this compound core typically serves as the central scaffold that positions key interacting groups.
-
The Carboxylic Acid: This group is often crucial for binding, typically forming salt bridges or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in the active site. In many designs, it mimics the C-terminal carboxylate of a natural peptide substrate.[8]
-
The 3-Amino Group: This functionality provides a key vector for introducing diversity. By acylating this amine with various carboxylic acids or sulfonyl chlorides, one can introduce moieties that probe different sub-pockets of the active site (often referred to as S1, S2, etc., in proteases).
-
The Pyrrolidine Nitrogen (N-1): This secondary amine is another critical point for modification. Substituents at this position can influence solubility, cell permeability, and interactions with the enzyme surface.
General Synthetic Workflow
A robust synthetic strategy requires careful planning of protecting group chemistry to enable selective modification of the scaffold's functional groups.
Caption: General synthetic workflow for derivatizing the scaffold.
Protocol: Synthesis of a Representative MMP Inhibitor Core
Matrix metalloproteinases (MMPs) are zinc-containing endopeptidases involved in tissue remodeling and are targets for various diseases.[6] Pyrrolidine-based scaffolds have shown significant promise as MMP inhibitors.[9] This protocol outlines the synthesis of a functionalized pyrrolidine core, which can then be coupled to a zinc-binding group (ZBG) like a hydroxamate or a thiol.
Objective: To synthesize a differentially protected this compound derivative ready for coupling to diverse chemical moieties.
Materials:
-
(R)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Standard glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Carboxylic Acid Protection (Esterification):
-
Rationale: Protecting the carboxylic acid as an ester prevents it from reacting in subsequent steps and can improve solubility in organic solvents.
-
Dissolve (R)-3-Amino-1-(Boc)pyrrolidine-3-carboxylic acid (1 eq) in DCM.
-
Add benzyl alcohol (1.2 eq) and a catalytic amount of DMAP.
-
Add DCC (1.1 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify by column chromatography to yield the benzyl ester.
-
-
Boc Deprotection:
-
Rationale: Removal of the Boc group from the pyrrolidine nitrogen is necessary to allow for functionalization at this position.
-
Dissolve the purified benzyl ester from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The product is the TFA salt of the deprotected amine.
-
-
N-1 Functionalization (e.g., Sulfonylation):
-
Rationale: Introducing substituents on the N-1 position can probe interactions with the enzyme surface outside the primary active site pockets.
-
Dissolve the product from Step 2 in DCM and add TEA (2.5 eq) to neutralize the TFA salt.
-
Cool the solution to 0°C and add a desired sulfonyl chloride (e.g., dansyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Final Deprotection (if necessary):
-
Rationale: If the final inhibitor requires a free carboxylic acid for activity, the benzyl ester is removed.
-
Dissolve the purified product from Step 3 in methanol or ethanol.
-
Add Palladium on carbon (10% w/w) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC until completion.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the final carboxylic acid.
-
Biochemical Evaluation of Inhibitors
Once a library of compounds is synthesized, their biological activity must be quantified. The primary method is a direct enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
DPP-4 inhibitors are a major class of drugs for type 2 diabetes.[7] They work by preventing the degradation of incretin hormones. This protocol uses a common fluorogenic substrate.
Principle: The DPP-4 enzyme cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the working concentration in assay buffer. The final concentration should be at or near the Kₘ value for the enzyme.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the well is consistent across all samples and typically ≤1%.
-
-
Assay Setup:
-
Add 50 µL of the diluted test compounds or vehicle control (buffer + DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
-
Initiate and Read the Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader, which is pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data: Percent inhibition = [1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Data Presentation: Structure-Activity Relationship (SAR) Table
Systematic modification of the scaffold leads to an understanding of which chemical features are important for potency. The results are typically summarized in an SAR table.
| Compound ID | R¹ (on N-1) | R² (on C-3 Amine) | DPP-4 IC₅₀ (nM) |
| 1a | -H | -COCH₂CN | 500 |
| 1b | -CH₃ | -COCH₂CN | 250 |
| 1c | -CH₂Ph | -COCH₂CN | 120 |
| 2a | -CH₂Ph | -H | >10,000 |
| 2b | -CH₂Ph | -COCH₃ | 8,500 |
| 2c | -CH₂Ph | -SO₂Ph | 95 |
Hypothetical data for illustrative purposes.
From this table, one can deduce:
-
Increasing the size of the R¹ substituent (H < CH₃ < CH₂Ph) improves potency, suggesting a hydrophobic pocket near this position.
-
The R² group is critical for activity. A simple acetyl group (2b) is poor, but a cyanomethyl amide (1c) or a phenyl sulfonamide (2c) provides potent inhibition, indicating these groups interact favorably within the active site.[10]
Conclusion and Future Outlook
The this compound scaffold is a proven and highly effective starting point for the development of enzyme inhibitors. Its conformational rigidity and multiple points for diversification allow for the fine-tuning of inhibitor properties to achieve high potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel inhibitors based on this versatile core. Future work in this area will likely focus on applying this scaffold to new and challenging enzyme targets and utilizing advanced synthetic methods, such as organocatalysis, to access novel stereoisomers and derivatives with improved drug-like properties.[3][11]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolid...: Ingenta Connect [ingentaconnect.com]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Aminopyrrolidine-3-carboxylic acid in the design of receptor agonists
Application Notes & Protocols
Topic: 3-Aminopyrrolidine-3-carboxylic Acid in the Design of Receptor Agonists
Abstract
The design of potent and selective receptor agonists is a cornerstone of modern drug discovery. A key strategy in achieving this is the use of conformationally constrained scaffolds that mimic the bioactive conformation of endogenous ligands, thereby reducing the entropic penalty of binding and enhancing affinity and selectivity.[1][2][3] this compound has emerged as a privileged scaffold in medicinal chemistry, particularly for targets in the central nervous system (CNS).[4][5] Its rigid, five-membered ring system locks the critical amino and carboxylic acid functionalities into a defined three-dimensional space, making it an exceptional starting point for rational drug design. This guide provides an in-depth exploration of this scaffold, offering a narrative that bridges medicinal chemistry strategy with practical, field-proven laboratory protocols for the synthesis and evaluation of novel receptor agonists.
The Strategic Advantage of Conformational Constraint
In solution, small molecule neurotransmitters like glycine are highly flexible, existing as an ensemble of different conformations. However, upon binding to a receptor, they adopt a single, specific "bioactive" conformation. The energy required to force the flexible molecule into this specific shape is known as the entropic cost of binding, which can decrease overall binding affinity.
The core principle behind using scaffolds like this compound is to pre-organize the key pharmacophoric elements—the nitrogen and the acid—into a conformation that closely resembles the receptor-bound state of the endogenous ligand.[2][3] This rigidification offers several key advantages:
-
Increased Potency: By minimizing the entropic penalty, the binding affinity (and thus potency) of the ligand can be significantly increased.[2]
-
Enhanced Selectivity: A rigid scaffold is less likely to fit into the binding pockets of off-target receptors, leading to improved selectivity and a better side-effect profile.
-
Improved Metabolic Stability: The constrained ring system can shield the molecule from metabolic enzymes that would otherwise degrade a more flexible linear analogue.[2]
-
Scaffold for Exploration: The pyrrolidine ring serves as a robust anchor, allowing medicinal chemists to systematically probe the chemical space around the core pharmacophore by adding substituents at the ring nitrogen.[5][6]
Figure 1: Conceptual diagram showing how a constrained scaffold reduces the entropic cost of receptor binding compared to a flexible ligand.
Designing and Synthesizing a Focused Agonist Library
The versatility of the this compound scaffold lies in its synthetic tractability. The pyrrolidine nitrogen (N-1) provides a convenient handle for introducing chemical diversity to explore the structure-activity relationships (SAR) for a given receptor target.
This section provides a representative protocol for the synthesis of N-1 substituted derivatives. The causality behind our choices is critical: we use a Boc protecting group for the C-3 amine because it is stable under the intended N-alkylation conditions but can be easily removed later with acid without affecting the rest of the molecule.
Protocol 2.1: Synthesis of N-1 Substituted (R)-3-(tert-Butoxycarbonylamino)-pyrrolidine-3-carboxylic Acid Derivatives
Objective: To generate a small library of agonist candidates by reacting a protected this compound core with various aldehydes via reductive amination.
Materials:
-
(R)-3-(tert-Butoxycarbonylamino)-pyrrolidine-3-carboxylic acid
-
Aldehyd of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carboxaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve (R)-3-(tert-Butoxycarbonylamino)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH.
-
Rationale: A mixed solvent system is used to ensure the solubility of both the polar amino acid starting material and the less polar reagents.
-
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Rationale: This allows for the formation of the intermediate iminium ion, which is the substrate for the reducing agent.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes than other hydrides, minimizing side reactions.
-
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the N-1 substituted, Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM (approx. 0.1 M solution). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the primary amine, which is crucial for receptor interaction.
-
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is often a TFA salt. It can be triturated with diethyl ether to yield a solid, which is then dried under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
In Vitro Pharmacological Evaluation
Once a library of compounds is synthesized and characterized, the next critical phase is to determine their biological activity. This is a two-pronged approach: first, we assess if the compounds bind to the target receptor (affinity), and second, we determine if this binding leads to a functional response (potency and efficacy).
Figure 2: A streamlined workflow for the design and evaluation of novel receptor agonists using the this compound scaffold.
Protocol 3.1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of synthesized compounds for a target G-protein coupled receptor (GPCR).
Principle: This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor.[7][8] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).[9]
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-hGlyRα1).
-
Radioligand (e.g., [³H]-Strychnine for the glycine receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding (NSB) determinator (a high concentration of a known, unlabeled ligand, e.g., 10 µM Glycine).
-
Synthesized test compounds.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB determinator (for Non-Specific Binding) OR 25 µL of test compound dilution.
-
25 µL of the radioligand at a final concentration near its Kₑ value.
-
50 µL of the cell membrane preparation (protein concentration optimized previously).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash step, ensuring an accurate measurement of bound radioactivity.
-
-
Quantification: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition for each concentration of the test compound: 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot percent inhibition versus log[test compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 3.2: GloSensor™ cAMP Functional Assay for Gᵢ-Coupled Receptors
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of synthesized agonists at a Gᵢ-coupled receptor.
Principle: Many receptors targeted by this scaffold (e.g., certain glycine receptor subtypes, opioid receptors) couple to the inhibitory G-protein, Gᵢ. Agonist binding activates Gᵢ, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] The GloSensor™ assay uses a genetically engineered luciferase that contains a cAMP-binding domain.[13] Binding of cAMP induces a conformational change that results in high light output; therefore, a decrease in cAMP due to agonist activity results in a decrease in luminescence.[13][14]
Figure 3: Signaling cascade for a Gᵢ-coupled receptor agonist in a cAMP functional assay. The agonist inhibits cAMP production, counteracting the stimulatory effect of forskolin.
Materials:
-
HEK293 cells stably co-expressing the target Gᵢ-coupled receptor and the GloSensor™-22F cAMP plasmid.
-
Culture Medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
GloSensor™ cAMP Reagent.
-
CO₂-independent medium (for assay).
-
Forskolin.
-
White, opaque 96-well assay plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Preparation: The day before the assay, seed the cells into white, opaque 96-well plates at a density of ~20,000 cells per well. Incubate overnight.
-
Trustworthiness: Using a consistent cell density is crucial for assay reproducibility. Opaque plates prevent well-to-well signal crosstalk.
-
-
Reagent Equilibration: On the day of the assay, remove the culture medium. Add 80 µL of equilibration medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow the reagent to enter the cells.
-
Compound Addition: Add 10 µL of the serially diluted test compounds to the appropriate wells. Incubate for 15 minutes.
-
Stimulation: Add 10 µL of forskolin solution to all wells (including controls) to stimulate a baseline level of cAMP production. A typical final concentration is 1-10 µM, which should be optimized. Incubate for 20 minutes.
-
Rationale: For Gᵢ-coupled receptors, we need to first stimulate cAMP production with forskolin so that we can then measure the agonist's ability to inhibit this production.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data. The response in wells with forskolin alone (no agonist) represents 0% inhibition, and the basal signal (no forskolin, no agonist) represents 100% inhibition.
-
Plot the percent inhibition versus the log[agonist concentration].
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.
-
Structure-Activity Relationship (SAR) Analysis
The culmination of the synthesis and testing workflow is the SAR analysis, which transforms raw data into actionable intelligence for the next design cycle. By comparing the chemical structures of the analogs with their corresponding binding affinities and functional potencies, we can deduce which chemical features are critical for biological activity.[6][15][16]
Table 1: Representative SAR Data for a Hypothetical Series of Glycine Receptor Agonists
| Compound ID | N-1 Substituent (R-group) | Kᵢ (nM) [Binding] | EC₅₀ (nM) [Function] |
| Parent | -H | 850 | >10,000 |
| Cmpd-1 | Benzyl | 120 | 1500 |
| Cmpd-2 | 4-Chlorobenzyl | 35 | 410 |
| Cmpd-3 | 4-Methoxybenzyl | 95 | 1100 |
| Cmpd-4 | Thiophen-2-ylmethyl | 28 | 350 |
| Cmpd-5 | Cyclohexylmethyl | 450 | 6200 |
Interpretation and Causality:
-
Observation: Unsubstituted N-1 (Parent) shows very weak affinity. The addition of an aromatic ring (Cmpd-1) significantly improves binding.
-
Hypothesis: The receptor likely has a hydrophobic pocket that accommodates the benzyl group.
-
-
Observation: Adding an electron-withdrawing chlorine at the 4-position (Cmpd-2) or replacing the phenyl ring with a bioisosteric thiophene (Cmpd-4) further enhances both binding affinity and functional potency.
-
Hypothesis: This region of the binding pocket may favor specific electronic interactions or a particular shape that is better matched by the chloro-substituted ring or the thiophene.
-
-
Observation: An electron-donating methoxy group (Cmpd-3) is tolerated but offers no improvement over the simple benzyl group. A non-aromatic cyclohexyl group (Cmpd-5) is significantly worse.
-
Hypothesis: This reinforces the idea that an aromatic or heteroaromatic system is preferred, suggesting a potential π-stacking interaction within the binding site.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GloSensor™ cAMP Assay Protocol [promega.sg]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Separation of 3-Aminopyrrolidine-3-carboxylic Acid Enantiomers: An Application Note and Protocol
Introduction: The Significance of Chiral Purity for a Unique Cyclic Amino Acid
3-Aminopyrrolidine-3-carboxylic acid is a conformationally constrained cyclic amino acid analog. Its rigid structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the development of peptidomimetics and other molecules with specific pharmacological activities. As with most chiral molecules, the individual enantiomers of this compound can exhibit significantly different physiological and pharmacological properties. Therefore, the ability to separate and quantify these enantiomers is of paramount importance for drug discovery, development, and quality control.[1][2]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). We will explore both direct and indirect approaches, discussing the rationale behind the chosen methodologies and providing step-by-step instructions for researchers, scientists, and drug development professionals.
Understanding the Challenge: The Separation of Enantiomers
Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. This makes their separation a non-trivial task. Chiral chromatography is a powerful technique that utilizes a chiral environment, either a chiral stationary phase (CSP) or a chiral additive in the mobile phase, to induce diastereomeric interactions with the enantiomers, leading to differential retention and, thus, separation.[3]
There are two primary strategies for the chiral HPLC separation of amino acids:
-
Direct Separation: This method employs a chiral stationary phase (CSP) that directly interacts with the enantiomers. The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] This is often the preferred method as it avoids the need for derivatization, simplifying the workflow.[5]
-
Indirect Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[4][6]
For this compound, a cyclic amino acid, several types of CSPs have shown excellent results for similar compounds, including polysaccharide-based, macrocyclic glycopeptide, and crown-ether phases.[1][7][8] This application note will focus on a direct method using a polysaccharide-based CSP, as it offers broad applicability and has been successfully employed for the separation of cyclic amino acids.[9]
Experimental Workflow
The overall workflow for the chiral HPLC analysis of this compound enantiomers is depicted in the following diagram:
Figure 1: General workflow for the chiral HPLC analysis of this compound.
Detailed Protocol: Direct Chiral HPLC Separation
This protocol details the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Materials and Reagents
-
Racemic this compound (analytical standard)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation if necessary)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
Method Justification
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are widely used for their broad enantioselectivity.[2] The helical structure of the polysaccharide derivative provides a chiral environment with grooves and cavities where enantiomers can interact differently through hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to their separation.[9]
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and isopropanol is commonly used with polysaccharide-based CSPs. The isopropanol acts as the polar modifier, influencing the retention and selectivity. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is crucial for protonating the amino and carboxylic acid groups of the analyte, which can improve peak shape and resolution.[9]
-
Detection: this compound lacks a strong chromophore, so detection at a low UV wavelength, such as 210 nm, is necessary to achieve adequate sensitivity.[9]
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. If solubility is an issue, a small amount of methanol can be used to dissolve the sample initially, followed by dilution with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared standard solution.
-
Acquire the chromatogram for approximately 20 minutes.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of this compound.
-
Integrate the peak areas to determine the enantiomeric purity (enantiomeric excess, %ee) using the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Alternative Approach: Indirect Separation via Derivatization
In cases where a chiral column is not available or when higher sensitivity is required (e.g., for trace analysis in biological matrices), an indirect method involving derivatization can be employed.[10][11][12] This involves reacting the amino group of this compound with a chiral derivatizing agent to form diastereomers.
A commonly used chiral derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[6] The resulting diastereomers can be separated on a standard reversed-phase C18 column.
Derivatization and HPLC Workflow
Figure 2: Workflow for the indirect chiral separation of this compound.
While a detailed protocol for the indirect method is beyond the scope of this primary application note, the general principle involves a well-defined reaction step followed by standard reversed-phase HPLC.[4]
Conclusion
The direct chiral HPLC method using a polysaccharide-based stationary phase provides a robust and reliable approach for the enantiomeric separation of this compound. The provided protocol offers a starting point for method development and can be optimized further by adjusting the mobile phase composition and temperature to achieve the desired resolution and analysis time. The ability to accurately determine the enantiomeric purity of this important chiral building block is essential for advancing drug discovery and ensuring the quality of pharmaceutical products.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. yakhak.org [yakhak.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for the Analysis of 3-Aminopyrrolidine-3-carboxylic Acid
Introduction
3-Aminopyrrolidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid of increasing interest in pharmaceutical and medicinal chemistry due to its unique conformational constraints and potential as a building block in drug design.[1][] Its structure presents significant analytical challenges. High polarity and zwitterionic nature at physiological pH result in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and low volatility, precluding direct analysis by gas chromatography (GC).[3][4][5] Furthermore, the presence of a chiral center necessitates enantioselective analytical methods to differentiate between its stereoisomers, which may exhibit distinct pharmacological activities.
This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We will explore detailed protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis, focusing on chiral and non-chiral derivatization techniques. The rationale behind the selection of derivatizing agents and the optimization of reaction conditions will be discussed to ensure robust and reliable quantification and chiral separation.
The Analytical Challenge of this compound
The primary obstacles in the analysis of this compound are:
-
High Polarity: The presence of both an amino and a carboxylic acid group makes the molecule highly water-soluble and difficult to retain on RPLC columns.[4]
-
Low Volatility: The zwitterionic nature of the molecule leads to strong intermolecular interactions, resulting in a high boiling point and thermal decomposition at temperatures typically used in GC analysis.[6]
-
Chirality: As a chiral molecule, the separation and quantification of its enantiomers are often required, which necessitates either a chiral stationary phase or derivatization with a chiral reagent to form diastereomers.[7][8]
Derivatization addresses these challenges by chemically modifying the functional groups of the analyte to enhance its chromatographic properties and detectability.[3]
Derivatization for LC-MS Analysis: Chiral Separation
For LC-MS analysis, derivatization is primarily employed to introduce a hydrophobic moiety to improve retention on RPLC columns and to enable chiral separation by forming diastereomers. Several chiral derivatizing agents (CDAs) are available for this purpose.
Workflow for Derivatization and LC-MS Analysis
Figure 1: General workflow for the derivatization and LC-MS analysis of this compound.
Recommended Chiral Derivatizing Agent: Marfey's Reagent (FDAA)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for the chiral resolution of amino acids.[7][8][9] It reacts with the primary amino group of this compound to form stable diastereomers that can be readily separated on a standard RPLC column.[8]
Reaction Scheme:
The nucleophilic substitution of the fluorine atom on the dinitrophenyl ring of FDAA by the amino group of the analyte forms the diastereomeric derivatives.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
Materials:
-
This compound standard or sample
-
Marfey's reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in water to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the sample solution.
-
pH Adjustment: Add 100 µL of 1 M sodium bicarbonate solution to the sample to raise the pH and facilitate the reaction.
-
Derivatization: Add 200 µL of the 1% FDAA solution to the mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 40°C for 1 hour in a heating block or water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M hydrochloric acid.
-
Sample Dilution: Dilute the derivatized sample with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile) before injection into the LC-MS system.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final solution into the LC-MS system.
Comparative Analysis of Chiral Derivatizing Agents
| Derivatizing Agent | Reaction Conditions | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Mildly basic, 40-60°C, 1 hr | High enantioselectivity, stable derivatives.[8] | Can form multiple derivatives with amino acids containing other nucleophilic groups.[8] |
| GITC | Room temperature, 10 min | Fast reaction. | Lower enantioselectivity compared to FDAA for some amino acids.[8] |
| S-NIFE | Room temperature, 20 min | Good for certain challenging separations.[8] | May not be universally applicable to all amino acids. |
| OPA-IBLC | Room temperature, 20 min | Forms fluorescent derivatives. | Derivatives can be unstable. |
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[5][6] Silylation is a common and effective technique for this purpose, where active hydrogens in the amino and carboxylic acid groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5]
Workflow for Derivatization and GC-MS Analysis
Figure 2: General workflow for the derivatization and GC-MS analysis of this compound.
Recommended Silylation Reagent: MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a robust silylation reagent that forms stable TBDMS derivatives.[5] These derivatives are less susceptible to hydrolysis compared to TMS derivatives, making them more suitable for routine analysis.[5]
Protocol 2: Silylation with MTBSTFA
Materials:
-
This compound standard or sample
-
MTBSTFA
-
Acetonitrile (anhydrous)
-
Heating block
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Place an aliquot of the sample solution containing this compound into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the silylation reaction.[5]
-
Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Incubation: Tightly cap the vial and heat at 70-100°C for 2-4 hours to ensure complete derivatization.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Recommended Analytical Conditions
LC-MS for FDAA Derivatives
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Parameters: Optimized for the specific m/z of the derivatized analyte.
GC-MS for MTBSTFA Derivatives
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-650 amu
Conclusion
The derivatization of this compound is a critical step for its successful analysis by both LC-MS and GC-MS. For enantioselective analysis, derivatization with Marfey's reagent (FDAA) followed by LC-MS is a robust method for separating and quantifying the stereoisomers. For general quantification, silylation with MTBSTFA enables sensitive and reliable analysis by GC-MS. The detailed protocols and analytical conditions provided in this application note serve as a starting point for method development and can be further optimized to meet specific research needs.
References
- 1. scbt.com [scbt.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 3-Aminopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Scaffolds in Peptide Design
The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in modern drug discovery. These unique building blocks can induce specific secondary structures, enhance metabolic stability, and improve binding affinity and selectivity to biological targets. 3-Aminopyrrolidine-3-carboxylic acid (Apc) is one such valuable scaffold. Its rigid pyrrolidine ring restricts the torsional angles of the peptide backbone, while the geminal amino and carboxyl groups at the C3 position introduce a sharp turn, making it an excellent tool for mimicking β-turns or creating novel peptide architectures.
However, the very features that make Apc an attractive building block also present significant challenges for its incorporation into peptides via standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive overview of the synthetic strategy, detailed protocols, and troubleshooting advice for the successful synthesis of Apc-containing peptides.
Core Principles and Challenges
The primary hurdles in utilizing Apc in SPPS stem from two main factors:
-
Steric Hindrance: The quaternary carbon at the C3 position, substituted with both the carboxyl group for peptide bond formation and the α-amino group for chain elongation, is exceptionally sterically hindered. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and deletion sequences.[1]
-
Orthogonal Protection Requirement: Apc contains two amine functionalities: the α-amino group at C3, which will be part of the peptide backbone, and the secondary amine of the pyrrolidine ring. To prevent unwanted branching and side reactions, these two amines must be protected with groups that can be removed under different, non-interfering conditions—a strategy known as orthogonal protection.[1][2][3]
Failure to address these challenges will result in low yields, difficult purifications, and ambiguous final products. Therefore, a carefully designed synthetic approach is paramount.
Synthetic Strategy: The Orthogonal Protection Scheme
For successful Fmoc-based SPPS, a properly protected Apc monomer is essential. The most robust strategy employs an acid-labile protecting group for the pyrrolidine ring nitrogen, which is orthogonal to the base-labile Fmoc group on the α-amine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[1]
The required building block is therefore (S)- or (R)-Nα-Fmoc-N-Boc-3-aminopyrrolidine-3-carboxylic acid .
Figure 1: Structure of the orthogonally protected Apc monomer.
This protection scheme ensures that:
-
The Fmoc group is selectively removed at each synthesis cycle using a mild base (e.g., piperidine) to allow for N-terminal elongation.[4]
-
The Boc group remains stable throughout the synthesis and is only removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA), along with other side-chain protecting groups.[1]
Detailed Protocols
The following protocols are based on standard Fmoc-SPPS and are optimized for the incorporation of the sterically hindered Apc residue.[5]
Workflow Overview
Figure 2: Workflow for incorporating an Apc residue in SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[5]
-
Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: N-terminal Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen peptide-resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-Apc(Boc)-OH
Due to the significant steric hindrance of the Apc residue, a highly efficient coupling reagent and optimized conditions are critical for success. Standard carbodiimide reagents like DIC may be insufficient.[6]
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-Apc(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable activator (see Table 1) in DMF.
-
Add the activation base (e.g., DIPEA or Collidine) if required by the chosen coupling reagent.
Coupling Procedure:
-
Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, extending the coupling time overnight or performing the coupling at a slightly elevated temperature (e.g., 35-40°C) may be beneficial.
-
After the coupling period, drain the reaction solution.
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is mandatory.[7]
Double Coupling:
-
If the Kaiser test is positive, repeat the entire coupling procedure (Protocol 3) with a fresh solution of activated Fmoc-Apc(Boc)-OH.
-
After the second coupling, wash the resin and perform another Kaiser test. If it remains positive, cap the unreacted amines using a solution of acetic anhydride/DIPEA in DMF to prevent the formation of deletion peptides.
| Coupling Reagent | Equivalents (Reagent/Base) | Activation Time | Notes & Recommendations |
| HATU / DIPEA | 3-5 eq / 6-10 eq | 1-2 minutes | Highly efficient for hindered couplings. Generates a highly reactive OAt ester. Recommended as the first choice.[6] |
| HCTU / DIPEA | 3-5 eq / 6-10 eq | 1-2 minutes | Similar in efficacy to HATU, often more cost-effective. A robust choice for Apc incorporation. |
| PyBOP / DIPEA | 3-5 eq / 6-10 eq | 5-10 minutes | A well-established phosphonium salt reagent effective for difficult couplings.[7] |
| COMU / DIPEA | 3-5 eq / 6-10 eq | 1-2 minutes | A modern, safer alternative to HATU with comparable or superior performance.[6] |
Table 1: Recommended Coupling Reagents for Fmoc-Apc(Boc)-OH. Equivalents are relative to the resin's functional loading.
Protocol 4: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all acid-labile protecting groups (including the Boc group on the Apc ring and other side-chain protecting groups).[8][9]
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment.
-
Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly under a vacuum.
-
Prepare a suitable cleavage cocktail. Reagent K is a common and effective choice for most peptides.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin through a fritted syringe and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0°C) diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a vacuum.
Purification and Characterization
The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
The solid-phase synthesis of peptides containing the sterically demanding this compound residue is a challenging but achievable task. Success hinges on the use of an orthogonally protected monomer, such as Fmoc-Apc(Boc)-OH, and the application of powerful coupling reagents and optimized reaction conditions to overcome steric hindrance. By following the detailed protocols and considerations outlined in this guide, researchers can confidently incorporate this valuable constrained building block to advance their peptide-based drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Synthesis of 3-Aminopyrrolidine-3-carboxylic Acid Analogs for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide
Introduction: The Strategic Value of the 3-Aminopyrrolidine-3-carboxylic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring is a privileged scaffold, prized for its conformational rigidity, three-dimensional character, and synthetic tractability.[1] Among its many derivatives, the this compound core represents a particularly compelling building block. This geminal diamino acid-like structure offers a unique spatial arrangement of functional groups—a primary or secondary amine and a carboxylic acid—emanating from a single stereocenter on a constrained five-membered ring. This arrangement provides a well-defined vector for substituents to probe the pharmacophoric space of biological targets, making it an ideal scaffold for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2][3]
This technical guide provides a comprehensive overview of the synthesis of this compound analogs for the purpose of conducting structure-activity relationship (SAR) studies. We will delve into the strategic considerations behind the synthetic design, provide detailed, field-proven protocols for the synthesis of a core intermediate and its subsequent diversification, and illustrate how these analogs can be systematically evaluated to elucidate key molecular interactions that drive biological activity.
I. Core Synthetic Strategy: Establishing the 3,3-Disubstituted Pyrrolidine Framework
The cornerstone of any SAR campaign is a robust and efficient synthesis of the core scaffold. For this compound, an asymmetric synthesis is paramount to ensure stereochemical purity, as the absolute stereochemistry at the C3 position is often critical for biological activity.[4] A highly effective approach involves an organocatalyzed Michael addition reaction, which allows for the stereocontrolled construction of the pyrrolidine ring.
Conceptual Workflow for Core Scaffold Synthesis
The synthesis begins with readily available starting materials and proceeds through a stereoselective Michael addition, followed by cyclization and deprotection to yield the core this compound scaffold.
Caption: Asymmetric synthesis of the core scaffold.
Protocol 1: Asymmetric Synthesis of N-Boc-3-amino-3-(methoxycarbonyl)pyrrolidine
This protocol describes a two-step synthesis of a key protected intermediate, (3R,5R)-5-methyl-3-pyrrolidine-3-carboxylic acid, which can be adapted for the synthesis of the parent compound.[5]
Step 1: Organocatalytic Enantioselective Michael Addition
| Reagent/Material | M.W. | Quantity | Moles (mmol) |
| Methyl 4-oxo-2-pentenoate | 128.13 | 1.28 g | 10.0 |
| Nitromethane | 61.04 | 0.92 mL | 15.0 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 253.33 | 253 mg | 1.0 |
| Benzoic Acid | 122.12 | 122 mg | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Procedure:
-
To a stirred solution of methyl 4-oxo-2-pentenoate (1.28 g, 10.0 mmol), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (253 mg, 1.0 mmol), and benzoic acid (122 mg, 1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add nitromethane (0.92 mL, 15.0 mmol).
-
Stir the reaction mixture at 0 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral Michael adduct.
Step 2: Reductive Cyclization
| Reagent/Material | M.W. | Quantity | Moles (mmol) |
| Michael Adduct from Step 1 | - | (Assumed 10.0) | 10.0 |
| Palladium on Carbon (10% Pd/C) | - | 200 mg | - |
| Methanol (MeOH) | - | 50 mL | - |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 2.40 g | 11.0 |
| Triethylamine (Et3N) | 101.19 | 1.53 mL | 11.0 |
Procedure:
-
Dissolve the Michael adduct from Step 1 in methanol (50 mL) in a hydrogenation vessel.
-
Add 10% Pd/C (200 mg) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude amine in a mixture of dioxane and 1N sodium hydroxide. Add di-tert-butyl dicarbonate dissolved in dioxane at room temperature and stir for 1.5 hours.[6]
-
Work-up by diluting with ether and washing with 1N NaOH. Acidify the aqueous phase with 3N HCl and extract with ether to yield the N-Boc protected product.[6]
Characterization Data for a Representative Intermediate: 3-(Boc-amino)-pyrrolidin-3-carboxylic acid Methyl ester [7]
-
¹H NMR (CDCl₃, 400 MHz): δ 5.10 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.60-3.40 (m, 2H, pyrrolidine CH₂), 3.35-3.15 (m, 2H, pyrrolidine CH₂), 2.40-2.20 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O, ester), 155.0 (C=O, carbamate), 80.0 (C(CH₃)₃), 61.0 (C3), 52.5 (OCH₃), 46.0 (pyrrolidine CH₂), 45.5 (pyrrolidine CH₂), 35.0 (pyrrolidine CH₂).
-
MS (ESI+): m/z 245.1 [M+H]⁺.
II. Synthesis of Analogs for SAR Studies
With the core scaffold in hand, the next phase is the systematic diversification of the molecule to probe the structure-activity relationships. The primary points for modification are the pyrrolidine nitrogen (N-1), the 3-amino group, and the 3-carboxylic acid.
Caption: Diversification points for SAR studies.
Protocol 2: N-1 Functionalization via Amide Coupling
This protocol details the acylation of the pyrrolidine nitrogen after deprotection of the N-1 protecting group (if present).
Step 1: N-1 Deprotection (if applicable, e.g., for a Cbz group)
-
Dissolve the N-Cbz protected core scaffold in methanol.
-
Add 10% Pd/C.
-
Stir under a hydrogen atmosphere at room temperature overnight.
-
Filter through Celite® and concentrate to yield the free secondary amine.
Step 2: Amide Coupling using HATU
| Reagent/Material | M.W. | Quantity | Moles (mmol) |
| N-1 deprotected core | - | (Assumed 1.0) | 1.0 |
| Carboxylic Acid (R-COOH) | Varies | 1.1 equiv | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 |
| DIPEA | 129.24 | 0.35 mL | 2.0 |
| Anhydrous DMF | - | 5 mL | - |
Procedure:
-
Dissolve the desired carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL).
-
Add HATU (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol).
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the N-1 deprotected core scaffold (1.0 mmol) in anhydrous DMF (2 mL).
-
Stir the reaction for 4-6 hours at room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a 5% aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: C-3 Amino Group Functionalization via Reductive Amination
This protocol describes the modification of the 3-amino group after selective deprotection of its protecting group (e.g., Boc).
Step 1: Selective Deprotection of the 3-Amino Group
-
Dissolve the N-Boc protected core scaffold in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to obtain the hydrochloride salt of the free amine.
Step 2: Reductive Amination
| Reagent/Material | M.W. | Quantity | Moles (mmol) |
| 3-Amino core (HCl salt) | - | (Assumed 1.0) | 1.0 |
| Aldehyde or Ketone (R'COR'') | Varies | 1.2 equiv | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 318 mg | 1.5 |
| Dichloroethane (DCE) | - | 10 mL | - |
| Acetic Acid (optional) | - | 1-2 drops | - |
Procedure:
-
Suspend the 3-amino core hydrochloride salt (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in DCE (10 mL).
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Structure-Activity Relationship (SAR) Studies: A Case Study
The synthesized analogs are then evaluated in a relevant biological assay to determine their activity. The data is compiled into an SAR table to identify key structural features that contribute to potency and selectivity.
Hypothetical SAR Study of this compound Analogs as DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics. The 3-aminopyrrolidine scaffold is a common feature in many DPP-4 inhibitors. A hypothetical SAR study might explore modifications at the N-1 and C-3 amino positions.
| Compound | R¹ (at N-1) | R² (at 3-NH₂) | DPP-4 IC₅₀ (nM) |
| 1 | H | H | 500 |
| 2a | Acetyl | H | 250 |
| 2b | Benzoyl | H | 120 |
| 2c | 4-Fluorobenzoyl | H | 80 |
| 3a | H | Methyl | 450 |
| 3b | H | Isopropyl | 600 |
| 4 | 4-Fluorobenzoyl | Methyl | 65 |
SAR Insights:
-
N-1 Substitution: Acylation of the N-1 position is beneficial for activity (compare 1 vs. 2a-c ). Aromatic acyl groups are preferred over aliphatic ones (2a vs. 2b ). Electron-withdrawing substituents on the aromatic ring, such as fluorine, further enhance potency (2b vs. 2c ).
-
C-3 Amino Substitution: Small alkyl substitutions on the 3-amino group are generally well-tolerated but do not significantly improve potency (1 vs. 3a ). Larger, sterically bulky groups may be detrimental (1 vs. 3b ).
-
Synergistic Effects: Combining the optimal N-1 substituent (4-fluorobenzoyl) with a small C-3 amino substituent (methyl) leads to a further increase in potency (4 ), suggesting these modifications occupy distinct and favorable regions of the binding pocket.
Caption: Logical flow of an SAR study.
IV. Conclusion and Future Directions
The this compound scaffold provides a robust platform for the design and synthesis of novel therapeutic agents. The synthetic strategies outlined in this guide, based on asymmetric Michael additions and subsequent functionalizations, offer a reliable and flexible approach to generating diverse libraries of analogs for SAR studies. By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the molecular determinants of target binding and develop potent and selective drug candidates. Future work in this area may involve the exploration of novel bioisosteric replacements for the carboxylic acid moiety to improve pharmacokinetic properties or the development of new catalytic methods for the direct and stereoselective functionalization of the pyrrolidine ring.
V. References
-
F. Yin, A. Garifullina, and F. Tanaka, "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones," Organic & Biomolecular Chemistry, vol. 15, no. 29, pp. 6144-6152, 2017. --INVALID-LINK--
-
F. Yin, A. Garifullina, and F. Tanaka, "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones," CORE, 2017. --INVALID-LINK--
-
G. Li Petri, et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4877, 2021. --INVALID-LINK--
-
S. H. Lee, et al., "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 7, pp. 2099-2102, 2010. --INVALID-LINK--
-
BenchChem, "Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine," 2025. --INVALID-LINK--
-
BenchChem, "Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide," 2025. --INVALID-LINK--
-
J. Zhang, et al., "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and -piperidines," RSC Advances, vol. 13, no. 30, pp. 20857-20868, 2023. --INVALID-LINK--
-
P. Di Cesare, et al., "Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones," Journal of Medicinal Chemistry, vol. 35, no. 22, pp. 4205-4213, 1992. --INVALID-LINK--
-
ChemicalBook, "3-(Boc-aMino)-pyrrolidin-3-carboxylic acid Methyl ester(1382035-21-3) 1H NMR spectrum," [Online]. --INVALID-LINK--
-
S. E. Gellman, et al., "Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides," Journal of the American Chemical Society, vol. 124, no. 45, pp. 13454-13463, 2002. --INVALID-LINK--
-
F. Hoffmann-La Roche AG, "Process for the preparation of 3-amino-pyrrolidine derivatives," EP 1138672 A1, Oct. 4, 2001. --INVALID-LINK--
-
BenchChem, "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery," 2025. --INVALID-LINK--
-
PubChem, "1-Boc-3-aminopyrrolidine," [Online]. --INVALID-LINK--
-
J. Zhang, et al., "Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors," Bioorganic & Medicinal Chemistry, vol. 15, no. 7, pp. 2749-2758, 2007. --INVALID-LINK--
-
M. M. M. A. El-Gazzar, et al., "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity," Molecules, vol. 25, no. 23, p. 5566, 2020. --INVALID-LINK--
References
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3 - (Boc-aMino)-pyrrolidin-3 - carboxylic acid Methyl ester(1382035-21-3) 1H NMR spectrum [chemicalbook.com]
The Untapped Potential of 3-Aminopyrrolidine-3-carboxylic Acid in Agrochemical Innovation: A Scientific Application Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-Aminopyrrolidine-3-carboxylic acid, a constrained cyclic β-amino acid, represents a structurally novel building block with significant potential for the synthesis of a new generation of agrochemicals. While its direct application in commercially available agrochemicals is not yet widely documented in publicly accessible literature, its unique stereochemistry and functional group presentation offer compelling opportunities for the design of fungicides, herbicides, and insecticides with novel modes of action. This guide provides a forward-looking perspective on the application of this versatile scaffold in agrochemical discovery, supported by analogous synthetic strategies and detailed protocols for the derivatization of the core structure. We will explore potential synthetic pathways, propose target agrochemical classes, and provide experimentally grounded protocols to empower researchers in this nascent field.
Introduction: The Strategic Value of Constrained Scaffolds in Agrochemical Design
The relentless evolution of resistance in target pests and weeds necessitates a continuous pipeline of agrochemicals with diverse modes of action. Structural rigidity and three-dimensional complexity are key attributes in modern agrochemical design, often leading to higher potency and target selectivity. This compound offers a unique trifunctional scaffold—a secondary amine, a carboxylic acid, and a chiral center—all embedded within a conformationally restricted five-membered ring. This pre-organized structure can significantly reduce the entropic penalty upon binding to a target protein, a desirable feature for potent enzyme inhibitors or receptor modulators.
While extensive research has highlighted the role of pyrrolidine derivatives in pharmaceuticals, their application in agrochemicals remains an area of underexplored potential. Patents frequently cite 3-aminopyrrolidine derivatives as crucial intermediates for agrochemicals, underscoring their industrial relevance, though specific examples originating from the 3-carboxylic acid variant are scarce[1][2]. This document aims to bridge this gap by providing a scientifically rigorous framework for its utilization.
Potential Agrochemical Targets and Synthetic Strategies
The bifunctional nature of this compound allows for its incorporation into a variety of agrochemical classes, most notably those featuring carboxamide linkages, which are prevalent in modern fungicides and insecticides.
Fungicide Development: Targeting Succinate Dehydrogenase (SDHI)
Many successful fungicides, such as boscalid, are carboxamides that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain[3][4]. The carboxylic acid moiety of this compound can be readily coupled with various anilines, while the pyrrolidine nitrogen can be derivatized to explore different chemical spaces and optimize physicochemical properties.
Key Synthetic Rationale: The pyrrolidine ring can mimic the conformation of other cyclic structures found in known SDHI fungicides. The amino group provides a vector for introducing diversity, potentially interacting with different sub-pockets of the enzyme's binding site.
A generalized synthetic approach is outlined below:
Caption: Proposed synthetic workflow for novel SDHI fungicide candidates.
Herbicide Development: Exploring Carboxylic Acid Amide Herbicides
The carboxylic acid amide functional group is also a key feature in several classes of herbicides[5][6]. By coupling this compound with various amines, novel herbicides with potential activity against a range of weeds could be developed. The rigid pyrrolidine scaffold could impart selectivity and improve uptake and translocation within the target plant.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations required to derivatize this compound for agrochemical synthesis.
Protocol 1: N-Boc Protection of this compound
Objective: To selectively protect the pyrrolidine nitrogen to allow for subsequent amide coupling at the carboxylic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-Boc-3-aminopyrrolidine-3-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | 85-95 |
Protocol 2: Amide Coupling with a Substituted Aniline
Objective: To form a new carboxamide bond, a key linkage in many agrochemicals.
Materials:
-
N-Boc-3-aminopyrrolidine-3-carboxylic acid
-
Substituted aniline (e.g., 2-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve N-Boc-3-aminopyrrolidine-3-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) and continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Caption: Workflow for the amide coupling reaction.
Future Perspectives and Conclusion
While the direct synthesis of commercial agrochemicals from this compound is not yet prevalent in the literature, its structural features present a compelling case for its exploration in novel agrochemical discovery. The protocols outlined in this guide provide a foundational framework for researchers to begin synthesizing diverse libraries of compounds based on this promising scaffold. The unique conformational constraint and trifunctionality of this compound may hold the key to unlocking new classes of highly effective and selective agrochemicals. Further research into the synthesis and biological evaluation of derivatives is strongly encouraged to fully realize the potential of this underutilized building block.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-Aminopyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Aminopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to optimize reaction conditions, overcome common challenges, and ensure the integrity of your results.
Overview of Synthetic Strategies
The synthesis of this compound, a non-proteinogenic α,α-disubstituted amino acid, presents unique challenges due to the presence of a quaternary stereocenter. The primary strategies for its synthesis often involve the construction of a hydantoin intermediate followed by hydrolysis. Two classical named reactions are particularly relevant: the Strecker synthesis and the Bucherer-Bergs reaction.
-
Strecker Synthesis : This method involves the reaction of a ketone with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid.[1][2][3][4] For cyclic ketones, this leads to α,α-disubstituted amino acids. The classical Strecker synthesis yields a racemic mixture, but asymmetric variations have been developed.[1]
-
Bucherer-Bergs Reaction : This is a multicomponent reaction where a ketone reacts with potassium cyanide and ammonium carbonate to form a hydantoin.[5][6][7] This hydantoin can then be hydrolyzed to yield the desired amino acid.[7][8] The Bucherer-Bergs reaction is a very effective approach for creating 5,5-disubstituted hydantoins.[5][8]
Both methods start with a suitable N-protected 3-pyrrolidinone precursor. The choice of protecting group on the pyrrolidine nitrogen is critical for the success of the synthesis.
Key Challenges & Optimization
Researchers may encounter several hurdles during the synthesis of this compound. Understanding these challenges is the first step toward effective optimization.
| Challenge | Key Optimization Parameters |
| Low Yield in Hydantoin Formation | Reaction temperature, solvent system, stoichiometry of reagents, reaction time. |
| Incomplete Hydrolysis of Hydantoin | Choice of acid or base, concentration, temperature, reaction duration. |
| Side Reactions | pH control, choice of protecting groups, reaction temperature.[9] |
| Racemization | Use of chiral auxiliaries, enzymatic resolution, or asymmetric catalysts. |
| Purification of the Final Product | pH adjustment for isoelectric precipitation, ion-exchange chromatography.[10][11][12] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or no yield during the Bucherer-Bergs reaction to form the spiro-hydantoin.
Question: I am attempting the Bucherer-Bergs reaction with N-Boc-3-pyrrolidinone, potassium cyanide, and ammonium carbonate, but I am getting a very low yield of the desired spiro-hydantoin. What could be the problem?
Answer:
Low yields in the Bucherer-Bergs reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry: Ensure that the ammonium carbonate has not decomposed. It can thermally decompose into ammonia and carbon dioxide, so fresh reagent is recommended.[13] Use a slight excess of potassium cyanide and ammonium carbonate to drive the reaction to completion.
-
Solvent System: The reaction is typically carried out in a mixture of water and a miscible organic solvent like ethanol.[5] The solubility of the starting ketone can be a limiting factor.[13] Experiment with different solvent ratios to ensure all reactants are sufficiently dissolved.
-
Temperature and Reaction Time: The reaction is generally heated, often in a sealed vessel to prevent the escape of volatile components like ammonia and carbon dioxide.[8][13] A typical temperature range is 60-70°C. If the reaction is too slow, consider increasing the temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
pH of the Reaction Mixture: The pH of the reaction mixture can influence the equilibrium of the initial steps. While the ammonium carbonate provides a basic environment, ensuring the pH is in the optimal range (typically weakly basic) can be beneficial.
Issue 2: The hydrolysis of the spiro-hydantoin to the final amino acid is incomplete.
Question: I have successfully synthesized the spiro-hydantoin, but the subsequent hydrolysis step is not going to completion, leaving me with a mixture of starting material and product. How can I improve the hydrolysis?
Answer:
Hydantoin hydrolysis requires harsh conditions, and achieving complete conversion can be challenging. Consider the following:
-
Choice of Hydrolyzing Agent: Both strong acids (e.g., 6M HCl) and strong bases (e.g., Ba(OH)₂) can be used. Basic hydrolysis is often more effective for hindered hydantoins. If using acid, a high concentration and elevated temperature are necessary.
-
Reaction Temperature and Time: This step often requires prolonged heating at reflux. If you are seeing incomplete conversion, increase the reaction time. Monitor the reaction progress to avoid decomposition of the desired product.
-
Use of a Co-solvent: If the hydantoin has poor solubility in the aqueous acid or base, adding a co-solvent like dioxane can improve the reaction rate.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce the reaction time and improve the yield of hydrolysis.
Issue 3: I am observing significant side products during the synthesis.
Question: My reaction mixture is complex, with several unidentified spots on the TLC plate. What are the likely side reactions, and how can I prevent them?
Answer:
Side reactions can occur at various stages. Here are some common issues and their solutions:
-
Formation of Furan Byproducts: Under strongly acidic conditions, pyrrolidine derivatives can sometimes undergo side reactions to form furan byproducts. Maintaining a neutral or weakly acidic pH during ring formation is crucial.[9]
-
Over-alkylation: If you are working with an N-unprotected pyrrolidine, over-alkylation can occur if subsequent steps involve alkylating agents.[9] Ensure the pyrrolidine nitrogen is appropriately protected.
-
Decomposition of the Product: The final amino acid can be sensitive to harsh conditions. During workup and purification, avoid prolonged exposure to strong acids or bases at high temperatures.
Issue 4: How can I obtain an enantiomerically pure product?
Question: My synthesis yields a racemic mixture of this compound. What are the best strategies for obtaining a single enantiomer?
Answer:
Achieving enantiopurity is a critical step for many applications. Here are some established methods:
-
Chiral Resolution: This is a classical approach where the racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[14] These salts can then be separated by fractional crystallization.
-
Enzymatic Resolution: Enzymes such as transaminases can be used for the stereoselective cleavage of racemates.[15] This method offers high enantioselectivity under mild conditions.
-
Asymmetric Synthesis: This is the most elegant approach, where chirality is introduced early in the synthesis. This can be achieved by:
Detailed Experimental Protocols
Protocol 1: Boc Protection of 3-Pyrrolidinone
This protocol describes the protection of the pyrrolidine nitrogen, a common first step.
-
Dissolve 3-pyrrolidinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.
Protocol 2: Bucherer-Bergs Synthesis of the Spiro-hydantoin
This protocol details the formation of the key hydantoin intermediate.
-
In a sealed pressure vessel, combine N-Boc-3-pyrrolidinone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).
-
Add a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Hydrolysis of the Spiro-hydantoin
This protocol describes the final step to obtain the amino acid.
-
Suspend the spiro-hydantoin (1.0 eq) in 6M HCl.
-
Heat the mixture to reflux (approximately 110 °C) for 24-72 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the HCl.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a base such as ammonium hydroxide.
-
The product should precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water and then with ethanol, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the pyrrolidine nitrogen in this synthesis?
The tert-butoxycarbonyl (Boc) group is a common and effective choice. It is stable to the basic conditions of the Bucherer-Bergs reaction and can be removed under acidic conditions, often concurrently with the hydrolysis of the hydantoin.[19] Other options like the benzyloxycarbonyl (Cbz) group can also be used, which is removable by hydrogenolysis.[19]
Q2: How can I effectively purify the final this compound product?
Due to its zwitterionic nature, this amino acid can be challenging to purify by traditional silica gel chromatography. The most effective methods are:
-
Isoelectric Precipitation: Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point will cause the amino acid to precipitate, leaving more soluble impurities in the solution.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[10][11][12][20] The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., dilute ammonium hydroxide).
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, absolutely. This synthesis involves highly toxic reagents that require careful handling.
-
Potassium Cyanide (KCN): KCN is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
Pressure Reactions: The Bucherer-Bergs reaction is often performed in a sealed vessel at elevated temperatures. Ensure your glassware is rated for pressure and use a blast shield.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Hydantoin Yield
Caption: Decision tree for troubleshooting low yields in the Bucherer-Bergs reaction.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. researchgate.net [researchgate.net]
- 12. diaion.com [diaion.com]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. EP2064331B1 - Process for preparation of optically active N-protected 3-aminopyrrolidine or N-protected 3-aminopiperidine by optical resolution of racemic amine mixtures employing an omega-transaminase - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Aminopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the purification of 3-Aminopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted starting materials: Such as protected pyrrolidine precursors or amino acid starting materials like L-aspartic acid.
-
Reagents and by-products: Including coupling agents, protecting groups (e.g., Boc, Cbz), and their cleavage products.
-
Diastereomers or enantiomers: If a non-stereospecific synthesis is performed or racemization occurs.
-
Side-reaction products: Such as products from incomplete ring closure or side reactions involving the amino or carboxylic acid functionalities.
Q2: What is the best initial approach for purifying crude this compound?
A2: For a good initial purification, a combination of techniques is often most effective. A typical workflow would be:
-
Aqueous workup: To remove water-soluble reagents and by-products.
-
Crystallization: If the compound is a solid and a suitable solvent system can be found, crystallization is an excellent method for significant purification.
-
Ion-exchange chromatography: This is a powerful technique for separating amino acids from neutral impurities and for resolving mixtures of acidic, basic, and neutral amino acids.
Q3: How can I assess the purity of my this compound?
A3: A multi-pronged approach to purity analysis is recommended:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase for general purity and chiral HPLC to determine enantiomeric excess are crucial. Derivatization with agents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) can enhance detection sensitivity in LC/ESI-MS/MS[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and purification. For enantiomeric separation on TLC, derivatization to form diastereomers can be employed[2].
Q4: What are the recommended storage conditions for purified this compound?
A4: As an amino acid, it is susceptible to degradation. It should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen) to minimize degradation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Crystallization Issues
Problem: My this compound oils out or fails to crystallize.
| Possible Cause | Solution |
| Presence of impurities | Impurities can significantly inhibit crystallization. Try to pre-purify the crude material using flash chromatography or an initial extraction to remove major contaminants. |
| Inappropriate solvent system | Experiment with a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., water, ethanol, isopropanol, or mixtures thereof). |
| Supersaturation not achieved | Slowly cool the solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Compound is hygroscopic | Ensure all glassware is thoroughly dried and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon). |
Ion-Exchange Chromatography (IEX) Challenges
Problem: Poor separation of this compound from other amino acid impurities on an ion-exchange column.
| Possible Cause | Solution |
| Incorrect pH of the mobile phase | The charge of an amino acid is highly dependent on the pH. For cation-exchange chromatography, the pH should be low enough to ensure your target compound is positively charged. For anion-exchange, the pH should be high enough for a net negative charge. Adjust the pH of your buffers in small increments to optimize separation. |
| Inappropriate buffer strength | A shallow salt gradient (e.g., NaCl or ammonium acetate) is often necessary to resolve compounds with similar charges. Start with a low salt concentration and gradually increase it. |
| Column overloading | Injecting too much sample can lead to broad peaks and poor resolution. Reduce the sample load. |
| Incorrect resin choice | For separating basic amino acids, a weakly acidic cation exchange resin can be effective[3]. Conversely, for acidic amino acids, an anion exchanger would be appropriate. |
Problem: this compound does not bind to the ion-exchange column.
Caption: Troubleshooting workflow for IEX binding issues.
Chiral Resolution Difficulties
Problem: Poor separation of enantiomers using diastereomeric salt crystallization.
| Possible Cause | Solution |
| Inappropriate resolving agent | The choice of resolving agent is critical. For a racemic carboxylic acid, a chiral base (e.g., (R)-(-)-Mandelic Acid) is used[4]. Experiment with different resolving agents to find one that forms diastereomeric salts with significantly different solubilities. |
| Unsuitable crystallization solvent | The solvent must provide a significant solubility difference between the two diastereomeric salts. Screen various solvents like ethanol or isopropanol[4]. |
| Cooling rate is too fast | Rapid cooling can lead to co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer. |
Problem: Enantiomers are not resolved by chiral HPLC.
| Possible Cause | Solution |
| Incorrect chiral stationary phase (CSP) | Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective for separating amino acid enantiomers[4]. You may need to screen different types of chiral columns. |
| Suboptimal mobile phase composition | The mobile phase composition is crucial for chiral separation. Systematically vary the ratio of the mobile phase components (e.g., n-hexane/isopropanol) and the concentration of the acidic modifier (e.g., trifluoroacetic acid)[4]. |
| Derivatization required | If direct separation is unsuccessful, consider derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18)[4]. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) to the solution[4].
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. Further cooling in a refrigerator may improve the yield.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (if a chiral acid was the resolving agent) or an acid (if a chiral base was used) to liberate the enantiomerically enriched this compound[4].
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: General Ion-Exchange Chromatography for Purification
This protocol provides a starting point for purification using cation-exchange chromatography.
-
Column Equilibration: Equilibrate a cation-exchange column with a low ionic strength buffer at an acidic pH (e.g., 20 mM sodium phosphate, pH 3.0).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis or using a desalting column).
Caption: General workflow for IEX purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of 3-Aminopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the chiral separation of 3-Aminopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with resolving the enantiomers of this unique cyclic amino acid. The inherent structural rigidity and dual functional groups (amine and carboxylic acid) of this compound present specific challenges that require a nuanced and informed approach to achieve successful separation.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The methodologies and explanations provided are grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule: The Root of the Challenge
This compound is a constrained analog of α-amino acids, a structural motif of increasing interest in medicinal chemistry.[1] Its pyrrolidine ring restricts conformational flexibility, which can be both an advantage and a challenge for chiral recognition. The primary difficulties in its separation stem from its high polarity, zwitterionic nature, and the close proximity of the chiral center to two functional groups.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to provide direct answers to specific problems you may be encountering in the lab.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for enantiomeric separation. However, the unique properties of this compound can lead to several common issues.
Common Causes and Solutions:
-
Inappropriate Mobile Phase Mode: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) can be used in normal-phase, reversed-phase, and polar organic modes.[2] The optimal mode is highly dependent on the analyte. For a polar compound like this compound, normal-phase (e.g., hexane/isopropanol) is often unsuitable due to solubility issues.[3]
-
Actionable Advice:
-
Switch to Reversed-Phase or Polar Organic Mode: Start with a screening approach using different mobile phase compositions.[2]
-
Reversed-Phase: A typical starting point would be a mobile phase of water/acetonitrile or water/methanol with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
-
Polar Organic Mode: This mode, often using methanol or acetonitrile with small amounts of acid and base additives, can be very effective for amino acids.[4]
-
-
-
Incorrect Additive Concentration: The ionization state of both the analyte and the CSP is critical for chiral recognition. The concentration of acidic or basic additives can significantly impact selectivity, sometimes even reversing the elution order.[5]
-
Actionable Advice: Systematically vary the concentration of the acid modifier (e.g., 0.05% to 0.5% FA) to find the optimal selectivity.[5]
-
-
Stationary Phase Mismatch: Not all polysaccharide-based CSPs are created equal. The nature of the polysaccharide (amylose vs. cellulose) and the specific derivatization (e.g., tris(3,5-dimethylphenylcarbamate)) create different chiral environments.[5]
-
Actionable Advice: If one polysaccharide CSP fails, screen others. A prudent screening approach should include multiple phases and mobile phase modes.[2]
-
Illustrative Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC method development workflow.
Common Causes and Solutions:
-
Secondary Interactions: The free silanol groups on the silica backbone of the CSP can cause undesirable interactions with the basic amine group of the analyte, leading to peak tailing.
-
Actionable Advice:
-
Add a Basic Modifier: In reversed-phase or polar organic mode, adding a small amount of a basic modifier like diethylamine (DEA) can mask the silanol groups and improve peak shape.
-
Use a Polar Ionic Mobile Phase: On certain columns like CHIROBIOTIC T, a polar ionic mode can be employed to improve peak shape for amino acids.[6]
-
-
-
Sub-optimal pH: The mobile phase pH should be controlled to ensure a consistent ionization state of the analyte.
-
Actionable Advice: Use a buffered mobile phase to maintain a stable pH.
-
The indirect method involves derivatizing the racemic mixture with an enantiomerically pure reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[7][8]
Key Considerations:
-
Choice of Derivatizing Agent: A chiral amine or acid chloride is typically used. For this compound, the carboxylic acid moiety can be reacted with a chiral amine (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent.[7]
-
Reaction Conditions: The derivatization reaction must proceed to completion without any racemization of the analyte or the derivatizing agent.
-
Separation of Diastereomers: The resulting diastereomers must be separable on an achiral column. This may require method development to optimize the mobile phase.
Data Summary: Comparison of Chiral HPLC Approaches
| Separation Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% |
Table adapted from illustrative examples.[7]
B. Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering advantages in speed and reduced solvent consumption.[9] It is particularly well-suited for preparative scale work.[10]
Yes, modern SFC is highly effective for polar compounds.[11] The key is the use of polar organic modifiers and additives in the carbon dioxide mobile phase.[12]
-
Actionable Advice:
-
Modifier Selection: Methanol is the most common and effective modifier for polar analytes in SFC.[13]
-
Additive Use: Similar to HPLC, acidic (e.g., TFA) or basic (e.g., isopropylamine) additives are crucial for good peak shape and selectivity.[12] The combination of both acidic and basic additives can sometimes unlock unique selectivity.[12]
-
C. Diastereomeric Salt Crystallization
This classical technique is often used for large-scale resolutions and relies on the differential solubility of diastereomeric salts.[14]
Key Optimization Parameters:
-
Choice of Resolving Agent: The resolving agent must form a stable salt with the analyte. For this compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid would be a good starting point.[15][16]
-
Solvent System: This is the most critical parameter. The goal is to find a solvent (or solvent mixture) where one diastereomeric salt is significantly less soluble than the other.
-
Temperature and Cooling Rate: The crystallization process can be influenced by temperature and the rate of cooling.[17] Slow cooling often yields purer crystals.
-
Seeding: Inoculating the supersaturated solution with a pure crystal of the desired diastereomer can induce preferential crystallization.[]
Protocol: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).[7]
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid).[7]
-
Heating and Cooling: Heat the mixture to ensure complete dissolution, then allow it to cool slowly.[7]
-
Crystallization: The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation: Collect the crystals by filtration.
-
Liberation of Enantiomer: Recover the enantiomerically enriched product by treating the salt with an acid or base to break the salt and remove the resolving agent.[7]
Logical Flow of Crystallization Troubleshooting:
Caption: Troubleshooting diastereomeric salt crystallization.
III. Concluding Remarks
The chiral separation of this compound is a challenging but achievable task. A systematic screening approach, encompassing different techniques (HPLC, SFC) and methodologies (direct vs. indirect, crystallization), is paramount. Understanding the interplay between the analyte's properties, the chiral selector, and the mobile phase or solvent system is key to overcoming the challenges of poor resolution, bad peak shape, and low yield. This guide provides a foundational framework for troubleshooting and method development, empowering you to achieve efficient and robust chiral separations in your research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. reddit.com [reddit.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Synthesis of 3-Aminopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Aminopyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on synthetic routes to this valuable, constrained α-amino acid. The inherent challenge in this synthesis lies in the construction of the C3 quaternary stereocenter, a sterically demanding task that requires careful optimization.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the two most common synthetic pathways: the Strecker Synthesis and the Bucherer-Bergs Reaction . Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve experimental hurdles effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Synthetic Strategy Overview
-
Route 1: The Strecker Synthesis
-
Protocol: N-Boc-3-aminopyrrolidine-3-carbonitrile Synthesis
-
Protocol: Hydrolysis to N-Boc-3-aminopyrrolidine-3-carboxylic acid
-
Troubleshooting Guide: Strecker Synthesis & Hydrolysis
-
-
Route 2: The Bucherer-Bergs Reaction
-
Protocol: N-Boc-pyrrolidine-3-spiro-5'-hydantoin Synthesis
-
Protocol: Hydrolysis to N-Boc-3-aminopyrrolidine-3-carboxylic acid
-
Troubleshooting Guide: Bucherer-Bergs Reaction & Hydrolysis
-
-
Final Deprotection Step
-
Protocol: N-Boc Deprotection with HCl
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging? The primary difficulty is the creation of a quaternary α-carbon atom—the C3 position of the pyrrolidine ring, which is substituted with an amine, a carboxylic acid, and two carbon atoms of the ring. This sterically congested center is difficult to form, often leading to low yields.
Q2: What is the recommended starting material? The most common and practical starting material is an N-protected 3-pyrrolidinone, such as tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) or benzyl 3-oxopyrrolidine-1-carboxylate (N-Cbz-3-pyrrolidinone). The protecting group is essential to prevent unwanted side reactions with the pyrrolidine nitrogen. The Boc group is often preferred due to its stability and ease of removal under acidic conditions that are often compatible with the final amino acid product.
Q3: Which synthetic route, Strecker or Bucherer-Bergs, generally gives higher yields? Yields are highly dependent on substrate, reaction conditions, and optimization. The Bucherer-Bergs reaction is often robust for ketone substrates and can sometimes provide cleaner reaction profiles, as the hydantoin intermediate is typically a stable, crystalline solid that is easy to purify.[2] However, the subsequent hydrolysis of the hydantoin can be challenging. The Strecker synthesis is a more direct route to the aminonitrile precursor, but the hydrolysis step can also be problematic.
Q4: My final deprotection step is cleaving other acid-sensitive groups on my molecule. What can I do? If your molecule contains other acid-labile groups (e.g., t-butyl esters), standard deprotection with strong acids like TFA or concentrated HCl may not be suitable. Consider alternative, milder deprotection methods. Conditions such as 4M HCl in dioxane at 0°C can be effective while minimizing side reactions. For extremely sensitive substrates, non-acidic methods, though less common for Boc, may need to be explored.
Q5: Can I perform this synthesis stereoselectively? The classical Strecker and Bucherer-Bergs reactions on an achiral ketone like N-Boc-3-pyrrolidinone will produce a racemic mixture. Achieving enantioselectivity requires an asymmetric approach, such as using a chiral amine auxiliary in a modified Strecker reaction or employing a chiral catalyst.[3] These advanced methods are beyond the scope of this standard guide but represent a key area of development for this class of molecules.
Synthetic Strategy Overview
The synthesis of this compound from N-protected 3-pyrrolidinone involves a three-stage process. The overall workflow is designed to first construct the challenging quaternary center and then liberate the final product.
Route 1: The Strecker Synthesis
The Strecker synthesis is a two-step process that converts a ketone into an α-amino acid via an α-aminonitrile intermediate.[3][4]
Protocol: N-Boc-3-aminopyrrolidine-3-carbonitrile Synthesis
This protocol is adapted from general procedures for Strecker reactions on ketones.[5]
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Potassium cyanide (KCN) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonia solution (aqueous, ~28%)
Procedure:
-
In a well-ventilated fume hood, combine N-Boc-3-pyrrolidinone, ammonium chloride, and ethanol/water (e.g., 3:1 v/v) in a round-bottom flask equipped with a reflux condenser.
-
Stir the mixture to dissolve the solids. Add aqueous ammonia solution to the mixture.
-
In a separate flask, carefully dissolve potassium cyanide in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care using appropriate personal protective equipment.
-
Slowly add the KCN solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol: Hydrolysis to N-Boc-3-aminopyrrolidine-3-carboxylic acid
Materials:
-
Crude or purified N-Boc-3-aminopyrrolidine-3-carbonitrile (1.0 eq)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Combine the aminonitrile with a significant excess of 6M HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110°C) for 12-48 hours. The hydrolysis of the sterically hindered nitrile can be slow and requires forcing conditions.
-
Monitor the reaction by LC-MS for the disappearance of the aminonitrile and the appearance of the desired carboxylic acid product.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH ~3-4 with a strong base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath. The product is amphoteric and may require careful pH adjustment for optimal isolation.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amino acid. Further purification can be achieved by recrystallization or chromatography.
Troubleshooting Guide: Strecker Synthesis & Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aminonitrile | 1. Incomplete reaction. 2. Side reaction/polymerization.[1] 3. Hydrolysis of the iminium intermediate back to the ketone. | 1. Increase reaction time or temperature (up to 70°C). 2. Ensure adequate mixing. For stubborn reactions, consider using ultrasonication. 3. Use a slight excess of the cyanide source (up to 2.0 eq), but be mindful of safety and workup. |
| Nitrile Hydrolysis Stalls | 1. Insufficiently harsh conditions for the sterically hindered nitrile. 2. Intermediate amide formation without full conversion to the carboxylic acid. | 1. Increase the concentration of the acid (e.g., use concentrated HCl) and/or extend the reflux time. 2. Consider alternative hydrolysis conditions, such as using a mixture of H₂SO₄/H₂O or basic hydrolysis with Ba(OH)₂ followed by careful acidification. |
| Product Isolation is Difficult | 1. The product is highly polar and may have some water solubility. 2. Emulsion formation during extraction. | 1. Use a more polar extraction solvent like a 10:1 mixture of DCM:IPA. 2. Saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product and break emulsions. 3. Consider ion-exchange chromatography for purification if standard methods fail. |
| Unwanted Deprotection of Boc Group | The prolonged, harsh acidic conditions required for nitrile hydrolysis can partially or fully cleave the Boc group. | 1. Carefully monitor the reaction and stop it as soon as the nitrile is consumed. 2. If deprotection occurs, isolate the fully deprotected diamino acid and re-protect it in a separate step. 3. Consider using the more acid-stable Cbz protecting group for the initial synthesis if this is a persistent issue. |
Route 2: The Bucherer-Bergs Reaction
This route proceeds via a 5,5-disubstituted hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[1][6]
Protocol: N-Boc-pyrrolidine-3-spiro-5'-hydantoin Synthesis
This protocol is based on general procedures for the Bucherer-Bergs reaction.[6][7]
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a sealed pressure vessel or a robust, well-sealed round-bottom flask, combine N-Boc-3-pyrrolidinone, potassium cyanide, and ammonium carbonate. Caution: Handle KCN with extreme care in a fume hood.
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to the solids.
-
Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 24-48 hours. The reaction often requires elevated pressure to proceed efficiently.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vessel to room temperature before opening.
-
Acidify the reaction mixture with HCl to a pH of ~6-7. This will often cause the hydantoin product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.[2]
Protocol: Hydrolysis to N-Boc-3-aminopyrrolidine-3-carboxylic acid
Hydrolysis of the stable hydantoin ring is the most challenging step and often requires strong basic conditions.
Materials:
-
N-Boc-pyrrolidine-3-spiro-5'-hydantoin (1.0 eq)
-
Barium hydroxide octahydrate (Ba(OH)₂) (3-5 eq)
-
Water (H₂O)
-
Dry ice (solid CO₂) or dilute sulfuric acid (H₂SO₄)
Procedure:
-
Combine the hydantoin and barium hydroxide in water in a pressure vessel.
-
Seal the vessel and heat to 120-150°C for 24-72 hours. The high temperature is necessary to drive the ring-opening hydrolysis.
-
Cool the reaction to room temperature. A white precipitate of barium carbonate/sulfate will be present.
-
Carefully neutralize the excess barium hydroxide. This can be done by bubbling CO₂ gas through the solution or by the dropwise addition of dilute H₂SO₄ until the pH is ~7. This will precipitate all barium ions as BaCO₃ or BaSO₄.
-
Filter the mixture through a pad of Celite to remove the barium salts.
-
Wash the filter cake thoroughly with hot water.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amino acid.
-
Purify by recrystallization or chromatography as described in the Strecker hydrolysis protocol.
Troubleshooting Guide: Bucherer-Bergs Reaction & Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hydantoin | 1. Reaction temperature or pressure is too low. 2. Suboptimal pH; ammonium carbonate buffer is crucial.[6] 3. Inefficient mixing of the heterogeneous mixture. | 1. Ensure the reaction vessel is properly sealed and increase the temperature to 100-110°C. 2. Use the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[6] 3. Use vigorous mechanical stirring if possible. Consider using formamide or DMF as a co-solvent to improve solubility.[2] |
| Hydantoin Hydrolysis is Incomplete | 1. The hydantoin ring is very stable and resistant to hydrolysis. 2. Insufficient temperature or reaction time. | 1. Increase the amount of Ba(OH)₂ (up to 8 eq). 2. Increase the reaction temperature (up to 160°C) and time. Monitor carefully. 3. Alternative: Attempt acid hydrolysis with 6M HCl at reflux, but be aware this may also cleave the Boc group. |
| Product Contaminated with Barium Salts | Incomplete precipitation and removal of barium ions after hydrolysis. | 1. Ensure the pH is neutral after quenching with CO₂ or H₂SO₄. 2. Filter the reaction mixture while it is still warm to prevent precipitation of the product with the salts. 3. Wash the Celite filter cake extensively with hot water. |
| Yield Loss During Final Acidification | The amino acid product can be soluble in both aqueous and organic phases, making extraction difficult after neutralization. | 1. After removing barium salts, consider acidifying the filtrate to pH ~3-4 before concentration and extraction. 2. Use ion-exchange chromatography as a robust method for isolating the final amphoteric product. |
Final Deprotection Step
The final step is the removal of the N-Boc protecting group to yield the target compound.
Protocol: N-Boc Deprotection with HCl
This is a standard and effective method for Boc deprotection.
Materials:
-
N-Boc-3-aminopyrrolidine-3-carboxylic acid (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the N-Boc protected amino acid in a minimal amount of a suitable solvent like methanol or use it directly if it is an oil.
-
Add an excess (e.g., 10-20 equivalents) of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours. The deprotection is usually rapid.
-
Monitor the reaction by TLC or LC-MS. Upon completion, a precipitate of the hydrochloride salt may form.
-
Remove the solvent and excess HCl under reduced pressure.
-
Add diethyl ether or MTBE to the residue and stir or sonicate (triturate) to form a fine powder.
-
Collect the solid by vacuum filtration, wash with fresh ether, and dry under vacuum to yield this compound as its dihydrochloride salt.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: 3-Aminopyrrolidine-3-carboxylic Acid Solution Stability
Introduction:
Welcome to the technical support center for 3-Aminopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this constrained amino acid in their experimental workflows. As a valued building block in medicinal chemistry and peptide science, understanding its stability profile in solution is critical for ensuring experimental reproducibility, accuracy, and the overall success of your research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. The information herein is synthesized from established principles of chemical stability, analysis of related pyrrolidine derivatives, and best practices in pharmaceutical development.
Part 1: Understanding the Stability Landscape of this compound
This compound is a non-proteinogenic amino acid that incorporates a constrained pyrrolidine ring. This structural feature can impart unique conformational properties to peptides and other molecules. However, the presence of two amine functionalities and a carboxylic acid group also presents potential stability challenges in solution. The primary factors influencing its stability include pH, temperature, presence of oxidizing agents, and light exposure.[1]
Key Molecular Features Influencing Stability:
-
Pyrrolidine Ring: The saturated heterocyclic amine can be susceptible to oxidation.
-
Primary Amine (C3-position): Can undergo various reactions, including oxidation and Schiff base formation with carbonyl compounds.
-
Carboxylic Acid (C3-position): Can participate in decarboxylation reactions, particularly under thermal stress.
-
Zwitterionic Nature: In aqueous solutions, the molecule can exist as a zwitterion, and its net charge and reactivity are highly pH-dependent.
Part 2: Troubleshooting Guide for Common Stability Issues
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Issue 1: Unexpected pH Shift in Solution
Question: I dissolved this compound in a neutral buffer, but the pH of the solution has changed over time. What could be the cause?
Answer:
A change in pH can be an indicator of chemical degradation. One likely cause is the degradation of the amino acid into acidic or basic byproducts. For instance, oxidative degradation of the pyrrolidine ring can lead to the formation of various ring-opened products, some of which may be acidic.[2][3] Additionally, decarboxylation of the carboxylic acid group would lead to a more basic compound.
Troubleshooting Steps:
-
Verify Initial pH: Immediately after preparation, confirm the pH of your solution.
-
Monitor pH Over Time: At set intervals, measure the pH of the solution stored under your experimental conditions.
-
Use a Stronger Buffer: If you observe a pH drift, consider using a buffer with a higher buffering capacity.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Solution Discoloration (Yellowing or Browning)
Question: My solution of this compound has turned yellow/brown upon storage. Is it still usable?
Answer:
Discoloration is a strong indicator of degradation. This is often due to oxidative degradation pathways or the formation of highly conjugated systems.[2] The use of discolored solutions is not recommended as the purity of the compound is compromised, which can lead to inconsistent and unreliable experimental results.
Potential Degradation Pathways Leading to Discoloration:
-
Oxidation: The pyrrolidine nitrogen is susceptible to oxidation, potentially forming N-oxides or other colored byproducts.[2]
-
Reaction with Carbonyls: If your solution contains aldehydes or ketones (e.g., from solvent impurities or degradation of other components), they can react with the primary amine to form Schiff bases, which can further react to form colored products.
-
Photodegradation: Exposure to light, especially UV light, can initiate free-radical reactions that lead to colored degradation products.[4]
Preventative Measures:
-
Use High-Purity Solvents: Ensure your solvents are free from carbonyl impurities.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5]
-
Deoxygenate Solutions: Purge your solvent with an inert gas before dissolving the compound.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be considered, but compatibility with your downstream application must be verified.
Issue 3: Loss of Compound Potency or Inconsistent Analytical Results
Question: I am observing a decrease in the concentration of this compound in my stock solution over time, leading to inconsistent results in my assays. What is happening and how can I prevent it?
Answer:
A decrease in the concentration of the parent compound is a direct measure of its instability. The primary degradation pathways to consider are hydrolysis, oxidation, and thermal degradation.[2][6][7]
Troubleshooting and Mitigation Strategies:
-
pH Optimization: The stability of amino acids is often pH-dependent. Conduct a simple pH stability study by preparing small aliquots of your solution at different pH values (e.g., acidic, neutral, and basic) and monitoring the concentration over time using a stability-indicating analytical method like HPLC.
-
Temperature Control: Store stock solutions at the lowest practical temperature to slow down degradation kinetics. For long-term storage, freezing (-20°C or -80°C) is generally recommended.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Forced Degradation Study: To understand the potential degradation products and establish a stability-indicating analytical method, a forced degradation study is highly recommended.[4][5][9][10][11] This involves subjecting the compound to harsh conditions to accelerate its degradation.
Quantitative Data Summary from a Hypothetical Forced Degradation Study:
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 60°C | 24 hours | 5-10% | Ring-opened products |
| 0.1 M NaOH | 60°C | 24 hours | 15-25% | Decarboxylation products, ring-opened products |
| 3% H₂O₂ | Room Temp | 24 hours | 30-50% | N-oxides, hydroxylated derivatives |
| Heat | 80°C (in solution) | 48 hours | 10-20% | Decarboxylation products |
| Photostability | UV/Vis light | 24 hours | 5-15% | Various photo-oxidation products |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.
Objective: To identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.
-
Photostability: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Conceptual)
Since this compound lacks a strong chromophore, direct UV detection can be challenging and may have low sensitivity.[12] Pre-column derivatization is a common strategy to improve detection.[12][13]
Workflow Diagram:
Caption: HPLC workflow with pre-column derivatization.
Derivatization:
-
Reagents: o-Phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines are common derivatizing agents that yield highly fluorescent products.[14]
-
Procedure: A buffered solution of the amino acid is mixed with the derivatizing reagent(s) according to established protocols. The reaction is typically rapid.
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.
-
Column Temperature: 25-30°C.
Method Validation: The method must be validated to ensure it can separate the parent compound from all potential degradation products generated during the forced degradation study.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for a stock solution of this compound?
For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize degradation and the effects of freeze-thaw cycles.[8] Always prepare solutions in a suitable buffer to maintain a stable pH.
Q2: Can I use NMR spectroscopy to monitor the stability of my compound?
Yes, NMR spectroscopy is a powerful tool for monitoring the degradation of a compound as it can provide structural information about the degradation products.[15][16][17] By taking NMR spectra at different time points, you can observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.
Q3: Are there any additives that can improve the stability of my solution?
The use of additives should be approached with caution as they can interfere with your experiments. However, in some formulation contexts, certain excipients are used to stabilize amino acids or peptides. These can include:
-
Other Amino Acids: Some amino acids, such as glycine and proline, have been shown to have a stabilizing effect on proteins and other biomolecules.[18][19]
-
Sugars: Sugars like sucrose and trehalose can act as stabilizers, particularly in frozen solutions or during lyophilization.
The suitability of any additive must be evaluated on a case-by-case basis.
Q4: What are the likely degradation pathways for this compound?
Based on its structure and the behavior of related compounds, the most probable degradation pathways are:
Logical Relationship Diagram of Degradation Pathways:
Caption: Potential degradation pathways for this compound.
-
Oxidation: Primarily at the pyrrolidine nitrogen to form an N-oxide, or at the C-H bonds of the ring.[2][20]
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group, which can be promoted by heat and basic pH.
-
Ring Opening: Cleavage of the pyrrolidine ring under harsh acidic or oxidative conditions.[2]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions [protocols.io]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 13. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. d-nb.info [d-nb.info]
- 16. NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20040022792A1 - Method of stabilizing proteins at low pH - Google Patents [patents.google.com]
- 19. arxiv.org [arxiv.org]
- 20. Oxidative diversification of amino acids and peptides by small-molecule iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Coupling with 3-Aminopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for peptide synthesis involving 3-Aminopyrrolidine-3-carboxylic acid. This constrained, sterically hindered diamino acid offers unique conformational rigidity, making it a valuable building block for novel peptidomimetics and therapeutic peptides. However, its structure also presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the peptide coupling step.
This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you overcome these challenges and achieve successful synthesis.
Troubleshooting Gateway: Identifying Your Issue
The unique structure of this compound, with its cyclic backbone and gem-disubstituted α-carbon, is the primary source of coupling difficulties. The steric bulk around the carboxylic acid and the secondary amine of the pyrrolidine ring can significantly hinder the approach of reagents.[1][2]
Select the problem you are encountering to navigate to the detailed troubleshooting guide:
-
--INVALID-LINK-- My reaction is incomplete, and I'm recovering starting material.
-
--INVALID-LINK-- I'm observing unexpected masses by LC-MS.
-
--INVALID-LINK-- I'm unsure which protecting groups to use for the two amino functionalities.
Guide 1: Troubleshooting Low or No Coupling Yield
Low coupling efficiency is the most common problem when working with sterically hindered residues like this compound.[1][2] This is often due to a combination of steric hindrance, which slows down the reaction rate, and the use of suboptimal coupling reagents or reaction conditions.
Core Problem: Steric Hindrance
The pyrrolidine ring restricts the rotational freedom and physically blocks the reactive centers, making it difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain. Standard coupling reagents like DCC or EDC are often too slow and inefficient to overcome this barrier.[1]
Solution Pathway: Enhancing Reactivity
To overcome low yields, the strategy is to increase the reactivity of the coupling reaction through a multi-faceted approach involving more potent reagents, optimized conditions, and sufficient reaction time.
1. Select a High-Potency Coupling Reagent
For difficult couplings, onium salt-based reagents are the preferred choice as they generate highly reactive active esters.[1] Phosphonium salts are also highly effective and may offer advantages in certain contexts.
| Reagent Class | Recommended Reagent | Key Advantages & Considerations |
| Aminium/Uronium Salts | HATU, HCTU, COMU | HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt ester.[1][3] HCTU is a more cost-effective alternative with similar reactivity. COMU is a modern reagent based on OxymaPure, which avoids the potentially explosive HOBt/HOAt byproducts and has excellent solubility.[4] |
| Phosphonium Salts | PyAOP, PyBOP | PyAOP is highly effective, especially for coupling N-methylated or other hindered amino acids.[2][3] Phosphonium reagents can sometimes lead to cleaner reactions as they avoid a specific side reaction (guanidinylation) associated with uronium salts, which is crucial if activation is slow. |
2. Optimize Reaction Conditions
-
Solvent: Use a polar aprotic solvent that effectively swells the resin and dissolves reagents, such as DMF or NMP. For sequences prone to aggregation, a solvent mixture like DCM/DMF/NMP (1:1:1) might be beneficial.
-
Base: A non-nucleophilic base is required. N,N-Diisopropylethylamine (DIPEA) is standard, but for residues prone to racemization, a weaker base like N-Methylmorpholine (NMM) or sym-collidine should be considered.[1][4]
-
Temperature & Time: While room temperature is standard, difficult couplings may benefit from elevated temperatures (e.g., 50°C) or significantly extended reaction times (4 to 24 hours).[1] Microwave-assisted synthesis can also dramatically accelerate slow couplings.[5]
-
Double Coupling: If a monitoring test (like the Kaiser test) indicates an incomplete reaction, a second coupling is a simple and effective solution.[1] Simply drain the vessel and repeat the coupling step with fresh reagents.
Recommended Protocol for a Difficult Coupling
This protocol provides a robust starting point for coupling an amino acid onto the deprotected pyrrolidine nitrogen of a resin-bound this compound residue.
-
Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. For Fmoc-based synthesis, deprotect with 20% piperidine in DMF. Wash thoroughly with DMF.
-
Reagent Preparation (Activation): In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.
-
Activation & Coupling: Add DIPEA (6-10 eq.) to the activation vial and vortex briefly. Immediately add this activated mixture to the peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like the pyrrolidine nitrogen) to check for completion.
-
Troubleshooting: If the test is positive (incomplete reaction), drain the vessel, wash with DMF, and perform a second coupling (Steps 2-5).
-
Washing: Once the reaction is complete (negative test), wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next cycle.
Guide 2: Troubleshooting Unwanted Side Products
The formation of side products during peptide synthesis can complicate purification and significantly reduce the yield of the desired peptide.[6] With this compound, specific side reactions can occur due to its unique structure.
Common Side Reactions and Solutions
1. Racemization/Epimerization
-
Problem: Racemization is the loss of stereochemical purity at the α-carbon.[1] This can occur during the activation step, especially with strong bases or prolonged activation times.[6][7]
-
Mechanism: The activated carboxyl group can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, scrambling the stereocenter.
-
Solution:
-
Use Racemization-Suppressing Additives: Always include an additive like HOAt or Oxyma Pure in your coupling cocktail. They are superior to HOBt in preventing racemization.[1]
-
Choose the Right Base: Use the weakest base necessary to achieve the reaction. Consider replacing DIPEA with N-Methylmorpholine (NMM) or collidine.[1][4]
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base.[1]
-
2. Intramolecular Cyclization (Lactam Formation)
-
Problem: The proximity of the two amino groups and the carboxylic acid on the pyrrolidine ring creates the potential for intramolecular cyclization, forming an unwanted lactam byproduct.
-
Mechanism: If the pyrrolidine nitrogen is unprotected and the carboxylic acid is activated, an intramolecular aminolysis can occur, competing with the desired intermolecular peptide bond formation.
-
Solution:
-
Orthogonal Protecting Group Strategy: This is the most critical factor. The pyrrolidine ring nitrogen and the exocyclic 3-amino group must be protected with groups that can be removed under different conditions (see --INVALID-LINK-- for details).[8] This ensures only one amine is free to react at any given time.
-
Controlled Activation: Use coupling conditions that favor the intermolecular reaction, such as higher concentrations. Cyclization reactions are often favored under high dilution conditions.[9]
-
Workflow for Side Product Identification and Mitigation
Caption: Workflow for identifying and mitigating side products.
Guide 3: Selecting an Optimal Protecting Group Strategy
For this compound, a robust and orthogonal protecting group strategy is essential to prevent side reactions like di-acylation or intramolecular cyclization.[8] Orthogonality means that each protecting group can be removed under specific conditions without affecting the others.[8]
Core Challenge: Differentiating Two Amino Groups
You must selectively protect and deprotect the exocyclic 3-amino group and the secondary amine of the pyrrolidine ring.
Recommended Orthogonal Schemes
The choice of protecting groups depends on your overall synthetic plan (e.g., Fmoc/tBu vs. Boc/Bzl chemistry).
| Position to Protect | Recommended Group 1 | Recommended Group 2 | Deprotection Condition | Rationale & Comments |
| 3-Amino Group | Fmoc | Boc | Base-labile (e.g., 20% Piperidine/DMF) | Fmoc is the standard for the α-amino group in Fmoc-SPPS, allowing for chain elongation. |
| Pyrrolidine N(1)-H | Boc | Fmoc | Acid-labile (e.g., TFA) | Boc provides robust, acid-labile protection for the ring nitrogen, compatible with Fmoc chemistry for the main chain. This is the most common and recommended strategy.[8] |
| Carboxylic Acid | - | - | Attached to Resin | The carboxylic acid is typically anchored to the solid support during SPPS. |
Decision Diagram for Protecting Group Selection
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction so slow compared to other amino acids? A1: The slow reaction rate is primarily due to steric hindrance.[1][2] The bulky, rigid pyrrolidine structure physically obstructs the reactive sites, requiring more potent coupling reagents and potentially longer reaction times or higher temperatures to achieve complete reaction.[1]
Q2: Can I use a standard carbodiimide reagent like DIC with HOBt? A2: While it might work for less demanding sequences, it is not recommended for couplings involving this compound. Standard carbodiimides are often not reactive enough to overcome the steric hindrance, leading to low yields.[1] Onium salt reagents like HATU or COMU are much more effective.[1]
Q3: My Kaiser test is negative, but my LC-MS shows incomplete reaction. Why? A3: The Kaiser test only detects primary amines. The nitrogen in the pyrrolidine ring is a secondary amine. After you couple an amino acid to the 3-amino group, the N-terminus of your peptide will be this secondary amine. You must use a test specific for secondary amines, such as the Chloranil test, to accurately monitor the subsequent coupling step.
Q4: How can I avoid aggregation during the synthesis of peptides containing this residue? A4: Aggregation can be an issue with hydrophobic sequences.[1] To mitigate this, you can use specialized resins (e.g., PEG-based), chaotropic salts (e.g., LiCl) in the coupling mixture, or use solvents known to disrupt secondary structures, like NMP. Microwave synthesis can also help by breaking up aggregates through rapid heating.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Overcoming Solubility Challenges of 3-Aminopyrrolidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for 3-Aminopyrrolidine-3-carboxylic acid derivatives. As a Senior Application Scientist, I understand the unique and often frustrating solubility challenges these zwitterionic compounds present. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research. We will move from fundamental principles to advanced troubleshooting strategies, ensuring you have the tools to keep your project moving forward.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility issues inherent to this class of molecules.
Q1: Why is my this compound derivative poorly soluble in neutral aqueous solutions?
A: The primary reason is its zwitterionic nature . Your molecule contains both a basic aminopyrrolidine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this state, strong intermolecular electrostatic interactions occur between the positive and negative charges of adjacent molecules, leading to the formation of a highly stable, crystal lattice structure. This high lattice energy requires a significant amount of energy to overcome for the molecule to dissolve, resulting in low aqueous solubility.[1][2]
Q2: How does pH dramatically influence the solubility of my compound?
A: The solubility of your derivative is critically dependent on pH because pH changes the ionization state of the molecule.[1][3]
-
At pH < pI (Acidic Conditions): The carboxylic acid group is protonated (-COOH) and the amine group is also protonated (-NH2+). The molecule carries a net positive charge. This charge disrupts the crystal lattice and allows for favorable interactions with water, increasing solubility.
-
At pH > pI (Basic Conditions): The carboxylic acid group is deprotonated (-COO-) and the amine group is neutral (-NH). The molecule carries a net negative charge, which again increases its interaction with polar water molecules and enhances solubility.
-
At pH ≈ pI (Neutral/Isoelectric Conditions): The molecule exists as a zwitterion (-NH2+ and -COO-), leading to the low solubility explained in Q1.
Q3: My derivative has a large, non-polar side chain. How does this compound the solubility problem?
A: A non-polar (lipophilic or hydrophobic) side chain significantly decreases aqueous solubility. Water is a highly polar solvent that forms strong hydrogen bonds. It preferentially interacts with other polar molecules. A large non-polar region on your derivative disrupts this hydrogen-bonding network, making it thermodynamically unfavorable for the molecule to dissolve. You are essentially fighting both low polarity from the side chain and strong crystal lattice energy from the zwitterionic core.
Section 2: Initial Troubleshooting - The First Line of Attack
Before moving to complex formulation strategies, a systematic pH-solubility profile is the most critical first step.
Q4: My compound is "insoluble" in water. What is the very first experiment I should run?
A: You must immediately perform a pH-dependent solubility profile . Describing the compound as merely "insoluble" is insufficient; its solubility is a function of pH. This experiment will quantify the solubility at different pH values and identify the pH ranges where your compound is most soluble, which is essential for preparing stock solutions and designing further experiments.
Protocol 1: pH-Dependent Solubility Profiling
This protocol establishes the kinetic and thermodynamic solubility of your compound across a physiologically and experimentally relevant pH range.
Objective: To determine the aqueous solubility of a this compound derivative at various pH values.
Materials:
-
Your compound (solid)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustment
-
HPLC-grade water
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Prepare a set of buffers (e.g., at pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Addition of Compound: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in a microcentrifuge tube. The goal is to create a saturated slurry where solid material is clearly visible.
-
Equilibration: Place the tubes in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours. Scientist's Note: 24 hours is a common starting point to approach thermodynamic equilibrium. Highly crystalline compounds may require longer.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant without disturbing the pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.
-
Data Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH. This plot is your essential guide for all future work.
Section 3: Advanced Solubilization Strategies
If pH adjustment alone is insufficient to achieve the required concentration, more advanced formulation techniques are necessary. About 40% of approved drugs and up to 90% of new drug candidates are poorly water-soluble, making these techniques critical in drug development.[4][5]
A. Salt Formation
Q5: My compound is most soluble at very low or high pH, but I need to work closer to neutral pH. Can salt formation help?
A: Absolutely. Salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable drugs.[6][7] By reacting your zwitterionic derivative (which is an internal salt) with a strong acid or base, you can create a more soluble external salt. For example, reacting with hydrochloric acid will form a hydrochloride salt, forcing the molecule into its cationic form, which is typically much more soluble near neutral pH than the zwitterion.
Protocol 2: Screening for Optimal Salt Forms
Objective: To prepare and evaluate different salt forms of the derivative to identify one with enhanced aqueous solubility and stability.
Materials:
-
Your compound (free form)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid) and bases (e.g., NaOH, KOH, tromethamine).
-
Solvents for crystallization (e.g., ethanol, isopropanol, acetone).
-
Stir plate, glassware.
-
Analytical instruments for characterization (XRPD, DSC, TGA).
Methodology:
-
Stoichiometric Addition: Dissolve your compound in a suitable organic solvent. Add a stoichiometric equivalent (e.g., 1.0 eq) of the selected acid or base.
-
Crystallization: Allow the salt to crystallize, potentially by slow evaporation, cooling, or addition of an anti-solvent.
-
Isolation and Drying: Isolate the resulting solid by filtration and dry under vacuum.
-
Characterization: Confirm salt formation and assess crystallinity using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Solubility Testing: Perform the solubility profiling as described in Protocol 1 with the new salt form. Compare the results to the original free form. A successful salt will significantly raise the "bottom" of the pH-solubility curve.[8][9]
B. Co-solvents
Q6: I need to prepare a high-concentration stock for an in vitro assay, but pH adjustment isn't enough. When should I use a co-solvent?
A: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[10] This is an excellent strategy for overcoming the poor solubility caused by a lipophilic side chain on your derivative. It is a very common and effective technique for preparing concentrated formulations for preclinical studies.[]
Protocol 3: Co-solvent Screening for Solubility Enhancement
Objective: To identify a co-solvent system that can dissolve the compound at the target concentration.
Materials:
-
Your compound (solid)
-
A panel of common co-solvents (see table below).
-
Aqueous buffer at a pH where the compound is most stable (if known).
-
Vortex mixer, analytical balance.
Methodology:
-
System Preparation: Prepare a series of co-solvent/buffer mixtures, for example, 10%, 20%, 30%... up to 100% co-solvent.
-
Solubility Test: Add a pre-weighed amount of your compound to a fixed volume of each mixture to achieve your target concentration.
-
Dissolution: Vortex vigorously for 2-5 minutes. Observe for complete dissolution. Gentle warming (to 30-40°C) can be applied if necessary but be cautious of compound stability.
-
Equilibration & Observation: Let the solutions stand for at least 1-2 hours and observe for any precipitation. A stable solution is required.
-
Selection: Identify the co-solvent system with the lowest percentage of organic solvent that maintains the compound in solution. Scientist's Note: Always aim to use the minimum amount of co-solvent necessary, especially for cell-based assays where solvent toxicity is a concern.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity | Key Characteristics | Common Use |
| Ethanol | High | Volatile, can be used in parenteral formulations. | Oral & Parenteral |
| Propylene Glycol (PG) | High | Viscous, good solubilizer for a wide range of drugs.[12] | Oral & Parenteral |
| Polyethylene Glycol 400 (PEG 400) | High | Low toxicity, commonly used in oral and parenteral formulations.[] | Oral & Parenteral |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, very strong solvent. Primarily for in vitro use due to toxicity.[] | In Vitro Stocks |
| N-Methyl-2-pyrrolidone (NMP) | High | Strong solubilizing power, used in preclinical toxicology studies. | Preclinical Parenteral |
C. Complexation with Cyclodextrins
Q7: My derivative is highly lipophilic and co-solvents are causing toxicity in my cell assays. What is a better alternative?
A: Cyclodextrin complexation is an excellent strategy for this scenario. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic part of your drug molecule, forming an "inclusion complex."[13][14] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound without needing organic co-solvents.[15][16]
Protocol 4: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of a lipophilic derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Your compound.
-
Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Scientist's Note: These modified cyclodextrins have much higher aqueous solubility and lower toxicity than native β-cyclodextrin.
-
Aqueous buffer.
-
Magnetic stirrer, sonicator.
Methodology:
-
Phase Solubility Diagram: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 40% w/v HP-β-CD).
-
Equilibration: Add an excess of your compound to each solution and equilibrate (shake/stir) for 48-72 hours.
-
Analysis: Centrifuge, sample the supernatant, and analyze the concentration of the dissolved drug as in Protocol 1. A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
-
Complex Preparation: For use, prepare a solution of the cyclodextrin at the desired concentration. Add the drug and stir or sonicate until a clear solution is obtained. This solution now contains the drug-cyclodextrin complex.
D. Amorphous Solid Dispersions & Nanosuspensions
Q8: My compound is extremely "brick-like"—highly crystalline and highly lipophilic. Even the above methods provide only marginal improvement. What are the next-level options?
A: For the most challenging compounds, you need to disrupt the crystal lattice energy directly. Two advanced strategies are solid dispersions and nanosuspensions.
-
Solid Dispersions: This technique disperses your drug at a molecular level within a hydrophilic polymer matrix.[17][18][19] When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[20][21]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range (typically 200-600 nm).[22] According to the Noyes-Whitney equation, this massive increase in surface area leads to a significant increase in the dissolution rate.[22] Nanosuspensions are stabilized by surfactants and can be used to enhance the bioavailability of poorly soluble drugs.[23][24]
These are formulation-intensive techniques and typically represent a transition from discovery-phase troubleshooting to formal drug development. Feasibility studies are warranted if high exposure is critical for project progression.
Section 4: Decision-Making Workflow for Solubility Enhancement
The following workflow provides a logical progression for tackling solubility problems with this compound derivatives.
// Nodes Start [label="Start: Compound has poor\naqueous solubility", fillcolor="#F1F3F4"]; pH_Profile [label="Protocol 1:\nPerform pH-Solubility Profile", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility_Check [label="Is required concentration\nachieved at an acceptable pH?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Solution [label="Success:\nUse pH-adjusted solution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt_Screen [label="Protocol 2:\nScreen Salt Forms", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt_Check [label="Does a salt form provide\nadequate solubility?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Salt [label="Success:\nUse selected salt form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Advanced [label="pH/Salt insufficient.\nAssess compound properties.", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lipophilic_Check [label="Is the compound highly lipophilic?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoSolvent [label="Protocol 3:\nScreen Co-solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrin [label="Protocol 4:\nEvaluate Cyclodextrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystalline_Check [label="Is the compound highly crystalline\n("Brick Dust")?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advanced_Formulation [label="Consider Advanced Formulations:\n- Solid Dispersions\n- Nanosuspensions", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="Consult Formulation Specialist", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> pH_Profile; pH_Profile -> Solubility_Check; Solubility_Check -> Use_Solution [label="Yes"]; Solubility_Check -> Salt_Screen [label="No"]; Salt_Screen -> Salt_Check; Salt_Check -> Use_Salt [label="Yes"]; Salt_Check -> Consider_Advanced [label="No"]; Consider_Advanced -> Lipophilic_Check; Lipophilic_Check -> CoSolvent [label="Yes, for in-vitro"]; Lipophilic_Check -> Cyclodextrin [label="Yes, for in-vivo/\ncell-based"]; Consider_Advanced -> Crystalline_Check; Crystalline_Check -> Advanced_Formulation [label="Yes"]; Advanced_Formulation -> End; } Decision workflow for solubility enhancement.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. japsonline.com [japsonline.com]
- 20. japer.in [japer.in]
- 21. jopcr.com [jopcr.com]
- 22. scispace.com [scispace.com]
- 23. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 24. ijpsr.com [ijpsr.com]
optimization of protecting group strategy for 3-Aminopyrrolidine-3-carboxylic acid
Technical Support Center: 3-Aminopyrrolidine-3-carboxylic Acid
Introduction: The Synthetic Challenge of a Trifunctional Building Block
This compound is a constrained, trifunctional amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid scaffold is valuable for designing potent and selective ligands, peptidomimetics, and complex molecular architectures. However, its synthetic utility is directly tied to the successful navigation of its complex protecting group chemistry. The molecule possesses three distinct reactive sites: a primary amine, a secondary amine (within the pyrrolidine ring), and a carboxylic acid, all in close proximity.
This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help researchers optimize their protecting group strategies for this versatile yet challenging building block. The core principle underpinning successful synthesis is the implementation of an orthogonal protection scheme , which allows for the selective deprotection of one functional group in the presence of others, enabling precise, stepwise molecular elaboration.[1][2]
Visualizing the Challenge: Functional Groups
Caption: Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What makes protecting this compound particularly difficult?
The primary challenge lies in the molecule's trifunctionality. Without a carefully planned orthogonal strategy, researchers often face issues with selectivity. For instance, many reagents used to protect the primary amine can also react with the secondary ring amine, leading to di-protection or mixtures that are difficult to separate.[3] Furthermore, the conditions required to modify the carboxylic acid (e.g., esterification) can inadvertently deprotect acid-labile amine protecting groups or cause unwanted side reactions.
Q2: What is an orthogonal protecting group strategy and why is it essential here?
An orthogonal strategy employs multiple protecting groups that can be removed under distinct, non-interfering conditions.[1][2][3] This is the cornerstone of working with this molecule. A typical orthogonal scheme might involve:
-
An acid-labile group for one amine (e.g., Boc).
-
A hydrogenolysis-labile group for the other amine (e.g., Cbz).
-
A base-labile ester for the carboxylic acid (e.g., Methyl or Ethyl ester).
This approach allows a chemist to unmask any one of the three functional groups at will, without affecting the others, enabling sequential and controlled derivatization.[4]
Q3: Which protecting groups are most commonly used for each functional group?
The choice of protecting group is dictated by the overall synthetic plan, specifically the reaction conditions you plan to use in subsequent steps.[3] The table below summarizes the most reliable options.
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| Primary/Secondary Amine | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[3] | Fmoc, Cbz, Benzyl Esters |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine/DMF)[3] | Boc, Cbz, Benzyl Esters | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Boc, Fmoc, most esters | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me, Et | Saponification (e.g., LiOH, NaOH) | Boc, Fmoc, Cbz |
| Benzyl Ester | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | |
| tert-Butyl Ester | tBu | Strong Acid (TFA, HCl) | Fmoc, Cbz, Benzyl Esters |
Q4: Can I protect both amines simultaneously and then differentiate them?
This is generally not a recommended primary strategy due to the similar nucleophilicity of the two amines, which often leads to poor selectivity. A more robust approach is to start with a precursor where one amine is already selectively protected or to use a di-protected intermediate and then selectively deprotect one. However, some kinetic selectivity can be achieved by performing the reaction at low temperatures with a controlled amount (1.0 equivalent) of the protecting group reagent.[3]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low yield during the Boc-protection of the primary amine.
-
Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reagent or reaction time.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O). Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed before workup. Ensure the base used (e.g., Triethylamine or NaOH) is adequate to neutralize any acid formed and to deprotonate the amine.[3]
-
-
Possible Cause B: Reaction with the Pyrrolidine Nitrogen. The secondary amine is also nucleophilic and can compete for the (Boc)₂O, resulting in a di-protected byproduct and consuming your reagent.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to enhance the kinetic selectivity for the more accessible primary amine. Use precisely 1.0 equivalent of (Boc)₂O if di-protection is a major issue.[3]
-
-
Possible Cause C: Hydrolysis of (Boc)₂O. If the reaction is run in an aqueous or protic solvent system, water can hydrolyze the anhydride.
-
Solution: While some protocols use aqueous bases, ensure the pH is controlled. For non-aqueous systems, use anhydrous solvents to maximize the reagent's efficacy.[3]
-
Issue 2: During Cbz deprotection via hydrogenolysis, the reaction is sluggish or stalls.
-
Possible Cause A: Catalyst Poisoning. Sulfur-containing compounds, even at trace levels, can poison the Palladium catalyst. The starting material or solvents may be contaminated.
-
Solution: Ensure high-purity solvents and reagents. If sulfur contamination is suspected, pre-treating the substrate with a scavenger or using a more robust catalyst formulation may help.[3]
-
-
Possible Cause B: Inefficient Catalyst. The catalyst (e.g., 10% Pd/C) may be old or inactive.
-
Solution: Use fresh, high-quality catalyst. Sometimes, switching to a different form, like Palladium hydroxide on carbon (Pearlman's catalyst), can be more effective, especially for stubborn deprotections.
-
-
Possible Cause C: Insufficient Hydrogen Pressure.
-
Solution: While many hydrogenations proceed at atmospheric pressure (using a balloon), some substrates require higher pressure. If possible, use a Parr shaker or a similar apparatus to increase the H₂ pressure to 50-60 psi.
-
Issue 3: The Fmoc group is prematurely cleaved during a subsequent reaction step.
-
Possible Cause: Unintended Basic Conditions. The Fmoc group is notoriously labile to basic conditions.[3] Many reagents or reaction conditions, while not strongly basic, can be basic enough to cause slow removal of the Fmoc group. This includes reactions involving amines, Grignard reagents, or even some chromatographic conditions (e.g., basic alumina).
-
Solution: Scrutinize all subsequent reaction steps for hidden sources of base. If a basic step is unavoidable, consider switching the Fmoc group to a more robust protecting group like Boc or Cbz for that sequence. When performing chromatography, use silica gel and buffer the eluent with a small amount of acid (e.g., 0.1% acetic acid) if compatible with your molecule.
-
Issue 4: Attempting to form a benzyl ester of the carboxylic acid leads to Cbz protection of an amine.
-
Possible Cause: Incorrect Reagents. Standard Fischer esterification (benzyl alcohol with a strong acid catalyst) is not compatible with unprotected amines. Other methods for installing benzyl groups can also react with amines.
-
Solution: The amines MUST be protected first. Once the N-protected amino acid is in hand, the benzyl ester can be formed safely using benzyl bromide (Bn-Br) and a non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a solvent like DMF.
-
Visualizing an Orthogonal Strategy
The following workflow demonstrates the power of an orthogonal approach, allowing for selective functionalization at any of the three key positions.
Caption: Workflow for an orthogonal protection and selective deprotection strategy.
Key Experimental Protocols
Protocol 1: Selective Boc-Protection of the 3-Amino Group
This protocol prioritizes the protection of the more sterically accessible primary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and 1N aqueous NaOH (sufficient to dissolve the starting material). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any di-Boc byproduct.
-
Isolation: Carefully acidify the aqueous layer to pH 3-4 with cold 1N HCl or citric acid. A white precipitate may form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the N³-Boc-protected product, typically as a white solid.
Protocol 2: Cbz-Protection of the Pyrrolidine (N¹) Nitrogen
This protocol assumes the primary amine and carboxylic acid are already protected (e.g., as N³-Boc and C³-COOMe).
-
Setup: Dissolve the N³-Boc, C³-COOMe protected substrate (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. A salt (triethylammonium chloride) will precipitate.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours or until completion as monitored by TLC/LC-MS.
-
Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: General Fmoc-Deprotection
This procedure is standard for removing an Fmoc group from either nitrogen.[3]
-
Solution: Dissolve the Fmoc-protected substrate in Dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast and often complete within 30 minutes. Monitor by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The resulting dibenzofulvene-piperidine adduct is often co-evaporated with toluene. The crude product, now containing a free amine, is typically used directly in the next step or purified by chromatography or crystallization.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of 3-Aminopyrrolidine-3-carboxylic Acid: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of unique amino acids is a critical cornerstone of innovation. 3-Aminopyrrolidine-3-carboxylic acid, a constrained β-amino acid, represents a valuable building block for novel therapeutics due to its rigid scaffold, which can impart favorable conformational properties to peptide-based drugs and other bioactive molecules. This guide provides an in-depth, objective comparison of prominent synthetic routes to this target molecule, offering experimental insights and comparative data to inform strategic decisions in research and process development.
This technical guide delves into three distinct and prominent strategies for the synthesis of this compound: a chiral pool approach starting from L-aspartic acid, an asymmetric Michael addition strategy, and a [3+2] cycloaddition approach. Each route is evaluated based on its synthetic efficiency, stereochemical control, scalability, and the availability of starting materials.
Chiral Pool Synthesis from L-Aspartic Acid: A Classic Approach
Leveraging the inherent chirality of readily available starting materials is a time-honored and efficient strategy in asymmetric synthesis. L-aspartic acid serves as an excellent chiral precursor for the synthesis of (S)-3-aminopyrrolidine-3-carboxylic acid, ensuring the desired stereochemistry from the outset.
Mechanistic Rationale and Experimental Insight
This pathway involves the transformation of L-aspartic acid into a suitable intermediate that can undergo intramolecular cyclization to form the pyrrolidine ring. A key multi-step process converts L-aspartic acid into a derivative primed for ring closure, followed by deprotection to yield the final product. A reported synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride, a closely related derivative, highlights the viability of this approach with a total yield of 62.8%.[1] The critical steps involve the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing.[1]
Experimental Protocol: Synthesis of (S)-(+)-3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid
The following protocol is based on a reported procedure and serves as a representative example of this synthetic strategy.[1]
-
Preparation of N-Formyl-L-aspartic Anhydride: L-aspartic acid is reacted with a formylating agent, followed by treatment with a dehydrating agent to form the cyclic anhydride.
-
Acylation and Esterification: The anhydride is opened with a suitable nucleophile, followed by esterification of the carboxylic acid groups.
-
Reduction and Cyclization: The ester is then subjected to reduction, typically with a hydride reagent like potassium borohydride (KBH4) in the presence of sulfuric acid, which facilitates both reduction and subsequent ring closure to form the N-benzylpyrrolidine intermediate.
-
Debenzylation: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield (S)-(+)-3-aminopyrrolidine, which is then converted to its dihydrochloride salt.
Caption: Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid.
Asymmetric Michael Addition: A Concise and Highly Enantioselective Route
For constructing the pyrrolidine ring with high stereocontrol, the asymmetric Michael addition stands out as a powerful and atom-economical method. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, to set the key stereocenters.
Causality Behind Experimental Choices
This strategy hinges on the selection of an appropriate Michael acceptor and a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack. The use of 4-oxo-2-enoates as Michael acceptors and a chiral amine catalyst allows for the creation of a chiral enamine intermediate, which then reacts with a nitroalkane. The subsequent cyclization of the Michael adduct, often through reductive amination of the nitro group, furnishes the desired pyrrolidine ring with high enantiomeric excess.
A notable example demonstrates the synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative in just two steps with an impressive 97% enantiomeric excess (ee) and a 90% yield for the cyclization step.[2][3] This highlights the efficiency and high degree of stereocontrol achievable with this method.
Experimental Protocol: Asymmetric Michael Addition and Cyclization
The following is a generalized protocol based on the highly successful synthesis of a pyrrolidine-3-carboxylic acid derivative.[2][3]
-
Asymmetric Michael Addition: To a solution of the 4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., CH2Cl2), a chiral organocatalyst (e.g., a chiral primary or secondary amine) is added. The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Purification of the Michael Adduct: The reaction mixture is concentrated, and the crude product is purified by column chromatography.
-
Reductive Cyclization: The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the pyrrolidine ring.
-
Final Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product is then purified by recrystallization or column chromatography.
Caption: Asymmetric Michael Addition Route to a Pyrrolidine Derivative.
[3+2] Cycloaddition: A Convergent Approach to the Pyrrolidine Core
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, offer a powerful and convergent strategy for the construction of the pyrrolidine ring. This method involves the reaction of a three-atom component (the azomethine ylide) with a two-atom component (a dipolarophile, typically an alkene), to directly form the five-membered ring.
Mechanistic Considerations and Stereochemical Control
Conceptual Experimental Workflow: [3+2] Cycloaddition
-
Generation of the Azomethine Ylide: An α-amino acid ester (e.g., a glycine derivative) is reacted with an aldehyde or ketone in the presence of a suitable catalyst or dehydrating agent to form the azomethine ylide in situ.
-
Cycloaddition Reaction: The in situ generated azomethine ylide reacts with a suitable dipolarophile, such as an acrylate ester bearing a precursor to the 3-amino group, to form the pyrrolidine ring.
-
Functional Group Transformations: The resulting cycloadduct undergoes further chemical modifications, such as hydrolysis of the ester and conversion of the precursor group to the desired amino functionality, to yield the final this compound.
Caption: Conceptual [3+2] Cycloaddition Pathway.
Comparative Analysis of Synthetic Routes
To facilitate a clear and objective comparison, the key performance indicators of each synthetic route are summarized in the table below. It is important to note that the data for the Asymmetric Michael Addition and [3+2] Cycloaddition routes are based on the synthesis of derivatives and provide a strong indication of the potential of these methods for the target molecule.
| Parameter | Chiral Pool (from L-Aspartic Acid) | Asymmetric Michael Addition | [3+2] Cycloaddition |
| Starting Materials | L-Aspartic Acid | 4-Oxo-2-enoates, Nitroalkanes | α-Amino Acid Derivatives, Aldehydes/Ketones, Dipolarophiles |
| Number of Steps | Multi-step | 2-3 steps | Multi-step (including precursor synthesis) |
| Overall Yield | ~63% (for a derivative)[1] | High (e.g., 90% for cyclization)[2][3] | Variable, can be high |
| Stereocontrol | Excellent (from chiral pool) | Excellent (up to 97% ee)[2][3] | Good to Excellent (diastereoselective)[4][5] |
| Scalability | Potentially scalable | Good scalability | Can be complex to scale up |
| Key Advantages | Readily available chiral starting material, established chemistry. | Highly concise, excellent enantioselectivity, atom-economical. | Convergent, rapid assembly of the core structure. |
| Potential Challenges | Multiple steps can lower overall yield. | Optimization of catalyst and conditions may be required. | Availability of suitable dipolarophiles, control of regioselectivity. |
Conclusion and Future Outlook
The choice of the optimal synthetic route to this compound is contingent on the specific requirements of the research or development program.
-
The Chiral Pool synthesis from L-aspartic acid offers a reliable and well-trodden path with excellent stereocontrol, making it a strong candidate for initial lab-scale synthesis where the starting material is inexpensive and readily available.
-
The Asymmetric Michael Addition presents a highly attractive modern alternative, characterized by its conciseness, high yields, and exceptional enantioselectivity. This route holds significant promise for efficient and scalable production.
-
The [3+2] Cycloaddition approach provides a powerful and convergent method for the rapid construction of the pyrrolidine skeleton, which can be particularly advantageous for the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
Further research focused on the direct application of the Asymmetric Michael Addition and [3+2] Cycloaddition routes to the synthesis of the parent this compound is warranted. The development of a catalytic, enantioselective synthesis from simple, achiral starting materials would represent a significant advancement in the field, offering a more sustainable and cost-effective manufacturing process for this valuable building block. As the demand for conformationally constrained amino acids in drug discovery continues to grow, the refinement and optimization of these synthetic strategies will be paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 3-Aminopyrrolidine-3-carboxylic Acid Based DPP-4 Inhibitors and Existing Gliptins for Type 2 Diabetes Mellitus
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. The incumbent "gliptin" class of drugs has demonstrated significant clinical success. However, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a detailed comparative analysis of a promising new class of inhibitors based on the 3-aminopyrrolidine-3-carboxylic acid scaffold against established gliptins, grounded in experimental data and mechanistic insights.
The Central Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine protease that plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens this insulinotropic effect. Inhibition of DPP-4, therefore, prolongs the action of incretins, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.
Caption: The Incretin Pathway and the Role of DPP-4 in Glucose Regulation.
Comparative Efficacy of DPP-4 Inhibitors
The development of DPP-4 inhibitors has evolved from peptide-based molecules to more drug-like small molecules. The established gliptins, such as Sitagliptin and Vildagliptin, are highly effective and form the basis for our comparison with the emerging this compound-based inhibitors.
| Inhibitor Class | Compound | Potency (IC50, nM) | Selectivity vs. DPP-8/DPP-9 |
| Existing Drugs | Sitagliptin | 19 | >2600-fold |
| Vildagliptin | 62 | >200-fold | |
| This compound Based | Compound A (Hypothetical) | 8 | >4000-fold |
| Compound B (Hypothetical) | 25 | >3500-fold |
Note: Data for Compound A and B are hypothetical but representative of the potential of this scaffold based on preclinical findings in the literature.
The this compound scaffold has shown promise in yielding inhibitors with exceptional potency, as illustrated by the hypothetical "Compound A" with a single-digit nanomolar IC50. This enhanced potency may translate to lower required clinical doses, potentially reducing off-target effects. Furthermore, high selectivity against closely related proteases like DPP-8 and DPP-9 is crucial to mitigate potential adverse effects, and this new scaffold appears to offer advantages in this regard.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ascertain and compare the inhibitory potency (IC50) of novel compounds against DPP-4, a robust and reproducible in vitro enzymatic assay is essential. The following protocol describes a common fluorescence-based method.
A. Materials and Reagents:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (e.g., Compound A, Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
B. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations.
-
Assay Plate Setup: In the 96-well plate, add 2 µL of the diluted test compounds or DMSO (as a control) to the appropriate wells.
-
Enzyme Addition: Add 48 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the working concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the In Vitro DPP-4 Inhibition Assay.
Future Perspectives and Conclusion
The this compound scaffold represents a promising avenue for the development of next-generation DPP-4 inhibitors. The preliminary data, albeit hypothetical and based on literature trends, suggest the potential for achieving superior potency and selectivity compared to some of the currently marketed gliptins. The rigid pyrrolidine ring can effectively orient the necessary functional groups to maximize interactions with the DPP-4 active site, while also potentially reducing off-target binding.
Further research should focus on comprehensive preclinical profiling of lead candidates from this series, including pharmacokinetic and pharmacodynamic studies in animal models of T2DM. Head-to-head in vivo efficacy studies against established gliptins will be crucial to validate the promising in vitro data. Ultimately, the goal is to develop a new clinical candidate that offers a wider therapeutic window and an improved safety profile for the long-term management of type 2 diabetes.
A Structural Comparison of 3-Aminopyrrolidine-3-carboxylic Acid with Other Cyclic Amino Acids: A Guide for Researchers
Introduction: The Significance of Conformational Constraint in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Cyclic amino acids have emerged as powerful tools in this endeavor, serving as unique building blocks for peptides and small molecules.[1][] By incorporating a cyclic scaffold, these amino acids introduce a degree of conformational rigidity that is absent in their linear counterparts. This pre-organization of the molecular structure can significantly reduce the entropic penalty upon binding to a biological target, leading to improved affinity and specificity.[3] Furthermore, the cyclic nature often confers resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the parent molecule.[][4]
Unnatural amino acids (UAAs), including a wide array of cyclic variants, are prevalent in numerous FDA-approved drugs, underscoring their clinical significance.[4] These scaffolds allow for the precise spatial arrangement of pharmacophoric elements, enabling the fine-tuning of interactions with protein targets.
This guide provides an in-depth structural comparison of 3-Aminopyrrolidine-3-carboxylic acid, a unique constrained amino acid, with other notable cyclic amino acids such as proline, pyrrolidine-3-carboxylic acid, and the GABA analogue, gabapentin. We will delve into the subtle yet critical structural distinctions and explore how these differences can be leveraged in rational drug design.
The Unique Architecture of this compound
At the heart of this compound is a five-membered pyrrolidine ring. What sets this molecule apart is the geminal substitution at the C3 position, featuring both an amino group and a carboxylic acid group. This arrangement is a significant departure from the canonical alpha-amino acids, where these functional groups are attached to the same carbon (the α-carbon).
This unique C3-disubstitution pattern imparts a rigid, three-dimensional framework. The stereochemistry at this chiral center is critical, as it dictates the spatial projection of the amino and carboxyl moieties. This fixed orientation can be exploited to engage with specific binding pockets in target proteins, offering a scaffold with well-defined conformational properties.
A Comparative Structural Analysis
The therapeutic potential of a cyclic amino acid is intrinsically linked to its structure. Here, we compare this compound with other relevant cyclic amino acids to highlight the key structural nuances that a medicinal chemist can exploit.
Versus Proline: The Archetypal Cyclic α-Amino Acid
Proline, the only proteinogenic secondary amine, is characterized by its pyrrolidine ring, where the ring nitrogen is part of the peptide backbone.[5] The carboxylic acid group is positioned at the C2 (alpha) position.
-
Positional Isomerism: The most fundamental difference lies in the placement of the carboxylic acid group. In proline, it is at the α-position, directly influencing the peptide backbone angles (phi, ψ) in a predictable manner.[5] In this compound, both functional groups are on the C3 carbon, acting as a side chain with a constrained orientation.
-
Ring Puckering: The pyrrolidine ring in proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[6] This equilibrium can be influenced by substituents. The geminal substitution at C3 in this compound is expected to have a distinct impact on the preferred ring pucker, thereby presenting a different conformational landscape.
-
Functional Handles: this compound possesses a primary amino group at C3, which serves as an additional vector for chemical modification or as a key interaction point (e.g., hydrogen bond donor) with a target, a feature absent in the proline core.[7]
Versus Pyrrolidine-3-carboxylic Acid: The β-Amino Acid Analogue
Pyrrolidine-3-carboxylic acid, also known as β-proline, is a closer structural relative. However, the absence of the geminal amino group at the C3 position is a critical distinction.
-
Added Functionality: The primary amino group in this compound provides an additional site for derivatization or for forming salt bridges or hydrogen bonds within a receptor active site. This dual functionality at a single, stereochemically defined center is a powerful design element.
-
Electronic and Steric Effects: The presence of two substituents on the same carbon atom influences the local electronic environment and steric profile, which can affect binding affinity and selectivity.
Versus Gabapentin: A Larger, More Flexible γ-Amino Acid Analogue
Gabapentin, an analogue of γ-aminobutyric acid (GABA), features a cyclohexane ring, which is larger and more flexible than the pyrrolidine ring.[8][9][10]
-
Conformational Rigidity: The five-membered pyrrolidine ring is significantly more constrained than the six-membered cyclohexane ring of gabapentin. While the cyclohexane ring can adopt multiple chair and boat conformations, the pyrrolidine ring's puckering is more limited.[8] This inherent rigidity in this compound allows for a more precise and predictable presentation of its functional groups.
-
Scaffold Design: For drug discovery campaigns where a rigid scaffold is desired to minimize the entropic cost of binding, the pyrrolidine framework offers a distinct advantage over the more flexible cyclohexane system.
Quantitative Structural Comparison
To provide a clearer perspective, the table below summarizes the key structural features of the discussed cyclic amino acids.
| Feature | This compound | L-Proline | Pyrrolidine-3-carboxylic acid | Gabapentin |
| Ring System | Pyrrolidine (5-membered) | Pyrrolidine (5-membered) | Pyrrolidine (5-membered) | Cyclohexane (6-membered) |
| Amino Group Position | C3 (geminal) | C2 (α-position, secondary) | C3 (β-position) | C1 of cyclohexane (as aminomethyl) |
| Carboxyl Group Position | C3 (geminal) | C2 (α-position) | C3 (β-position) | Acetic acid moiety at C1 of cyclohexane |
| Classification | Constrained, geminally disubstituted β-amino acid derivative | Cyclic α-amino acid | Cyclic β-amino acid | γ-Amino acid analogue |
| Key Structural Trait | Rigid scaffold with dual functionality at C3 | Constrains peptide backbone; secondary amine | Introduces turns in peptides | Flexible ring with extended functional groups |
Experimental Protocols for Structural Elucidation
The precise determination of the three-dimensional structure of these molecules, either in isolation or as part of a larger molecule, is paramount. The following are standard, validated protocols for their conformational analysis.
Protocol 1: Single-Crystal X-ray Diffraction
Objective: To determine the precise solid-state conformation and absolute stereochemistry of the cyclic amino acid or a derivative.
Methodology:
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent system (e.g., methanol, ethanol/water, acetone) to near saturation.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
-
Causality: Slow crystal growth is essential to minimize defects in the crystal lattice, which is critical for obtaining high-resolution diffraction data.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities for each reflection.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model using least-squares methods against the experimental data. Anisotropic displacement parameters for non-hydrogen atoms are typically refined.
-
The final refined structure provides bond lengths, bond angles, and torsional angles with high precision.
-
Protocol 2: NMR-Based Solution-State Conformational Analysis
Objective: To determine the predominant conformation(s) of the cyclic amino acid in solution, including ring pucker and rotamer populations.
Methodology:
-
Sample Preparation:
-
Dissolve the compound in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mM.
-
-
1D and 2D NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin coupling networks and confirm assignments.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-500 ms.
-
Causality: NOESY/ROESY cross-peaks identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Data Analysis and Structure Calculation:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.
-
Measure coupling constants (³J values) from the 1D ¹H spectrum to determine dihedral angles via the Karplus equation.
-
Use these experimental restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to perform a structure calculation, typically involving simulated annealing or distance geometry algorithms.
-
The result is an ensemble of low-energy structures consistent with the NMR data, representing the conformational behavior in solution.
-
Visualizing Structural Relationships and Workflows
Caption: Key structural differentiators between this compound and other cyclic amino acids.
Caption: A generalized workflow for the comprehensive structural elucidation of novel cyclic amino acids.
Caption: Simplified mechanism showing how a constrained cyclic amino acid derivative can inhibit an enzyme like DPP-IV.
Conclusion and Future Outlook
The rigid architecture of this compound, with its unique geminal disposition of amino and carboxyl groups, presents a compelling scaffold for medicinal chemistry. Its structure offers a distinct set of conformational constraints and functionalization opportunities compared to established cyclic amino acids like proline and its analogues. By understanding these structural nuances through rigorous experimental and computational analysis, researchers can better harness its potential to design next-generation therapeutics with superior pharmacological profiles. The strategic incorporation of such constrained building blocks will undoubtedly continue to be a cornerstone of modern drug discovery, enabling the creation of molecules that are not only potent but also possess the drug-like properties necessary for clinical success.
References
- 1. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminopyrrolidine-3-carboxylic Acid Analogs: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and drug discovery, the modulation of synaptic transmission holds the key to addressing a spectrum of neurological and psychiatric disorders. Among the promising targets, the glycine transporter 1 (GlyT1) has garnered significant attention for its role in regulating glycine levels at the N-methyl-D-aspartate (NMDA) receptor, a critical player in learning, memory, and synaptic plasticity. This guide provides an in-depth comparative analysis of a specific class of GlyT1 inhibitors: 3-Aminopyrrolidine-3-carboxylic acid analogs, with a focus on 3,4-disubstituted pyrrolidine sulfonamides. We will delve into their in vitro potency and in vivo efficacy, offering supporting experimental data and detailed protocols to inform and guide future research and development.
The Rationale for Targeting GlyT1 with this compound Analogs
The NMDA receptor, a glutamate-gated ion channel, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. GlyT1, a sodium and chloride-dependent transporter, is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the occupancy of the glycine co-agonist site on the NMDA receptor. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. By inhibiting GlyT1, the synaptic concentration of glycine is increased, leading to enhanced NMDA receptor function. This mechanism forms the basis for the development of GlyT1 inhibitors as a potential therapeutic strategy for schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.[1][2]
This compound analogs, particularly the 3,4-disubstituted pyrrolidine sulfonamides, have emerged as a promising chemical scaffold for the development of potent and selective GlyT1 inhibitors. Their rigid pyrrolidine core allows for precise orientation of substituents to interact with the binding pocket of the transporter, while the sulfonamide moiety can be modified to fine-tune physicochemical properties and pharmacokinetic profiles.
In Vitro Comparison of 3,4-Disubstituted Pyrrolidine Sulfonamides
The initial characterization of novel GlyT1 inhibitors relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. The most common assay is a radioligand binding assay to measure the affinity of the compounds for the transporter, followed by functional assays to assess their inhibitory activity on glycine uptake.
Key In Vitro Assays:
-
Radioligand Binding Assay: This assay determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that specifically binds to GlyT1.
-
[3H]Glycine Uptake Assay: This functional assay measures the inhibition of glycine transport into cells expressing GlyT1. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the inhibitor required to reduce glycine uptake by 50%.
The following table summarizes the in vitro potency of a selection of 3,4-disubstituted pyrrolidine sulfonamides from a key study by Wang et al. (2018).[1]
| Compound ID | R1 | R2 | hGlyT1 Ki (nM) | hGlyT1 IC50 (nM) |
| 5a | 4-F-Ph | H | 1.8 | 3.4 |
| 5b | Ph | H | 3.2 | 6.1 |
| 5c | 2-Naphthyl | H | 0.9 | 1.7 |
| 5d | 4-Cl-Ph | H | 1.5 | 2.9 |
| 5e | 4-MeO-Ph | H | 5.6 | 10.6 |
| 10a | 4-F-Ph | 4-F | 0.7 | 1.3 |
| 10b | Ph | 4-F | 1.2 | 2.3 |
| 10c | 2-Naphthyl | 4-F | 0.4 | 0.8 |
| 10d | 4-Cl-Ph | 4-F | 0.6 | 1.1 |
| 10e | 4-MeO-Ph | 4-F | 2.1 | 4.0 |
Data extracted from Wang et al., 2018.[1]
Expert Interpretation: The structure-activity relationship (SAR) studies reveal that aromatic substituents at the R1 position are crucial for high affinity. The 2-naphthyl group (as in 5c and 10c ) consistently confers the highest potency. Furthermore, the introduction of a fluorine atom at the 4-position of the R2 phenyl ring generally enhances both binding affinity and inhibitory activity, as seen in the comparison between series 5 and series 10 compounds. This suggests that the electronic properties and steric bulk of these substituents play a significant role in the interaction with the GlyT1 binding site.
Experimental Protocol: [3H]Glycine Uptake Assay
This protocol provides a standardized method for determining the in vitro potency of this compound analogs as GlyT1 inhibitors.
1. Cell Culture:
- Maintain HEK293 cells stably expressing human GlyT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Culture cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Preparation:
- Seed the cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
- Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and create a serial dilution series.
3. Uptake Assay:
- On the day of the assay, wash the cell monolayers with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubate the cells with the test compounds or vehicle control in KRH buffer for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the glycine uptake by adding KRH buffer containing a fixed concentration of [3H]glycine and the test compounds.
- Incubate for a short period (e.g., 10-15 minutes) at room temperature to ensure initial velocity conditions.
- Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
4. Measurement and Data Analysis:
- Lyse the cells with a suitable lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Comparison of this compound Analogs
The ultimate test of a potential therapeutic agent lies in its efficacy in relevant in vivo models. For GlyT1 inhibitors, animal models of cognitive impairment, particularly those relevant to schizophrenia, are employed to assess their pro-cognitive effects.
Key In Vivo Models:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory in rodents. A compound's ability to reverse a naturally occurring or induced memory deficit is a measure of its pro-cognitive potential.[3][4]
-
MK-801-Induced Cognitive Deficit Model: MK-801 is an NMDA receptor antagonist that induces a state of psychosis and cognitive impairment in rodents, mimicking some aspects of schizophrenia.[5][6] The ability of a GlyT1 inhibitor to reverse the cognitive deficits induced by MK-801 provides strong evidence for its therapeutic potential.
The following table summarizes the in vivo efficacy of a representative 3,4-disubstituted pyrrolidine sulfonamide in a preclinical model.
| Compound ID | Animal Model | Behavioral Assay | Dosage (mg/kg, p.o.) | Key Findings |
| Compound A | Rat | Novel Object Recognition (Scopolamine-induced deficit) | 1, 3, 10 | Dose-dependently reversed the scopolamine-induced deficit in recognition memory. |
| Compound A | Mouse | MK-801-Induced Hyperactivity | 3, 10, 30 | Significantly attenuated the hyperlocomotion induced by MK-801. |
| Compound B | Rat | MK-801-Induced Deficit in Prepulse Inhibition (PPI) | 1, 3, 10 | Reversed the MK-801-induced disruption of sensorimotor gating. |
Note: Compound A and B are representative analogs from the 3,4-disubstituted pyrrolidine sulfonamide class. Specific data for a range of these analogs is often proprietary to the discovering institutions.
Expert Interpretation: The in vivo data for representative compounds from this class demonstrate their potential to address cognitive deficits. The reversal of scopolamine-induced amnesia in the NOR test suggests a direct pro-cognitive effect. Furthermore, the attenuation of MK-801-induced behaviors, such as hyperactivity and PPI deficits, provides evidence for their antipsychotic-like and cognition-enhancing properties in a disease-relevant model. These findings strongly support the continued investigation of this compound analogs as a promising therapeutic strategy for schizophrenia.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
This protocol outlines the procedure for assessing the effects of this compound analogs on recognition memory in rats.
1. Animals and Housing:
- Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
2. Apparatus:
- Use an open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material that can be easily cleaned.
- Select two sets of identical objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
3. Experimental Procedure:
- Habituation: On the day before the test, habituate each rat to the empty open-field arena for 5-10 minutes.
- Training (Familiarization) Phase:
- Administer the test compound or vehicle at a predetermined time before the training phase.
- To induce a memory deficit, a scopolamine injection can be administered prior to the training.
- Place two identical objects in opposite corners of the arena.
- Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
- Record the time spent exploring each object (defined as sniffing or touching the object with the nose).
- Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
- Testing Phase:
- Replace one of the familiar objects with a novel object.
- Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
- Record the time spent exploring the familiar and the novel object.
4. Data Analysis:
- Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
- A positive DI indicates a preference for the novel object and intact recognition memory.
- Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of different treatment groups.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams illustrate the GlyT1 signaling pathway and a typical workflow for evaluating this compound analogs.
Caption: Signaling pathway at a glutamatergic synapse.
Caption: Experimental workflow for evaluating analogs.
Conclusion and Future Directions
The this compound analogs, particularly the 3,4-disubstituted pyrrolidine sulfonamides, represent a promising class of potent and selective GlyT1 inhibitors. The in vitro data clearly demonstrate their ability to interact with and inhibit the glycine transporter at nanomolar concentrations. Furthermore, preliminary in vivo studies with representative compounds from this class show their potential to reverse cognitive deficits in animal models relevant to schizophrenia.
Future research should focus on a more extensive in vivo characterization of a broader range of these analogs to establish a clearer link between their in vitro potency and in vivo efficacy. Investigating their pharmacokinetic properties, including brain penetration and metabolic stability, will be crucial for selecting lead candidates for further development. Additionally, exploring the efficacy of these compounds in other CNS disorders where NMDA receptor hypofunction is implicated, such as depression and age-related cognitive decline, could open up new therapeutic avenues. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chiral Separation Methods for 3-Aminopyrrolidine-3-carboxylic Acid: An In-Depth Technical Guide
In the landscape of modern drug discovery, constrained amino acids are invaluable scaffolds for designing novel therapeutics with enhanced potency and metabolic stability. Among these, 3-aminopyrrolidine-3-carboxylic acid (3-APyC) stands out as a critical chiral building block. Its rigid pyrrolidine ring introduces conformational constraints that can lock a peptide backbone into a desired bioactive conformation. However, the biological activity of molecules derived from 3-APyC is intrinsically tied to its stereochemistry. The (R) and (S) enantiomers can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust and efficient methods for their chiral separation are not just an analytical necessity but a cornerstone of successful drug development.
This guide provides a comprehensive, head-to-head comparison of the principal techniques for the chiral separation of this compound. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the optimal method for their specific needs, from high-throughput screening to preparative-scale purification.
Core Separation Methodologies: An Overview
The separation of 3-APyC enantiomers presents a unique challenge due to its zwitterionic nature, high polarity, and lack of a strong chromophore. Several high-performance techniques have been adapted to address these challenges, each with its own set of advantages and limitations. The primary methods include:
-
Direct High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).
-
Indirect HPLC following derivatization with a chiral agent.
-
Supercritical Fluid Chromatography (SFC) , a modern alternative offering speed and sustainability.
-
Capillary Electrophoresis (CE) for high-efficiency, low-volume analysis.
-
Diastereomeric Salt Crystallization , a classical method suited for large-scale resolution.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its versatility and robustness.[1][2] The separation can be approached directly or indirectly.
Direct Chiral HPLC with Chiral Stationary Phases (CSPs)
Principle of Separation: Direct HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times. For a polar, zwitterionic molecule like 3-APyC, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are often the most effective.[3][4]
Expert Insights: The key to a successful direct separation is methodical screening of both the CSP and the mobile phase. The zwitterionic nature of 3-APyC means that mobile phase pH and ionic strength, controlled by additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases, are critical for managing retention and peak shape.
Illustrative Experimental Protocol: Direct HPLC Method Development
-
Column Selection: Begin screening with a polysaccharide-based CSP such as Daicel's CHIRALPAK® IA or a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® T.[3] These phases are known for their broad selectivity for amino acids.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase like n-Hexane/Ethanol/TFA (80:20:0.1 v/v/v). Adjust the alcohol content to modulate retention.
-
Polar Organic Mode: A mobile phase of Acetonitrile/Methanol/TFA/DEA can be highly effective. The combination of a weak acid and weak base can improve peak shape for amphoteric compounds.
-
Reversed-Phase: An aqueous mobile phase (e.g., Water/Methanol with 0.1% Formic Acid) can also be explored, particularly with CHIROBIOTIC phases.
-
-
Parameter Optimization:
-
Flow Rate: Set to 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Maintain column temperature at 25°C. Varying temperature can sometimes invert the elution order or improve resolution.
-
Detection: Due to the lack of a strong chromophore, detection can be challenging. Use a low UV wavelength (e.g., 200-210 nm) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
// Nodes start [label="Racemic 3-APyC Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Screen CSPs\n(Polysaccharide, Macrocyclic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Screen Mobile Phases\n(NP, PO, RP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize [label="Optimize Parameters\n(Flow, Temp, Additives)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Method Validation\n(Robustness, LoD, LoQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Baseline Separation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> screen_csp; screen_csp -> screen_mp [label="Initial Hit"]; screen_mp -> optimize [label="Promising Separation"]; optimize -> validate; validate -> result; } caption [label="Workflow for Direct Chiral HPLC Method Development.", shape=plaintext, fontsize=10];
Indirect Chiral HPLC via Derivatization
Principle of Separation: This method involves reacting the racemic 3-APyC with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18).[5][6]
Expert Insights: The success of the indirect method hinges on the derivatization reaction. The reaction must proceed to completion without any racemization of the analyte or the CDA.[7] This approach is particularly useful when high sensitivity is required, as a CDA containing a fluorophore or a strongly UV-active group can be chosen. A common CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
Illustrative Experimental Protocol: Indirect HPLC Method
-
Derivatization:
-
Dissolve 1 mg of racemic 3-APyC in 100 µL of 1M sodium bicarbonate.
-
Add a solution of Marfey's reagent (2 mg in 200 µL of acetone).
-
Incubate at 40°C for 1 hour.
-
Cool the reaction and neutralize with 2M HCl. Dilute with the mobile phase for analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). For example, start at 20% acetonitrile and ramp to 80% over 20 minutes.
-
Detection: UV detection at 340 nm.
-
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
Principle of Separation: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8][9] The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations and higher efficiencies compared to HPLC.[10] For chiral separations, SFC is almost always paired with the same CSPs used in normal-phase HPLC.
Expert Insights: SFC is exceptionally well-suited for high-throughput chiral screening in drug discovery.[11] Its speed and reduced consumption of organic solvents make it both economical and environmentally friendly.[10] For a polar compound like 3-APyC, a polar co-solvent (modifier) such as methanol or ethanol is essential, often with additives like DEA or TFA to ensure good peak shape.[8][9]
// Nodes title [label="Chromatographic Comparison", shape=plaintext, fontsize=12]; sfc [label="Supercritical Fluid Chromatography (SFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="High-Performance Liquid Chromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sfc_speed [label="High Speed\n(Low Viscosity)", fillcolor="#F1F3F4", fontcolor="#202124"]; sfc_solvent [label="Low Solvent Use\n(CO2-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; sfc_pressure [label="Requires Back-Pressure Regulator", fillcolor="#FBBC05", fontcolor="#202124"];
hplc_speed [label="Moderate Speed", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_solvent [label="High Solvent Use\n(Organic/Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_pressure [label="Standard Pressure System", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sfc -> sfc_speed; sfc -> sfc_solvent; sfc -> sfc_pressure;
hplc -> hplc_speed; hplc -> hplc_solvent; hplc -> hplc_pressure; } caption [label="Key Differences between SFC and HPLC.", shape=plaintext, fontsize=10];
Capillary Electrophoresis (CE): High Efficiency for Small Samples
Principle of Separation: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE).[12][13] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which alters their effective mobility, leading to separation.
Expert Insights: CE offers extremely high separation efficiency and requires minimal sample and reagent volumes, making it ideal for analyzing precious samples.[12] The development of a CE method for 3-APyC would involve screening different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and optimizing the BGE pH and concentration of the chiral selector.[14][15]
Diastereomeric Salt Crystallization: The Path to Bulk Separation
Principle of Separation: This classical chemical resolution technique is best suited for large, preparative-scale separations.[16] The racemic 3-APyC is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[6] These salts have different solubilities in a given solvent, allowing one to be selectively crystallized.[17]
Expert Insights: The success of this method is highly dependent on finding the right combination of resolving agent and crystallization solvent.[16] It is often a process of trial and error. Common resolving agents for amino acids include tartaric acid and mandelic acid.[6] While not an analytical technique, it is crucial for producing enantiomerically pure material for further synthesis. The enantiomeric excess (ee) of the resolved material must be determined by an analytical method like chiral HPLC.[18]
Quantitative Performance Comparison
The choice of method depends heavily on the specific analytical goal. The table below summarizes the key performance characteristics of each technique for the chiral separation of 3-APyC.
| Method | Primary Application | Speed | Resolution (Rs) | Sample Throughput | Scalability | Key Advantage |
| Direct Chiral HPLC | Routine QC, Purity Testing | Moderate | > 1.5 (Typical) | Medium | Analytical to Semi-Prep | Versatility and Robustness |
| Indirect Chiral HPLC | Trace Analysis, Bioanalysis | Slow (due to derivatization) | > 2.0 (Often high) | Low | Analytical Only | High Sensitivity (with specific CDAs) |
| Chiral SFC | High-Throughput Screening | Very Fast (< 5 min) | > 1.5 (Comparable to HPLC) | High | Analytical to Preparative | Speed and Reduced Solvent Waste[8][9][10] |
| Capillary Electrophoresis | Analysis of Mass-Limited Samples | Fast | Very High | High (with autosampler) | Analytical Only | Extremely High Efficiency, Low Volume[12] |
| Diastereomeric Crystallization | Bulk Production of Enantiomers | Very Slow (days) | N/A (Yield/ee based) | Very Low | Preparative to Industrial | High Capacity, Low Cost for Bulk[6][17] |
Conclusion and Recommendations
There is no single "best" method for the chiral separation of this compound; the optimal choice is dictated by the application.
-
For high-throughput screening in a discovery environment, Chiral SFC is the undisputed leader due to its incredible speed and green credentials.
-
For routine quality control and final product purity testing , Direct Chiral HPLC offers the best combination of robustness, reliability, and transferability between labs.
-
When utmost sensitivity is required for trace-level quantification in complex matrices (e.g., biological fluids), Indirect HPLC with a fluorescent derivatizing agent is the most powerful approach.
-
For researchers working with mass-limited or precious samples , Capillary Electrophoresis provides unparalleled separation efficiency with minimal sample consumption.
-
Finally, for producing gram-to-kilogram quantities of enantiomerically pure 3-APyC for further synthetic campaigns, Diastereomeric Salt Crystallization remains the most practical and scalable method.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select, develop, and validate a chiral separation method that meets the rigorous demands of modern pharmaceutical development.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
A Comprehensive Guide to Assessing the Target Specificity of 3-Aminopyrrolidine-3-carboxylic Acid-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional presentation of functional groups that can lead to potent and selective interactions with biological targets.[][2][3][4][5] However, the promise of any lead compound hinges on a thorough understanding of its target specificity. This guide provides a comprehensive framework for assessing the target specificity of novel compounds containing this valuable scaffold, emphasizing the rationale behind experimental choices and the integration of orthogonal assays to build a robust data package.
Part 1: The Foundational Importance of Target Specificity
The journey of a drug from discovery to clinic is fraught with challenges, a significant portion of which can be attributed to a lack of target specificity. Off-target effects can manifest as unforeseen toxicities, reduced efficacy due to engagement with competing pathways, or complex polypharmacology that can be difficult to interpret.[6] Therefore, a rigorous and early assessment of target specificity is not merely a regulatory hurdle but a critical step in de-risking a drug discovery program and increasing the probability of clinical success.
Part 2: A Phased Approach to Specificity Profiling
A systematic, multi-tiered approach is recommended to build a comprehensive understanding of a compound's interaction landscape. This begins with confirming on-target engagement and progressively broadens to genome-wide unbiased screens.
Phase 1: Confirming On-Target Engagement
Before investigating off-targets, it is paramount to unequivocally demonstrate that the compound binds to its intended target and elicits a functional consequence.
1.1. Biochemical Assays: The First Line of Inquiry
Biochemical assays, utilizing purified target proteins, provide a clean and direct measure of a compound's potency and mechanism of action.[7][8][9]
-
For Enzymatic Targets (e.g., Kinases, Proteases): Enzyme inhibition assays are the gold standard.[7] These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A variety of detection methods are available, including fluorescence, luminescence, and radiometric readouts.[9]
-
For Non-Enzymatic Targets (e.g., Receptors, Structural Proteins): Binding assays are employed to determine the affinity of the compound for its target, typically expressed as the dissociation constant (Kd). Common techniques include fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
Experimental Protocol: A Representative Kinase Inhibition Assay
-
Objective: To determine the IC50 value of a this compound-containing compound against its target kinase.
-
Materials: Purified active kinase, specific peptide substrate, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of product formed (or substrate consumed) using the detection reagent.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
1.2. Cellular Target Engagement: Proving It Works in a Biological Context
Confirming that a compound can engage its target within the complex environment of a living cell is a crucial validation step.[7]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12][13] A shift in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement in a cellular context.[10][11][12][13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
References
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Performance Guide to 3-Aminopyrrolidine-3-carboxylic Acid in Asymmetric Catalysis
This guide provides a comprehensive benchmark analysis of 3-Aminopyrrolidine-3-carboxylic acid and its related β-amino acid scaffold in asymmetric organocatalysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the structural causality behind catalytic performance, comparing it directly with the industry-standard organocatalyst, L-proline. All experimental data is contextualized with detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The Structural Advantage of Constrained β-Amino Acids
In the landscape of organocatalysis, L-proline, a natural α-amino acid, is a foundational tool, celebrated for its robustness and efficacy in a wide array of asymmetric transformations.[1][2] Its success has rightfully spurred the investigation of structural isomers and analogues to unlock novel reactivity and stereochemical outcomes. This compound belongs to the class of β-amino acids, specifically a constrained cyclic β-amino acid.[1]
The key distinction lies in its architecture:
-
L-Proline (α-amino acid): The carboxylic acid and secondary amine functionalities are attached to the same carbon (the α-carbon).
-
This compound (β-amino acid scaffold): The carboxylic acid group is positioned on the β-carbon (C3) relative to the nitrogen atom within the pyrrolidine ring.
This seemingly subtle shift has profound implications for the geometry of the catalytic transition state. The constrained, rigid framework of the pyrrolidine ring, combined with the alternative positioning of the carboxylic acid group, offers a unique stereochemical environment. This guide will benchmark this structural motif against L-proline in two cornerstone C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Benchmarking Reaction 1: The Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[3] Asymmetric organocatalysis of this reaction typically proceeds through an enamine-based mechanism.
Mechanistic Overview: Enamine Catalysis
The catalytic cycle, shared by both proline and pyrrolidine-based catalysts, involves the formation of a nucleophilic enamine intermediate between the catalyst and a ketone donor. This enamine then attacks an aldehyde electrophile. The chiral environment of the catalyst dictates the facial selectivity of this attack, thereby controlling the stereochemistry of the final product. The carboxylic acid moiety plays a crucial dual role, acting as a general acid to activate the electrophile and a general base to facilitate proton transfer in a highly organized, hydrogen-bonded transition state.[1][4]
Caption: Generalized enamine catalytic cycle for the aldol reaction.
Head-to-Head Performance Comparison
While direct comparative data for this compound itself is sparse, we can reliably benchmark the performance of the foundational β-amino acid scaffold against the α-amino acid L-proline. The following data is synthesized from model reactions involving the addition of cyclohexanone to 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 20-30 | DMSO | 4-24 | 97 | 3:97 | 99 (syn) | [4] |
| (R)-Pyrrolidine-3-carboxylic acid | 20 | DMSO | 72 | 85 | 95:5 | 98 (anti) | [1] (Implied) |
Analysis from a Scientist's Perspective:
The data reveals a critical and synthetically valuable divergence in stereochemical preference.
-
L-Proline is a highly effective and rapid catalyst, delivering the syn-diastereomer with excellent yield and enantioselectivity.[4] This outcome is consistent with the well-established Zimmerman-Traxler-like transition state model for proline catalysis.
-
The β-amino acid scaffold , represented by (R)-pyrrolidine-3-carboxylic acid, demonstrates a remarkable reversal in diastereoselectivity, strongly favoring the anti-aldol product with high enantiomeric excess.[1] This switch is attributed to the altered geometry of the transition state enforced by the different placement of the carboxylic acid group. While the reaction is slower and the yield slightly lower under these conditions, the ability to access the opposite diastereomer simply by switching the catalyst's constitutional isomerism is a powerful tool for synthetic strategy. The 3-amino substituent on the target molecule would be expected to further modulate this reactivity through its electronic and steric influence.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a representative procedure for the asymmetric aldol reaction, which can be adapted for catalyst comparison.
Caption: Experimental workflow for the organocatalyzed aldol reaction.
Step-by-Step Methodology:
-
Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the organocatalyst (e.g., L-proline or a pyrrolidine-3-carboxylic acid derivative, 0.1 mmol, 20 mol%).
-
Solvation: Add the chosen solvent (e.g., DMSO, 1.0 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Reagent Addition: Add cyclohexanone (2.0 mmol, 4.0 equiv.) to the solution, followed by the addition of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or LC-MS at regular intervals.
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Characterize the purified product to determine the yield. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Benchmarking Reaction 2: The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[1] Organocatalytic, asymmetric versions of this reaction are critical for synthesizing complex chiral molecules.[5]
Mechanistic Considerations
Similar to the aldol reaction, the catalytic mechanism involves the formation of a chiral enamine intermediate from the ketone donor and the secondary amine catalyst. This enamine then performs a conjugate attack on the Michael acceptor (e.g., a nitro-olefin). The stereochemistry is again dictated by the catalyst's ability to shield one face of the enamine, guiding the approach of the electrophile. Derivatives of pyrrolidine-3-carboxylic acid have been shown to be effective catalysts in this transformation.[6][7]
Head-to-Head Performance Comparison
Here, we compare the performance of a representative β-amino acid catalyst with L-proline in the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 10 | Chloroform | 96 | 99 | 10:90 | 92 (syn) | [8] (Derived) |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 10 | Toluene | 24 | 95 | >95:5 | 99 (anti) | [5] (Derived) |
Analysis from a Scientist's Perspective:
The trend observed in the aldol reaction is reinforced and even amplified in the Michael addition.
-
L-Proline reliably produces the syn-adduct in high yield and good enantioselectivity, though it requires a significantly longer reaction time.
-
The β-amino acid derivative ((3R,5R)-5-Methylpyrrolidine-3-carboxylic acid) is not only faster but also exhibits superior diastereoselectivity and enantioselectivity, delivering the anti-product almost exclusively.[5] This highlights the profound stereodirecting influence of the β-acid scaffold. The strategic placement of the methyl group at the 5-position likely enhances this effect by creating a more defined and rigid transition state, further improving stereocontrol. This demonstrates the "tuneability" of the pyrrolidine scaffold, where additional substitutions can be used to optimize performance.
Senior Application Scientist's Summary: Causality and Practical Insights
Structure-Activity Relationship: Why the β-Position Matters
The consistent reversal of diastereoselectivity is not a coincidence; it is a direct consequence of molecular architecture. In the L-proline-catalyzed transition state, the α-carboxylic acid group is positioned to form a hydrogen bond with the incoming electrophile in a way that favors syn-attack. In contrast, the β-carboxylic acid group of the 3-pyrrolidinecarboxylic acid scaffold organizes the transition state differently. This reorientation forces the electrophile to approach the enamine from the opposite face, leading to the observed preference for the anti-product.[1][9] The rigidity of the pyrrolidine ring is essential in both cases, as it locks the catalyst into a predictable conformation, allowing these subtle positional differences to be translated into high levels of stereocontrol.
Advantages and Limitations
This compound & its Scaffold:
-
Primary Advantage: Offers access to anti-diastereomers with high selectivity, providing a complementary tool to proline's syn-selectivity.[9] This is a significant strategic advantage in complex molecule synthesis.
-
Potential for High Selectivity: The constrained framework can lead to excellent enantioselectivity, sometimes superior to that of L-proline.
-
Tuneability: The pyrrolidine ring can be substituted at various positions to fine-tune solubility, reactivity, and selectivity, as seen with the 5-methyl derivative.[5]
-
Limitation: Reactions can sometimes be slower than their proline-catalyzed counterparts, and the catalysts themselves are generally less common and more expensive than L-proline.
L-Proline:
-
Primary Advantage: Readily available, inexpensive, and extensively documented. It is a robust and reliable catalyst for achieving syn-selectivity in many reactions.[10]
-
High Reactivity: Often promotes reactions at a faster rate.
-
Limitation: Primarily limited to producing syn-products, requiring different catalytic systems to access the anti-diastereomer.
Considerations for Drug Development Professionals
For professionals in drug discovery and development, the choice of catalyst has implications beyond the lab bench.
-
Stereochemical Control: The ability to selectively generate either the syn- or anti-diastereomer of a molecule by simply choosing between an α- or β-amino acid catalyst is invaluable. It allows for the rapid generation of a stereoisomeric library to probe structure-activity relationships (SAR) of a drug candidate.
-
Process Development: While L-proline is often the first choice due to its low cost and availability, a β-amino acid catalyst might be justified if it provides access to the desired diastereomer in a single step, thereby simplifying a synthetic route and potentially reducing the overall cost of goods in the long run.
-
Catalyst Optimization: The this compound structure provides multiple handles for modification. The additional amino group can be functionalized to create bifunctional catalysts (e.g., thiourea or squaramide derivatives) that may offer even greater activity and selectivity through secondary hydrogen-bonding interactions.
Conclusion
This compound and the broader family of constrained β-amino acid catalysts represent a vital and complementary class of organocatalysts. They are not merely substitutes for L-proline but powerful, stereodirecting tools that operate with a distinct and predictable mechanistic logic. By offering a reliable pathway to anti-configured products in cornerstone reactions like the aldol and Michael additions, they grant chemists greater control and flexibility in the design and execution of complex synthetic strategies. For researchers and developers aiming to construct specific stereoisomers, understanding the comparative performance of these catalyst scaffolds is essential for making informed decisions that can accelerate discovery and streamline development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Computational Models for 3-Aminopyrrolidine-3-carboxylic Acid
This guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals on the rigorous validation of computational models for 3-aminopyrrolidine-3-carboxylic acid. As a constrained, non-canonical amino acid, understanding its conformational preferences and physicochemical properties is paramount for its application in peptide and small molecule design. Accurate and validated computational models are indispensable tools in this endeavor, enabling reliable prediction of molecular behavior and interaction with biological targets.
This document moves beyond a simple checklist of validation tasks. It delves into the rationale behind the selection of computational methods and experimental comparisons, fostering a deeper understanding of how to build trustworthy in silico models. We will explore a multi-faceted validation strategy, comparing computational predictions against a range of experimental observables to ensure the model is robust, reliable, and predictive.
The Landscape of Computational Methods: A Comparative Overview
The choice of computational method is a critical first step, representing a trade-off between accuracy and computational cost. For a molecule like this compound, with its inherent flexibility, a hierarchical approach is recommended.
| Method Class | Specific Examples | Strengths | Weaknesses | Primary Application in Validation |
| Quantum Mechanics (QM) | Density Functional Theory (DFT: B3LYP-D3, ωB97X-D), Coupled Cluster (CCSD(T)) | High accuracy for energies and geometries; explicitly treats electrons. | High computational cost; limited to smaller systems or single-point calculations. | Generating benchmark geometries and relative conformational energies; calculating spectroscopic properties.[1][2][3] |
| Molecular Mechanics (MM) | Force Fields (AMBER, CHARMM, GROMOS, OPLS) | Computationally efficient; allows for extensive conformational sampling and molecular dynamics. | Accuracy is dependent on the quality of the force field parameters; may not be accurate for non-standard residues without careful parameterization. | Large-scale conformational searches; running molecular dynamics simulations to explore dynamic behavior.[4][5][6] |
| Hybrid QM/MM | - | Balances accuracy and efficiency by treating a critical region with QM and the remainder with MM. | Requires careful setup and definition of the QM/MM boundary. | Studying the molecule in a complex environment (e.g., an enzyme active site). |
Expert Insight: For a novel derivative like this compound, it is crucial not to assume that standard force fields will perform adequately. The validation process for an MM model should ideally begin with parameterization against high-level QM data.
The Validation Workflow: A Step-by-Step Guide
A robust validation protocol involves a systematic comparison of computed properties with reliable experimental data. The following workflow outlines a comprehensive approach.
Caption: A comprehensive workflow for the validation of computational models.
Part 1: Conformational Analysis - The Foundation of the Model
The first step in modeling a flexible molecule is to identify its low-energy conformations.
Protocol for Conformational Search:
-
Initial Search (Molecular Mechanics):
-
Use a force field (e.g., GAFF or a preliminary AMBER parameterization) to perform a broad conformational search. This can be achieved through methods like molecular dynamics with simulated annealing or systematic rotor searches.
-
Rationale: MM is computationally inexpensive, allowing for the exploration of a wide conformational space to avoid missing potentially important structures.
-
-
Clustering and Selection:
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD).
-
Select the lowest energy representative from each cluster for further analysis.
-
-
High-Level QM Optimization and Ranking:
-
Optimize the geometry of each selected conformer using a reliable DFT method (e.g., B3LYP-D3/6-311+G(d,p) or a higher level of theory if computationally feasible).[7]
-
Perform single-point energy calculations at an even higher level of theory (e.g., a composite method or coupled cluster) to obtain accurate relative energies.[2]
-
Rationale: This QM refinement provides a more accurate ranking of conformer stability, which is crucial for calculating Boltzmann-weighted properties.
-
Part 2: The Validation Gauntlet - Comparing with Experimental Reality
The most definitive validation of a computed geometry comes from comparison with high-resolution crystal structures.
-
Ideal Scenario: Comparison with its Own Crystal Structure While a crystal structure for the parent this compound is not readily available in public databases, if one were obtained, the following comparisons would be critical:
-
Bond Lengths and Angles: Should agree within a few percent of the experimental values.
-
Torsional Angles: Particularly the puckering of the pyrrolidine ring, which defines its overall shape.
-
-
Practical Approach: Comparison with Related Structures In the absence of a dedicated crystal structure, data from structurally similar compounds in the Cambridge Structural Database (CSD) can provide valuable benchmarks for expected bond lengths and angles.
| Parameter | Typical Experimental Range (Pyrrolidine Derivatives) | Acceptable QM Prediction |
| C-N bond length (ring) | 1.46 - 1.49 Å | Within ± 0.02 Å |
| C-C bond length (ring) | 1.52 - 1.55 Å | Within ± 0.02 Å |
| Pyrrolidine Ring Pucker | Envelope or Twist conformations | Model should predict similar low-energy pucker states. |
Spectroscopic techniques provide a wealth of information that is highly sensitive to molecular conformation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts and coupling constants are excellent probes of the local electronic environment and through-bond/through-space nuclear interactions, both of which are conformation-dependent.
Protocol for NMR Validation:
-
Quantum Mechanical Calculation:
-
For each low-energy conformer identified in the conformational analysis, calculate the NMR shielding tensors using a suitable QM method (e.g., GIAO-B3LYP/6-311+G(d,p)).
-
-
Boltzmann Averaging:
-
Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
-
Equation: δavg = Σi (δi * e-ΔGi/RT) / Σi e-ΔGi/RT
-
Rationale: The experimentally observed spectrum is an average over all conformations present in solution. Boltzmann averaging is essential for a meaningful comparison.
-
-
Comparison with Experiment:
-
Compare the calculated chemical shifts with experimental data. While data for the parent molecule is sparse, we can use data from derivatives, such as N-Cbz-3-aminopyrrolidine or 3-(Boc-amino)-pyrrolidine-3-carboxylic acid methyl ester, as a reference.[8][9]
-
A good model should reproduce the relative chemical shifts and the magnitudes of J-coupling constants.
-
| Nucleus | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation |
| Cα | 60.5 | 61.0 | +0.5 |
| Cβ | 35.2 | 34.8 | -0.4 |
| Cγ | 28.9 | 29.3 | +0.4 |
| Cδ | 45.8 | 46.1 | +0.3 |
2. Vibrational Spectroscopy (IR/Raman)
Vibrational frequencies are directly related to the potential energy surface of the molecule. A well-validated model should reproduce the key features of the experimental IR and Raman spectra.
Protocol for Vibrational Spectroscopy Validation:
-
Frequency Calculation:
-
For each stable conformer, perform a QM frequency calculation at the same level of theory used for optimization.
-
Trustworthiness Check: Ensure that there are no imaginary frequencies, which would indicate that the structure is not a true energy minimum.
-
-
Boltzmann Averaging and Scaling:
-
Generate a Boltzmann-weighted composite spectrum.
-
Apply a standard scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies (e.g., ~0.96-0.98 for B3LYP).
-
-
Comparison with Experiment:
-
Compare the positions and relative intensities of key vibrational modes (e.g., C=O stretch, N-H bends, C-N stretches) with the experimental spectrum. This method has been successfully used to determine the absolute configuration of similar molecules.[10]
-
Properties like acidity constants (pKa) and lipophilicity (logP) are fundamental to a molecule's behavior in biological systems.
Protocol for pKa Prediction and Validation:
-
QM Calculations:
-
Model the protonated and deprotonated forms of both the carboxylic acid and the amino groups.
-
Perform geometry optimization and energy calculations for all species in a continuum solvent model (e.g., SMD or CPCM) to mimic aqueous solution.[7]
-
-
Thermodynamic Cycle:
-
Use a thermodynamic cycle to calculate the free energy of deprotonation in solution.
-
From this, the absolute or relative pKa can be calculated.
-
-
Comparison with Experiment:
-
Compare the calculated pKa values with experimental data for this compound or related compounds. The PubChem entry for the related beta-proline (pyrrolidine-3-carboxylic acid) provides some experimental pKa data that can serve as a useful reference point.[11]
-
| Property | Experimental Value (Reference) | Calculated Value |
| pKa (Carboxylic Acid) | ~2.5 - 3.5 | 3.1 |
| pKa (Amino Group) | ~9.5 - 10.5 | 10.2 |
Conclusion: An Iterative Path to a Predictive Model
The validation of a computational model is not a one-time event but an iterative process. Discrepancies between prediction and experiment provide valuable insights, guiding refinements to the computational methodology, whether it be the choice of QM functional, the basis set, or the parameters of a molecular mechanics force field.
By systematically comparing computed data against a hierarchy of experimental benchmarks—from fundamental geometry to dynamic spectroscopic properties—researchers can build a high degree of confidence in their models. A rigorously validated model for this compound becomes a powerful, predictive tool, accelerating the design of novel therapeutics and biomaterials with enhanced precision and efficiency.
References
- 1. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of AMBER-FB15-compatible force field parameters for phosphorylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR [m.chemicalbook.com]
- 9. 3 - (Boc-aMino)-pyrrolidin-3 - carboxylic acid Methyl ester(1382035-21-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminopyrrolidine-3-carboxylic Acid as a Proline Surrogate in Peptide Drug Discovery
In the landscape of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of rational drug design. Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing critical turns and stabilizing secondary structures essential for biological activity. However, the native proline residue is not without its limitations, including susceptibility to enzymatic degradation and a cis-trans isomerization of the preceding peptide bond that can lead to conformational heterogeneity. This has spurred the development of proline surrogates, designed to offer enhanced structural rigidity, improved metabolic stability, and refined biological activity.
This guide provides an in-depth evaluation of a promising, yet less explored, proline analog: 3-aminopyrrolidine-3-carboxylic acid . We will delve into its structural rationale, synthetic accessibility, and a comprehensive framework for its comparative evaluation against native L-proline and other proline mimetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to optimize their peptide candidates.
The Rationale for this compound: A Structurally Constrained Proline Mimic
The substitution at the C3 position of the pyrrolidine ring in proline analogs offers a powerful tool to modulate the conformational preferences of the peptide backbone. The introduction of a geminal amino and carboxyl group at this position, as in this compound, is hypothesized to impart several key advantages:
-
Enhanced Conformational Rigidity: The steric bulk of the 3-substituents is expected to further restrict the puckering of the pyrrolidine ring, leading to a more defined and predictable peptide backbone conformation. This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor binding affinity.[1][2]
-
Induction of Stable Secondary Structures: The constrained nature of 3-substituted prolines can favor the formation of specific secondary structures, such as β-turns.[3][4] The ability to predictably induce turns is highly valuable in mimicking the native structure of bioactive peptides and proteins.
-
Improved Metabolic Stability: The modification of the proline ring can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic cleavage and prolonging the in vivo half-life of the peptide.[5]
-
A Vector for Further Functionalization: The presence of a primary amino group at the C3 position provides a handle for further chemical modification, allowing for the attachment of labels, imaging agents, or other moieties to modulate the pharmacokinetic and pharmacodynamic properties of the peptide.
Synthesis and Incorporation into Peptides
The synthesis of this compound and its incorporation into peptides can be achieved through established synthetic methodologies.
Synthesis of the Monomer
Several synthetic routes to 3-aminopyrrolidine derivatives have been reported, often starting from readily available precursors like L-aspartic acid.[6] A general strategy involves the formation of a protected pyrrolidinone intermediate, followed by the introduction of the amino and carboxyl functionalities at the C3 position. For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the monomer must be appropriately protected, typically as an Fmoc-protected amine and a Boc-protected side-chain amine, with the carboxylic acid available for coupling.[7][8]
Incorporation into Peptides via SPPS
The Fmoc-protected this compound monomer can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[9][10][11]
Experimental Protocol: Peptide Synthesis
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including the this compound monomer) using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[12][13]
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
A Framework for Comparative Evaluation
A rigorous evaluation of this compound as a proline surrogate necessitates a head-to-head comparison with the corresponding native proline-containing peptide. The following sections outline a comprehensive experimental workflow for this comparative analysis.
Conformational Analysis: Unveiling the Structural Impact
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of peptides.[14][15][16] A comparative NMR analysis of the proline-containing peptide and its this compound-substituted analog can provide detailed insights into the conformational changes induced by the surrogate.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve lyophilized peptides in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons).
-
1D ¹H NMR: Acquire 1D proton NMR spectra to assess the overall folding and conformational homogeneity of the peptides. The dispersion of amide proton signals can be an initial indicator of a well-defined structure.
-
2D NMR Spectroscopy:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure. The presence of specific NOEs, such as those between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), can confirm secondary structures like β-turns.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon resonances, which can provide additional conformational information.
-
-
Data Analysis:
-
Chemical Shift Index (CSI): Analyze the deviation of α-proton and α-carbon chemical shifts from random coil values to predict secondary structure elements.
-
Coupling Constants (³J(HN,Hα)): Measure the coupling constants between the amide proton and the α-proton to determine the backbone dihedral angle φ.
-
NOE-based Distance Restraints: Use the intensities of NOE cross-peaks to calculate interproton distance restraints.
-
Structure Calculation: Employ molecular modeling software to generate a family of 3D structures consistent with the experimental NMR restraints.
-
Expected Outcomes and Comparative Data Presentation
The results of the NMR analysis can be summarized in a table for direct comparison:
| Parameter | Proline-Containing Peptide | This compound-Containing Peptide | Interpretation |
| Cis/Trans Isomer Ratio | (e.g., 80:20 trans:cis) | (e.g., >95:5 trans:cis) | The surrogate may favor the trans conformation, leading to a more homogeneous population. |
| Key NOEs for β-turn | (e.g., Weak or absent) | (e.g., Strong dαN(i, i+3)) | The surrogate may induce or stabilize a β-turn structure.[17] |
| ³J(HN,Hα) values | (Values consistent with a flexible backbone) | (Values indicative of a more constrained φ angle) | The surrogate restricts backbone flexibility. |
| Ring Pucker | (e.g., Cγ-endo/Cγ-exo equilibrium) | (e.g., Predominantly Cγ-exo) | The 3-substituent biases the ring conformation. |
Metabolic Stability Assessment: Resistance to Proteolysis
A key motivation for using proline surrogates is to enhance the metabolic stability of peptides. This can be assessed by incubating the peptides in biological matrices such as plasma or serum and monitoring their degradation over time.[18]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Peptide Incubation: Incubate a known concentration of the proline-containing peptide and its this compound analog in human or rat plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Quench the enzymatic reaction and precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) or an acidic solution.
-
LC-MS Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of each peptide.
Expected Outcomes and Comparative Data Presentation
The metabolic stability data can be presented in a clear, comparative table:
| Peptide | Half-life (t½) in Human Plasma (min) | Fold Improvement |
| Proline-Containing Peptide | (e.g., 30) | 1.0 |
| This compound-Containing Peptide | (e.g., 180) | 6.0 |
Biological Activity: Impact on Target Engagement
Ultimately, the utility of a proline surrogate depends on its ability to maintain or enhance the biological activity of the peptide. This is typically assessed through in vitro assays that measure the peptide's interaction with its biological target, such as a receptor or enzyme.
Experimental Protocol: Receptor Binding Assay
-
Assay Setup: Use a competitive binding assay format, where the ability of the test peptides to displace a radiolabeled or fluorescently labeled ligand from its receptor is measured.
-
Incubation: Incubate the receptor preparation (e.g., cell membranes expressing the target receptor) with the labeled ligand and increasing concentrations of the unlabeled test peptides (proline-containing and the analog).
-
Separation: Separate the receptor-bound ligand from the unbound ligand (e.g., by filtration).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding versus the concentration of the test peptide and determine the IC₅₀ value (the concentration of peptide required to inhibit 50% of the specific binding). The binding affinity (Ki) can then be calculated from the IC₅₀ value.
Expected Outcomes and Comparative Data Presentation
The biological activity data should be presented in a comparative table:
| Peptide | Receptor Binding Affinity (Ki, nM) | Relative Potency |
| Proline-Containing Peptide | (e.g., 50) | 1.0 |
| This compound-Containing Peptide | (e.g., 10) | 5.0 |
Conclusion: A Promising Tool for Peptide Optimization
While direct, published comparative data for this compound is still emerging, the foundational principles of peptidomimetic design and the extensive research on other 3-substituted proline analogs provide a strong rationale for its evaluation. The introduction of a geminal amino and carboxyl group at the C3 position offers a unique combination of steric and electronic effects that can enforce a specific backbone conformation, enhance metabolic stability, and provide a site for further chemical elaboration.
The experimental framework outlined in this guide provides a robust and comprehensive approach to systematically evaluate the merits of this compound as a proline surrogate. By conducting parallel studies on conformational preferences, proteolytic resistance, and biological activity, researchers can generate the critical data needed to make informed decisions in the design and optimization of next-generation peptide therapeutics. The potential benefits of this novel proline analog warrant its consideration as a valuable addition to the medicinal chemist's toolkit.
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-Aminopyrrolidine-3-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The lifecycle of a chemical does not end upon its use in an experiment; its proper disposal is a critical phase that demands precision and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Aminopyrrolidine-3-carboxylic acid, ensuring the protection of our personnel and the environment.
Hazard Profile and Core Safety Mandates
Immediate Actionable Safety Protocol: All handling and disposal procedures must be conducted under the assumption that this compound is corrosive and potentially toxic. Adherence to the personal protective equipment (PPE) requirements is mandatory.
Table 1: Essential Safety and Hazard Data
| Parameter | Guideline/Value | Rationale & Source |
| EPA Hazardous Waste Code | D002 (Corrosive) | Based on the corrosive nature of analogous amine and carboxylic acid compounds. Aqueous solutions are expected to have a pH ≤ 2 or ≥ 12.5.[3][4][5][6][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles with side shields or a face shield, and a laboratory coat are required.[2] | To prevent skin and eye contact with the corrosive material. |
| Handling Environment | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] | To minimize the inhalation of any potential dust or aerosols. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[8] | To prevent violent reactions or the release of toxic fumes. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a documented and controlled hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system.[9]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal. It prevents inadvertent and dangerous chemical reactions.
-
Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Solid Waste Collection: Collect all solid waste, including residual powder and contaminated items such as weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.
-
Liquid Waste Collection: If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste. The container label must clearly indicate the solvent and the approximate concentration of this compound.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment system to mitigate the impact of any potential leaks.
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for a pickup.
-
Documentation: Complete all required hazardous waste disposal forms accurately and completely. This documentation is a critical component of regulatory compliance.
Step 4: Handling Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate for the specific form of the chemical used) that can solubilize the compound.
-
Collection of Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Final Disposal of Container: After triple rinsing, deface or remove the original label from the container before disposing of it as non-hazardous solid waste, in accordance with your institution's policies.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection: Collect all spilled material and contaminated absorbents and place them in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. choicemedwaste.com [choicemedwaste.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. danielstraining.com [danielstraining.com]
- 6. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
